1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE
Description
The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAJSEUQBPUVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451977 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-09-9 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate: A Senior Application Scientist's In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H,1H-perfluorooctyl trifluoromethanesulfonate from its corresponding alcohol, 1H,1H-perfluorooctan-1-ol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and robust methods for purification and characterization. The synthesis involves the conversion of a primary alcohol to a triflate, a highly effective leaving group in nucleophilic substitution reactions. This transformation is pivotal in the synthesis of complex fluorinated molecules. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The Significance of Fluorous Triflates
Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. In the realm of medicinal chemistry and materials science, the introduction of perfluoroalkyl chains can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
This compound is a key intermediate in this field. The trifluoromethanesulfonate (triflate) group is one of the most potent leaving groups in organic chemistry, making this compound a valuable precursor for introducing the 1H,1H-perfluorooctyl moiety into a wide range of substrates via nucleophilic substitution. This guide will detail the efficient conversion of the relatively unreactive 1H,1H-perfluorooctan-1-ol into its highly reactive triflate ester.
Reaction Mechanism and Rationale
The conversion of an alcohol to a triflate is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, most commonly pyridine or triethylamine.[1] The reaction proceeds through a well-defined mechanism that underscores the importance of each reagent and condition.
The Role of Pyridine and Triflic Anhydride:
While it may be intuitive to assume that the alcohol directly attacks the triflic anhydride, spectroscopic studies have revealed a more nuanced mechanism when pyridine is used as the base.[2] Initially, the highly electrophilic triflic anhydride reacts with pyridine to form N-(trifluoromethylsulfonyl)pyridinium triflate. This pyridinium salt is the active triflating agent in the reaction.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Reaction mechanism of alcohol triflation.
The alcohol's oxygen atom then acts as a nucleophile, attacking the sulfur atom of the N-(trifluoromethylsulfonyl)pyridinium triflate. The pyridine serves as a proton shuttle, deprotonating the resulting oxonium ion to yield the final triflate product and pyridinium triflate as a byproduct.
Causality of Experimental Conditions:
-
Low Temperature (-78 °C to 0 °C): This is crucial for several reasons. Firstly, the reaction is highly exothermic. Secondly, triflic anhydride is extremely reactive and can lead to side reactions and degradation of starting material and product at higher temperatures. Low temperatures also help to control the formation of the active triflating agent and prevent its decomposition.
-
Anhydrous Conditions: Triflic anhydride reacts violently with water to produce triflic acid.[2] Any moisture in the reaction will consume the reagent and can lead to unwanted side reactions. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert Atmosphere (Nitrogen or Argon): While not strictly necessary for the reaction mechanism itself, an inert atmosphere is good laboratory practice to prevent the introduction of moisture into the reaction.
-
Choice of Base: Pyridine is a common choice due to its ability to effectively scavenge the triflic acid byproduct and its role in forming the active triflating agent.[2] Triethylamine can also be used. The choice of base can sometimes influence the reaction rate and selectivity.
Detailed Experimental Protocol
This protocol is a comprehensive procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1H,1H-Perfluorooctan-1-ol | 400.08 | 4.00 g | 10.0 | Ensure it is dry. |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 2.1 mL | 12.0 | Use a fresh, high-quality reagent. |
| Anhydrous Pyridine | 79.10 | 1.2 mL | 15.0 | Distill from CaH₂. |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | Use a dry solvent from a purification system or a sealed bottle. |
| Deionized Water | - | 3 x 20 mL | - | For work-up. |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - | For work-up. |
| Brine (Saturated NaCl solution) | - | 20 mL | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | For drying. |
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Experimental workflow for the synthesis.
-
Preparation: Under an inert atmosphere of nitrogen, add 1H,1H-perfluorooctan-1-ol (4.00 g, 10.0 mmol) and anhydrous dichloromethane (40 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the alcohol is fully dissolved.
-
Addition of Base: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Triflic Anhydride: In a separate dry syringe, take up trifluoromethanesulfonic anhydride (2.1 mL, 12.0 mmol). Add the triflic anhydride to the reaction mixture dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (pyridinium triflate) will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 20 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel. Add another 10 mL of DCM.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification
The crude product can be purified by one of two methods, depending on the scale and available resources.
Flash Chromatography
For small-scale purification, flash chromatography on silica gel can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The product is non-polar and should elute relatively quickly.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a highly efficient method for separating fluorous compounds from non-fluorous impurities.[3]
-
Principle: F-SPE utilizes a stationary phase, typically silica gel modified with a perfluoroalkylsilyl group, which has a strong affinity for other fluorous molecules.[4]
-
Procedure:
-
Condition a fluorous silica gel cartridge with a fluorophilic solvent (e.g., perfluorohexanes).
-
Load the crude product onto the cartridge.
-
Wash the cartridge with a non-fluorophilic solvent (e.g., methanol/water) to elute the non-fluorous impurities (e.g., excess pyridine, pyridinium salts).
-
Elute the desired fluorous product with a fluorophilic solvent (e.g., perfluorohexanes or a fluorinated ether).
-
Evaporate the solvent to obtain the purified product.
-
Characterization
The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A triplet of triplets at approximately 4.8-5.0 ppm corresponding to the -CH₂-O- protons. The triplet splitting is due to coupling with the adjacent -CH₂- group, and the further triplet splitting is due to coupling with the fluorine atoms on the next carbon.
-
A multiplet at approximately 2.6-2.8 ppm corresponding to the -CF₂-CH₂- protons.
-
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex but highly informative.
-
A singlet at approximately -73 to -75 ppm corresponding to the three fluorine atoms of the triflate group (CF₃SO₃-).[5][6]
-
A series of multiplets between -81 and -127 ppm corresponding to the perfluorohexyl chain (CF₃(CF₂)₅-). The terminal CF₃ group will appear at around -81 ppm, while the CF₂ groups will have distinct chemical shifts.[7]
-
Infrared (IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the sulfonate group, typically strong absorbances around 1410 cm⁻¹ and 1210 cm⁻¹ (S=O stretching), and around 1230 cm⁻¹ (C-F stretching).
Safety and Handling
Extreme caution must be exercised when working with trifluoromethanesulfonic anhydride.
-
Corrosive: Triflic anhydride is extremely corrosive and can cause severe burns to the skin and eyes.[8] It is also harmful if inhaled.[8]
-
Water Reactive: It reacts violently with water.[2] All operations must be carried out under strictly anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Fume Hood: All manipulations of triflic anhydride must be performed in a well-ventilated chemical fume hood.[2]
-
Quenching: Any residual triflic anhydride should be quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Conclusion
The synthesis of this compound is a straightforward yet powerful transformation that provides a gateway to a wide array of complex fluorinated molecules. By understanding the underlying reaction mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. The purification and characterization techniques outlined in this guide ensure the isolation of a high-purity product, ready for subsequent applications in drug discovery and materials science.
References
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Organic Syntheses, Coll. Vol. 6, p.757 (1988); Vol. 54, p.79 (1974). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Available at: [Link]
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Kalita, M. J., Plewa-Marczewska, A., & Siekierski, M. (2010). Effect of calix[7]pyrrole anion receptor addition on properties of PEO-based solid polymer electrolytes doped with LiTf and LiTfSI salts. Electrochimica Acta, 55(4), 1339-1345.
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"physical and chemical properties of 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate, a fluorinated organic compound with potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics.
Compound Identification and Molecular Structure
This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate, is a highly fluorinated alkyl sulfonate. The presence of a long perfluorinated chain and a trifluoromethanesulfonate (triflate) group imparts unique properties to this molecule.
Molecular Formula: C9H2F18O3S[1]
Molecular Weight: 532.14 g/mol [1]
The structure consists of a C8 perfluorinated chain attached to a methylene group (-CH2-), which is in turn bonded to the oxygen atom of the trifluoromethanesulfonate group.
Physicochemical Properties
Experimental data on the physical properties of this compound is limited. The following table summarizes available predicted and experimental data for the target compound and a structurally related compound, 1H,1H-Perfluorooctyl p-toluenesulfonate, for comparative purposes.
| Property | This compound | 1H,1H-Perfluorooctyl p-toluenesulfonate |
| CAS Number | 17352-09-9[1][2] | 24962-65-0 |
| Molecular Formula | C9H2F18O3S[1] | C15H9F15O3S |
| Molecular Weight | 532.14 g/mol [1] | 586.27 g/mol |
| Boiling Point | 212.6 ± 40.0 °C (Predicted)[2] | No data available |
| Melting Point | No data available | 53 - 56 °C |
| Density | 1.756 ± 0.06 g/cm³ (Predicted)[2] | No data available |
| Solubility | Expected to be soluble in fluorinated solvents and some organic solvents. Insoluble in water. | No data available |
| Appearance | Not specified (likely a liquid or low-melting solid) | Solid |
Synthesis and Manufacturing
A probable synthetic pathway would involve the reaction of 1H,1H-perfluorooctan-1-ol with trifluoromethanesulfonic anhydride or another suitable triflating agent in the presence of a non-nucleophilic base.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Stability
Thermal Stability
Perfluoroalkyl sulfonates are known for their high thermal stability.[4] While specific data for the title compound is unavailable, it is expected to be stable at elevated temperatures. However, at very high temperatures (≥400 °C), decomposition is likely to occur.[4][5]
Reactivity with Nucleophiles
The trifluoromethanesulfonate group is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. Reactions with various nucleophiles can be anticipated, leading to the displacement of the triflate group. The high electronegativity of the perfluorooctyl group will influence the reactivity of the molecule.
Incompatibilities
Based on data for the analogous 1H,1H-Perfluorooctyl p-toluenesulfonate, the compound is expected to be incompatible with strong acids, strong bases, and strong oxidizing agents.[6] Contact with moisture should also be avoided as it can lead to hydrolysis.
Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A triplet is expected for the two protons of the -CH₂- group due to coupling with the adjacent -CF₂- group. The chemical shift would be significantly downfield due to the deshielding effect of the electronegative oxygen and the perfluoroalkyl chain.
-
¹⁹F NMR: A complex spectrum is anticipated with multiple signals corresponding to the different fluorine environments in the perfluorooctyl chain and the triflate group. The terminal -CF₃ group of the perfluorooctyl chain would likely appear as a triplet. The -CF₃ of the triflate group would be a singlet at a distinct chemical shift.
-
¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule, with the chemical shifts being heavily influenced by the attached fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the C-F bonds in the perfluoroalkyl chain and the S=O and S-O bonds of the triflate group. Characteristic vibrational frequencies for sulfonate esters typically appear in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the triflate group and fragmentation of the perfluoroalkyl chain. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be suitable for its detection and quantification.[8][9]
Potential Applications
While specific applications for this compound are not widely documented, its structural features suggest potential utility in several areas:
-
Surface Modification: The perfluoroalkyl chain can impart hydrophobic and oleophobic properties to surfaces. This makes it a candidate for creating water- and oil-repellent coatings on various materials.[10]
-
Organic Synthesis: As an alkylating agent with a highly fluorinated chain, it could be used to introduce the 1H,1H-perfluorooctyl group into other molecules. The triflate is an excellent leaving group, facilitating nucleophilic substitution reactions.
-
Materials Science: It could serve as a monomer or an additive in the synthesis of fluorinated polymers with specialized properties such as high thermal stability and chemical resistance.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the reactivity of similar compounds and the general nature of per- and polyfluoroalkyl substances (PFAS), caution should be exercised during handling.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Given that related perfluoroalkyl sulfonates can be skin and eye irritants, similar precautions are warranted.[11]
Environmental Considerations
Per- and polyfluoroalkyl substances (PFAS) are a class of compounds known for their persistence in the environment.[6] While the specific environmental fate of this compound has not been studied, it is expected to be persistent and potentially bioaccumulative.[6] Proper disposal in accordance with local regulations is essential.
Conclusion
This compound is a highly fluorinated compound with a unique combination of a perfluoroalkyl chain and a triflate leaving group. While experimental data on its properties are scarce, its structural characteristics suggest significant potential in surface modification, organic synthesis, and materials science. Further research is needed to fully elucidate its physical, chemical, and toxicological properties to enable its safe and effective application.
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ResearchGate. (2025, November 3). Analysis of hydrophilic per- and polyfluorinated sulfonates including trifluoromethanesulfonate using solid phase extraction and mixed-mode liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (2025, August 5). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Retrieved from [Link]
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PubMed Central. (n.d.). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Retrieved from [Link]
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"1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE CAS number and structure"
An In-depth Technical Guide: 1H,1H-Perfluorooctyl Trifluoromethanesulfonate
This guide provides an in-depth technical overview of this compound, a specialized fluorinated compound of significant interest to researchers in synthetic chemistry, materials science, and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, its synthesis, and its potential applications, grounded in established scientific principles.
Core Chemical Identity and Structural Analysis
This compound is a compound that merges two highly functionalized chemical moieties: a heavily fluorinated alkyl chain and a trifluoromethanesulfonate (triflate) ester group.
The structure consists of a C8 alkyl chain where the terminal seven carbons are perfluorinated, connected to a triflate group via an ethyl linker. This unique architecture dictates its chemical behavior. The perfluorinated "tail" is responsible for its high lipophobicity and electron-withdrawing nature, while the triflate "head" is one of the most effective leaving groups in organic chemistry. This duality makes it a powerful reagent for introducing perfluoroalkyl chains into other molecules.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The high degree of fluorination dramatically influences the physical properties of this compound. The replacement of hydrogen with the more massive fluorine atom leads to a significantly higher density and boiling point compared to its non-fluorinated hydrocarbon analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₂F₁₈O₃S | [2] |
| Molecular Weight | 532.14 g/mol | [2] |
| Predicted Boiling Point | 212.6 ± 40.0 °C | [1] |
| Predicted Density | 1.756 ± 0.06 g/cm³ | [1] |
| SMILES Code | FC(F)(C(F)(C(F)(C(F)(C(F)(C(F)(C(F)(COS(=O)(C(F)(F)F)=O)F)F)F)F)F)F)F | [2] |
Synthesis, Mechanism, and Characterization
Expertise & Experience: The Rationale Behind the Synthesis
The formation of a triflate ester is most reliably achieved by reacting the corresponding alcohol with a highly electrophilic triflating agent. The standard and most effective method involves the reaction of 1H,1H-perfluorooctan-1-ol with trifluoromethanesulfonic anhydride. A non-nucleophilic base, such as pyridine or a hindered amine, is crucial. Its role is to scavenge the trifluoromethanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed decomposition. The low reaction temperature is essential to prevent side reactions and ensure the stability of the desired triflate ester, which can be sensitive to heat.[3]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical transformations for triflate synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1H,1H-perfluorooctan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution dropwise while maintaining the temperature at 0 °C.
-
Addition of Triflating Agent: Add trifluoromethanesulfonic anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding cold, dilute hydrochloric acid (1M) to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by flash chromatography on silica gel if necessary, though often the workup yields a product of sufficient purity for subsequent use.
Expected Characterization Data
-
¹H NMR: A characteristic triplet would be observed for the -CH₂- group adjacent to the oxygen, shifted downfield due to the strong deshielding effect of the triflate group.
-
¹⁹F NMR: A complex series of signals corresponding to the seven distinct CF₂ groups and the terminal CF₃ group of the perfluorooctyl chain, along with a singlet for the CF₃ group of the triflate moiety.[4]
-
IR Spectroscopy: Presence of strong S=O stretching bands characteristic of the sulfonate group.
Applications in Advanced Research and Drug Development
The true value of this compound lies in its function as a powerful and specialized alkylating agent. The triflate group is an exceptional leaving group, making the molecule highly reactive towards nucleophiles. This allows for the efficient introduction of the 1H,1H-perfluorooctyl group into a wide array of substrates.
-
Drug Discovery and Medicinal Chemistry: Fluorine is a critical element in modern drug design.[5] Judicious placement of fluorine or fluoroalkyl groups can significantly enhance a drug candidate's properties, including metabolic stability, binding affinity, and membrane permeability.[5][6] This reagent serves as a valuable tool for medicinal chemists to introduce a substantial fluorinated moiety onto a lead compound, allowing for the systematic exploration of its effects on pharmacokinetics and pharmacodynamics.
-
Materials Science: Perfluorinated compounds are known for creating surfaces with very low surface energy, resulting in materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[7] this compound can be used to chemically graft the perfluorooctyl chain onto surfaces (e.g., silica, polymers), creating robust, self-cleaning, or anti-fouling coatings.
-
¹⁹F NMR and Imaging: The ¹⁹F nucleus is an excellent NMR-active nucleus with high sensitivity and no background signal in biological systems.[5] Molecules tagged with the 1H,1H-perfluorooctyl group can be used as ¹⁹F NMR probes to study biological interactions or as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a technique gaining traction in preclinical research and diagnostics.[8]
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling of this compound is paramount.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Hazards: Based on data for similar compounds, it should be considered a skin and eye irritant.[9] Avoid inhalation of vapors and direct contact with skin and eyes.[11][12]
-
Storage: This compound is moisture-sensitive.[9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[9]
References
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- Chemicalbook. This compound | 17352-09-9.
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- MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer.
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Google Patents. CN106008282A - Method for synthesizing trifluoromethanesulfonate.
- Thermo Fisher Scientific. 1H,1H,2H,2H-Perfluorooctyl acrylate Safety Data Sheet.
- ChemicalBook. 1H-PERFLUOROOCTANE - Safety Data Sheet.
- Dongye Chemical. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide.
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A Predictive Spectroscopic Guide to 1H,1H-Perfluorooctyl Trifluoromethanesulfonate for Advanced Research Applications
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1H,1H-perfluorooctyl trifluoromethanesulfonate (CAS 17352-09-9). In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous fluorinated compounds and its immediate precursor, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol. This guide is intended to serve as a robust predictive resource for researchers, scientists, and drug development professionals working with or synthesizing this compound.
Molecular Structure and its Spectroscopic Implications
This compound is comprised of a perfluorinated C7 alkyl chain, a bridging methylene group (-CH2-), an ester oxygen, and a trifluoromethanesulfonyl (triflate) group. Each of these components will give rise to distinct and predictable signals in various spectroscopic analyses. The high degree of fluorination profoundly influences the electronic environment of the molecule, leading to characteristic chemical shifts and coupling constants, particularly in NMR spectroscopy.
Caption: Molecular structure of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds. The presence of both ¹H and ¹⁹F active nuclei provides a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to be relatively simple, dominated by a single signal from the methylene protons (-CH₂-).
-
Chemical Shift (δ): This signal is expected to appear as a triplet in the downfield region, likely between 4.5 and 5.0 ppm. The electron-withdrawing effects of the adjacent oxygen atom and the perfluoroalkyl chain deshield these protons.
-
Multiplicity: The signal will be split into a triplet due to coupling with the adjacent CF₂ group (³JHF).
| Predicted ¹H NMR Data | |
| Functional Group | -CH₂- |
| Predicted δ (ppm) | 4.5 - 5.0 |
| Predicted Multiplicity | Triplet (t) |
| Coupling Constant | ³JHF ≈ 12-18 Hz |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and exhibits a wide chemical shift range, making it ideal for characterizing fluorinated molecules.[1][2]
-
Triflate Group (-OSO₂CF₃): A sharp singlet is predicted around -75 to -79 ppm, characteristic of the triflate anion.[3]
-
Perfluoroalkyl Chain (-CF₂- and -CF₃):
-
-CF₃ (terminal): Expected around -81 ppm.
-
-CF₂- (adjacent to -CH₂-): Predicted to be the most downfield of the chain signals, around -114 ppm, due to the reduced shielding from the hydrocarbon portion.
-
-CF₂- (internal chain): A series of multiplets are expected between -120 and -127 ppm.
-
| Predicted ¹⁹F NMR Data | |
| Functional Group | -OSO₂CF₃ |
| Predicted δ (ppm) | -75 to -79 |
| Predicted Multiplicity | Singlet (s) |
| Functional Group | -CF₃ (terminal) |
| Predicted δ (ppm) | ~ -81 |
| Predicted Multiplicity | Triplet (t) |
| Functional Group | -CF₂CH₂- |
| Predicted δ (ppm) | ~ -114 |
| Predicted Multiplicity | Multiplet (m) |
| Functional Group | -(CF₂)₅- |
| Predicted δ (ppm) | -120 to -127 |
| Predicted Multiplicity | Multiplets (m) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each unique carbon environment, with characteristic splitting due to C-F coupling.
| Predicted ¹³C NMR Data | |
| Functional Group | -CH₂- |
| Predicted δ (ppm) | 65 - 75 |
| Predicted Multiplicity | Triplet (t, due to ²JCF) |
| Functional Group | -CF₂- Chain |
| Predicted δ (ppm) | 105 - 125 |
| Predicted Multiplicity | Multiplets (m, due to ¹JCF) |
| Functional Group | -CF₃ (triflate) |
| Predicted δ (ppm) | ~ 118 (quartet, ¹JCF ≈ 320 Hz) |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is valuable for identifying key functional groups. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F and S=O bonds.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2980 - 3000 | C-H stretch (from -CH₂-) |
| 1400 - 1450 | S=O stretch (asymmetric) |
| 1200 - 1250 | S=O stretch (symmetric) |
| 1100 - 1350 | C-F stretch (strong, broad) |
| 1030 - 1050 | S-O stretch |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry of per- and polyfluoroalkyl substances (PFAS) often involves soft ionization techniques like electrospray ionization (ESI) to observe the molecular ion. Fragmentation patterns are highly characteristic.
-
Molecular Ion: The molecular weight is 548.1 g/mol . Depending on the ionization method, [M+H]⁺ or other adducts may be observed.
-
Key Fragmentation Pathways:
-
Loss of the triflate group (-SO₃CF₃), leading to a fragment at m/z 399.
-
Cleavage of the C-C bonds within the perfluoroalkyl chain, resulting in a series of characteristic ions with losses of CF₂ units (50 amu).
-
The presence of the CF₃⁺ ion at m/z 69 is a common feature in the mass spectra of fluorinated compounds.
-
Caption: Predicted key fragmentation pathways in mass spectrometry.
Experimental Protocols: A Predictive Framework
While specific instrumental parameters would be optimized based on the available equipment, the following provides a robust starting point for the analysis of this compound.
NMR Sample Preparation and Acquisition
-
Solvent Selection: A deuterated solvent that can dissolve the compound without reacting is crucial. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and homogenous.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Set the spectral width to accommodate the wide chemical shift range of fluorinated compounds (e.g., -50 to -250 ppm).[1]
-
Proton decoupling is recommended to simplify the spectra, though a coupled spectrum can provide valuable structural information.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the compound can be dissolved in a suitable solvent (e.g., chloroform) for analysis in a solution cell.
-
-
Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Acquire a background spectrum of the salt plates or solvent for subtraction.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol.
-
-
Acquisition:
-
Use an ESI or a similar soft ionization technique.
-
Acquire data in both positive and negative ion modes to maximize the information obtained.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm the structure.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on established principles and data from analogous structures, offering a solid foundation for researchers to identify, characterize, and utilize this compound in their work. Experimental verification of these predictions is highly encouraged to further solidify our understanding of this and similar highly fluorinated molecules.
References
- Wiley-VCH. (2007). Supporting Information.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Gerig, J. T. (2001). Fluorine NMR.
-
JEOL. (2020). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
National Institutes of Health. (2025). Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Retrieved from [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
University of Calgary. (n.d.). 19Fluorine NMR. Retrieved from [Link]
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- 3. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoic acid; sodium | C8HF15NaO2 | CID 24192172 - PubChem [pubchem.ncbi.nlm.nih.gov]
"reactivity of perfluoroalkyl triflates in organic synthesis"
An In-Depth Technical Guide to the Reactivity of Perfluoroalkyl Triflates in Organic Synthesis
Foreword: Deconstructing a Deceptively Simple Reagent
To the seasoned organic chemist, the triflate (OTf) group is synonymous with exceptional leaving group ability, a reliable workhorse for generating cationic intermediates and facilitating cross-coupling reactions. The perfluoroalkyl (Rf) group, particularly the trifluoromethyl (CF3) moiety, is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Logically, combining these two functionalities into a single reagent—a perfluoroalkyl triflate (Rf-OTf)—should yield a powerful electrophilic perfluoroalkylating agent. However, the reality of their reactivity is far more nuanced and, frankly, more interesting.
This guide eschews a simple recitation of reactions. Instead, it delves into the fundamental electronic and mechanistic principles governing the behavior of perfluoroalkyl triflates. We will explore why the intuitive SN2-type reactivity often fails, uncover the dominant radical pathways that these reagents excel in, and illustrate how their unique properties are harnessed to create valuable, highly functionalized building blocks for complex molecule synthesis. This is a guide for the practicing scientist who seeks to understand not just the what, but the why, behind the chemistry of these fascinating compounds.
Synthesis and Stability: Taming the Reagent
The practical utility of any reagent begins with its accessibility and stability. Perfluoroalkylated triflates, particularly vinyl triflates bearing a perfluoroalkyl group, are not typically stored reagents but are synthesized and used as key intermediates.
Synthesis of Perfluoroalkylated Vinyl Triflates
A primary route to these valuable intermediates involves the difunctionalization of alkynes. While traditional methods for synthesizing vinyl triflates often start from ketones[4], a more direct and powerful approach involves the simultaneous addition of a perfluoroalkyl group and a triflate group across a carbon-carbon triple bond.
A benchmark method is the copper-catalyzed perfluoroalkyltriflation of alkynes using hypervalent iodine(III) reagents, specifically phenyl(perfluoroalkyl)iodonium triflates.[1][5] This transformation is notable for its mild conditions, high yields, and excellent regio- and stereoselectivity.[2][6]
Caption: General workflow for the synthesis of perfluoroalkylated vinyl triflates.
Stability and Handling Considerations
Per- and polyfluoroalkyl substances (PFAS) are renowned for their chemical stability, a property that also leads to their environmental persistence.[7] However, the reactivity of a molecule is often dictated by its weakest link. In perfluoroalkylated compounds, the stability can be influenced by the functional group present. While the perfluoroalkyl chain itself is robust, the molecule as a whole can be sensitive to the reaction medium. For example, certain perfluoroalkyl ether carboxylic acids have been shown to degrade in polar aprotic solvents like DMSO and acetonitrile, while remaining stable in methanol or water.[8][9]
For perfluoroalkylated vinyl triflates, the C-OTf bond is the most reactive site. The triflate group is an excellent leaving group, making these compounds susceptible to nucleophilic attack and prime candidates for cross-coupling reactions. They are generally stable enough for isolation via standard chromatographic techniques and should be stored under inert atmosphere in a cool, dry place.
The Duality of Reactivity: Deconstructing Mechanistic Pathways
The core of understanding perfluoroalkyl triflates lies in recognizing their dual nature. The electron-withdrawing power of the Rf group and the leaving group ability of the triflate create a fascinating, and often counterintuitive, reactivity profile.
The Misconception of Electrophilic Perfluoroalkylation
One might assume that a molecule structured as Rf-OTf would be an ideal electrophilic source of "Rf+". The triflate is a superlative leaving group, and SN2 attack by a nucleophile on the Rf-bearing carbon seems plausible. However, this pathway is strongly disfavored.
The extreme electronegativity of the fluorine atoms polarizes the C-F bonds, creating a carbon center that is electron-deficient but also sterically shielded and electronically stabilized. Generating a discrete perfluoroalkyl cation (Rf+) in solution is exceptionally difficult.[10] Furthermore, nucleophiles often preferentially attack the electrophilic sulfur atom of the triflate group rather than the perfluoroalkyl carbon, leading to cleavage of the S-O bond instead of the desired C-O bond.[11]
Caption: Competing nucleophilic attack pathways on a perfluoroalkyl triflate.
The Dominant Paradigm: Perfluoroalkyl Radicals
The most productive and synthetically useful reactivity of perfluoroalkyl triflates emerges from radical pathways. As seen in the synthesis of perfluoroalkylated vinyl triflates, the reagents are not the source of the Rf group themselves, but rather the products of a reaction initiated by a perfluoroalkyl radical.
The key transformation—the copper-catalyzed perfluoroalkyltriflation of alkynes—proceeds through a well-defined radical chain mechanism.[1]
-
Initiation: A single-electron transfer (SET) from the Cu(I) catalyst to the phenyl(perfluoroalkyl)iodonium triflate reagent generates a perfluoroalkyl radical (Rf•).
-
Propagation:
-
The electrophilic Rf• radical adds to the electron-rich alkyne, forming a vinyl radical intermediate.
-
This vinyl radical is oxidized by another molecule of the iodonium reagent to a vinyl cation. This step regenerates the Rf• radical, continuing the chain.
-
-
Termination: The vinyl cation is trapped by the triflate anion (TfO⁻) present in solution to yield the final, stable perfluoroalkylated vinyl triflate product.[1][11]
The high E-selectivity of the product is rationalized by the steric bulk of the Rf group, which directs the incoming triflate anion to the opposite face of the molecule.[1]
// Nodes Start [label="Ph-I⁺-R_f ⁻OTf + CuCl", fillcolor="#FFFFFF", fontcolor="#202124"]; Radical_Gen [label="R_f• Radical Generation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne\n(R¹-C≡C-R²)", fillcolor="#FFFFFF", fontcolor="#202124"]; Vinyl_Radical [label="Vinyl Radical (A)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="SET Oxidation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vinyl_Cation [label="Vinyl Cation (B)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Trapping [label="Anion Trapping", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Product\n(E)-Vinyl Triflate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chain_Carrier [label="Ph-I⁺-R_f", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];
// Edges Start -> Radical_Gen [label="Initiation (SET)"]; Radical_Gen -> Alkyne [label="Addition"]; Alkyne -> Vinyl_Radical; Vinyl_Radical -> Oxidation [label="Oxidized by"]; Chain_Carrier -> Oxidation; Oxidation -> Vinyl_Cation; Oxidation -> Radical_Gen [label="Regenerates R_f•\n(Chain Propagation)", style=dashed, color="#5F6368"]; Vinyl_Cation -> Trapping [label="Trapped by ⁻OTf"]; Trapping -> Product; }
Caption: Mechanism of radical perfluoroalkyltriflation of alkynes.
Synthetic Applications: A Gateway to Molecular Complexity
The true value of perfluoroalkylated vinyl triflates lies in their role as versatile synthetic intermediates. The triflate group is one of the most effective leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[12][13]
This two-step sequence—radical perfluoroalkyltriflation followed by cross-coupling—provides a powerful platform for accessing complex, fluorine-containing molecules that are highly sought after in pharmaceutical and agrochemical development.[1][14]
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(OAc)₂, SPhos | Perfluoroalkylated Styrenes/Dienes |
| Stille | Organostannanes | Pd(PPh₃)₄ | Various C-C coupled products |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Conjugated Diene Systems |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Perfluoroalkylated Enynes |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, BINAP | Enamines, Enamides |
Table 1: Common Cross-Coupling Reactions Utilizing Perfluoroalkylated Vinyl Triflates.
This strategic combination allows for the late-stage introduction of perfluoroalkyl groups into complex scaffolds, a highly desirable feature in drug discovery programs. The fluorination of aromatic rings is a widely used strategy for modifying the biological activities of potential pharmaceutical agents.[12]
Field-Proven Protocol: Regio- and Stereoselective Perfluoroalkyltriflation of an Alkyne
The following protocol is a representative example based on the copper-catalyzed method, demonstrating its practicality and effectiveness.[1][2]
Objective: To synthesize (E)-1,2-diphenyl-2-(perfluorobutyl)-1-(trifluoromethylsulfonyloxy)ethene from diphenylacetylene.
Materials:
-
Diphenylacetylene (Substrate, 1.0 equiv)
-
Phenyl(perfluorobutyl)iodonium triflate (Reagent, 1.2 equiv)
-
Copper(I) Chloride (CuCl) (Catalyst, 20 mol%)
-
1,2-Dichloroethane (DCE) (Solvent, 0.1 M)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Step-by-Step Methodology:
-
Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with copper(I) chloride (0.20 equiv).
-
Reagent Addition: Diphenylacetylene (1.0 equiv) and phenyl(perfluorobutyl)iodonium triflate (1.2 equiv) are added to the flask.
-
Inert Atmosphere: The flask is evacuated and backfilled with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous 1,2-dichloroethane is added via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (diphenylacetylene).
-
Reaction: The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until consumption of the starting alkyne is complete (typically 12-24 hours).
-
Workup: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with dichloromethane (DCM) or ethyl acetate to remove the copper salts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired vinyl triflate product as a solid or oil.
-
Validation: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry is typically confirmed by NOE experiments.[1]
Causality and Self-Validation:
-
Why CuCl? The Cu(I) salt acts as an efficient single-electron reductant to initiate the radical process under mild conditions.[1][15] Its use as a substoichiometric initiator makes the process catalytic and cost-effective.
-
Why DCE? This non-polar aprotic solvent was found to give optimal yields compared to more polar (MeCN, MeOH) or less polar (Et₂O) solvents, indicating a delicate balance of solubility and reactivity for the intermediates.[1]
-
Why an Iodonium Reagent? Hypervalent iodine(III) compounds are excellent sources of radicals and are effective oxidizing agents for the vinyl radical intermediate, which is crucial for propagating the chain reaction.[1]
-
Protocol Validation: The success of the reaction is validated by the high regio- and stereoselectivity observed in the NMR spectra of the purified product, which consistently favors the E-isomer. The reaction's robustness is demonstrated by its scalability to the gram scale without a significant drop in yield.[2][5]
Conclusion and Future Outlook
Perfluoroalkyl triflates, and the vinyl triflates derived from them, represent a cornerstone of modern organofluorine chemistry. Their reactivity profile is a compelling case study in how electronic properties can override intuitive assumptions. By moving beyond the flawed paradigm of electrophilic Rf+ transfer and embracing the power of radical intermediates, chemists have unlocked a robust and versatile platform for molecular construction.
The products of these reactions—perfluoroalkylated vinyl triflates—are not end-points but rather gateways. Their true power is realized in subsequent cross-coupling reactions, providing access to an ever-expanding universe of complex molecules. Future research will likely focus on expanding the substrate scope, developing enantioselective variations of these transformations, and discovering new catalytic systems that operate with even greater efficiency and environmental compatibility, further solidifying the role of these fascinating reagents in the development of next-generation pharmaceuticals and advanced materials.
References
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Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: Organic Letters (ACS Publications) URL: [Link]
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Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: PubMed Central, NIH URL: [Link]
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Title: Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: PubMed Central, NIH URL: [Link]
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Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: Organic Letters (ACS Publications) - Duplicate for linking purposes URL: [Link]
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Title: Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides Source: RSC Publishing URL: [Link]
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Title: Electrophilic Perfluoroalkylating Agents Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: Request PDF on ResearchGate (Original in J. Org. Chem.) URL: [Link]
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Title: Electrophilic Perfluoroalkylating Agents Source: ACS Publications URL: [Link]
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Title: Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis Source: PubMed Central, NIH URL: [Link]
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Title: An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates Source: MIT Open Access Articles URL: [Link]
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Title: Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates Source: ACS Catalysis (ACS Publications) URL: [Link]
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Title: Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids Source: ResearchGate URL: [Link]
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Title: Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis Source: ResearchGate URL: [Link]
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Title: Pd‐catalyzed cross‐coupling of trifluoroacetates with aryl boronic acids for the synthesis of trifluoromethyl aryl ketones. Source: ResearchGate URL: [Link]
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Title: The New Age of Electrophilic Perfluoroalkylation Reactions Source: Request PDF on ResearchGate URL: [Link]
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Title: Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process Source: PubMed Central, NIH URL: [Link]
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Title: New roadmap advances catalytic solutions to destroy 'forever chemicals' Source: ScienceDaily URL: [Link]
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Title: A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction Source: MDPI URL: [Link]
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Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: PubMed URL: [Link]
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Title: Per-/Poly-fluoroalkyl Substances (PFASs) Treatment and Mechanistic Insights: Photo-catalyst and Photo-Electro-catalyst Materials Application Source: ResearchGate URL: [Link]
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Title: Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer Source: EurekAlert! URL: [Link]
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Title: Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy Source: ChemRxiv URL: [Link]
-
Title: Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation Source: ACS Publications URL: [Link]
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Title: Micellar multimetallic C(sp²)–P cross-coupling of aryl triflates with... Source: ResearchGate URL: [Link]
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Thermal Stability of Fluorinated Triflate Esters: A Technical Guide for Researchers
Introduction: The Growing Importance of Fluorinated Triflates in Drug Development
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[1][2] Triflate esters (trifluoromethanesulfonates), on the other hand, are renowned for their exceptional leaving group ability in a variety of organic transformations. The convergence of these two powerful chemical motifs in the form of fluorinated triflate esters presents a unique class of intermediates and final products with significant potential.
However, the very features that make these molecules attractive—high reactivity and the presence of the electron-withdrawing trifluoromethyl group—also raise critical questions about their thermal stability. For researchers in drug development and process chemistry, understanding the thermal behavior of these compounds is not merely an academic exercise; it is a crucial aspect of safe handling, process optimization, reaction design, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the thermal stability of fluorinated triflate esters, synthesizing current knowledge and offering practical insights for laboratory and process scale-up.
Synthesis of Fluorinated Triflate Esters: A Methodological Overview
The most common and direct method for the synthesis of fluorinated triflate esters involves the reaction of a fluorinated alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[3] Pyridine or sterically hindered bases like 2,6-lutidine or 2,6-di-tert-butyl-4-methylpyridine are often employed to quench the triflic acid byproduct.
The rationale behind this choice of reagents lies in the high reactivity of triflic anhydride, which readily activates the hydroxyl group of the fluorinated alcohol. The base plays a critical role in preventing the accumulation of highly corrosive and reactive triflic acid, which could lead to side reactions or decomposition of the desired product. The choice of a non-nucleophilic base is paramount to avoid competition with the alcohol for the triflic anhydride.
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
The following protocol is a representative example for the synthesis of a simple fluorinated triflate ester.[1]
Materials:
-
2,2,2-Trifluoroethanol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly add cold deionized water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Caution: Avoid high temperatures during solvent removal.
-
Purification: Purify the crude product by vacuum distillation to yield 2,2,2-trifluoroethyl trifluoromethanesulfonate as a colorless liquid.
Thermal Decomposition Mechanisms: A Frontier of Study
The thermal decomposition of fluorinated triflate esters is a complex process that is not yet fully elucidated in the scientific literature. However, by drawing parallels with related classes of compounds, such as per- and polyfluoroalkyl substances (PFAS) and non-fluorinated sulfonate esters, we can propose likely degradation pathways. The key question is the relative lability of the C-O and S-O bonds in the ester linkage under thermal stress.
Studies on the pyrolysis of PFAS suggest that the perfluoroalkyl chain can undergo fragmentation.[4] For fluorinated triflate esters, this could be one of several competing decomposition pathways.
Pathway A (C-O Cleavage): This pathway is analogous to the solvolysis reactions where the triflate group acts as an excellent leaving group. Thermally induced heterolytic cleavage of the C-O bond would generate a fluorinated carbocation and the triflate anion. The high stability of the triflate anion makes this a plausible route. The resulting carbocation would be highly reactive and likely undergo rapid rearrangement or elimination to form more stable species, such as fluorinated olefins.
Pathway B (S-O Cleavage): Homolytic cleavage of the S-O bond would yield an alkoxy radical and a triflyl radical. The triflyl radical is known to be unstable and can decompose to sulfur dioxide and a trifluoromethyl radical. This pathway is supported by studies on the deprotection of triflate esters using strong electron donors, which suggest S-O bond cleavage.[5]
Pathway C (C-S Cleavage): Direct cleavage of the C-S bond within the triflate group is also possible, though likely requires higher energy. This would generate a trifluoromethyl radical and a sulfonate ester radical.
The dominant pathway is likely dependent on the specific structure of the fluorinated alkyl group and the reaction conditions (e.g., presence of other reactive species). Further research using techniques such as pyrolysis-GC-MS is needed to identify the actual decomposition products and elucidate the primary degradation mechanisms.[4][6]
Factors Influencing Thermal Stability
The thermal stability of a fluorinated triflate ester is not an intrinsic constant but is influenced by several structural features:
-
Degree and Position of Fluorination: Increasing the degree of fluorination on the alkyl chain generally enhances thermal stability. The strong C-F bond and the inductive electron-withdrawing effect of fluorine atoms can strengthen adjacent bonds. However, fluorine substitution on the α-carbon (the carbon attached to the ester oxygen) can have a destabilizing effect on a potential carbocation intermediate in a C-O cleavage pathway.
-
Chain Length: Longer perfluoroalkyl chains may offer more opportunities for fragmentation, potentially lowering the overall decomposition temperature compared to shorter-chain analogs.
-
Branching: Branching in the alkyl chain, particularly at the α- or β-positions, can influence the stability of potential carbocation or radical intermediates, thereby affecting the decomposition pathway and temperature.
-
Presence of Other Functional Groups: The presence of other functional groups in the molecule can introduce alternative decomposition pathways, potentially lowering the thermal stability.
Experimental Assessment of Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques for quantitatively assessing the thermal stability of these compounds.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides the onset temperature of decomposition and the temperature of maximum mass loss, which are key indicators of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events associated with decomposition, providing information on the energetics of the degradation process.
Table 1: Hypothetical TGA Data for a Series of Fluoroalkyl Triflates
| Compound | Structure | Onset of Decomposition (°C) | Temperature of Max. Mass Loss (°C) |
| Ethyl triflate | CH₃CH₂OTf | ~150-170 | ~180 |
| 2,2,2-Trifluoroethyl triflate | CF₃CH₂OTf | ~180-200 | ~210 |
| 1H,1H-Perfluorobutyl triflate | CF₃(CF₂)₂CH₂OTf | ~200-220 | ~230 |
| 1H,1H-Perfluorooctyl triflate | CF₃(CF₂)₆CH₂OTf | ~220-240 | ~250 |
Note: The data in this table are illustrative and based on general trends. Actual values must be determined experimentally.
Experimental Protocol: TGA/DSC Analysis of Fluorinated Triflate Esters
Instrumentation:
-
Simultaneous TGA/DSC instrument
-
Inert purge gas (e.g., nitrogen or argon)
-
Sample pans (e.g., aluminum, platinum, or ceramic)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the fluorinated triflate ester into a tared TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).
-
-
-
Data Acquisition: Start the experiment and record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss (from the peak of the derivative TGA curve).
-
DSC: Identify and integrate any exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition.
-
Safety Considerations:
-
The thermal decomposition of fluorinated compounds can produce corrosive and toxic gases, such as hydrogen fluoride (HF). The exhaust from the TGA/DSC instrument must be vented to a fume hood or an appropriate scrubbing system.
-
Some triflate esters may be energetic and decompose rapidly. It is crucial to start with small sample sizes and ensure the instrument is properly shielded.
Implications for Drug Development and Future Outlook
The thermal stability of fluorinated triflate esters has significant implications throughout the drug development lifecycle:
-
Process Safety and Development: A thorough understanding of the thermal stability is essential for designing safe and robust manufacturing processes. It informs the selection of reaction temperatures, distillation conditions, and drying procedures to avoid unwanted decomposition.
-
Formulation and Stability Studies: For APIs that contain a fluorinated triflate moiety, thermal stability data is critical for formulation development and for predicting the shelf-life of the drug product.
-
Handling and Storage: Knowledge of decomposition temperatures guides the establishment of safe handling and storage conditions to prevent degradation and ensure the integrity of the compound.
The field of fluorinated triflate esters is ripe for further investigation. Key areas for future research include:
-
Systematic Stability Studies: A comprehensive study of the thermal stability of a homologous series of fluorinated triflate esters is needed to establish clear structure-stability relationships.
-
Mechanistic Elucidation: Detailed mechanistic studies using techniques like pyrolysis-GC-MS and computational modeling are required to definitively identify decomposition pathways and products.
-
Comparative Analysis: Direct, quantitative comparisons of the thermal stability of fluorinated triflate esters with their non-fluorinated analogs and other related leaving groups will provide valuable context for their application in organic synthesis.
By continuing to explore the thermal properties of these fascinating molecules, the scientific community can unlock their full potential in the development of new and improved therapeutics.
References
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules. [Link]
-
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]
-
Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. American Chemical Society. [Link]
-
Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate. [Link]
-
Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. ACS Publications. [Link]
-
Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments. [Link]
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Oxidation of Saturated Fatty Acids Esters DSC investigations. ResearchGate. [Link]
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Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS. ResearchGate. [Link]
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. National Center for Biotechnology Information. [Link]
-
The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Pharmaffiliates. [Link]
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Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses. [Link]
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A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. MDPI. [Link]
-
Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]
-
Differential Scanning Calorimetry (DSC). TA Instruments. [Link]
-
Optimized synthesis of vinyl triflate 26. Reagents and conditions. ResearchGate. [Link]
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Royal Society of Chemistry. [Link]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate in Organic Solvents
Abstract
Introduction: The Challenge of "Fluorophilicity"
1H,1H-perfluorooctyl trifluoromethanesulfonate (F-OTf) is a compound characterized by a long perfluorinated carbon chain, which renders it both hydrophobic (water-repelling) and, crucially, lipophobic (oil-repelling).[1] This dual-repellent nature stems from the high electronegativity and low polarizability of fluorine atoms, which create a distinct "fluorous" phase that is immiscible with both aqueous and hydrocarbon-based media.[1] Understanding the solubility of such molecules is paramount for their application in synthesis, purification, and formulation, as it directly impacts reaction kinetics, product purity, and bioavailability.
This guide will delve into the theoretical underpinnings of fluorinated compound solubility, provide actionable experimental protocols, and suggest a rational approach to solvent screening for F-OTf and structurally related molecules.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction. For complex molecules like F-OTf, a more nuanced approach is required, such as the use of Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] These three parameters are treated as coordinates in a three-dimensional "Hansen space."[2] The closer the HSP coordinates of a solute are to those of a solvent, the more likely it is that the solute will dissolve.[4]
The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[2]
A smaller Ra value indicates a higher affinity between the solute and solvent. While the exact HSP values for this compound are not published, we can infer its likely characteristics. Due to the perfluorooctyl chain, it is expected to have a very low δP and δH, and a δD that is distinct from common hydrocarbons.
Predicting Suitable Solvent Classes
Based on the structure of F-OTf, we can make the following predictions:
-
Poor Solvents: Alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and highly polar protic solvents (e.g., water, methanol) are unlikely to be effective. Their HSP values are too distant from the expected values for a highly fluorinated compound.
-
Potential Solvents: The most promising candidates are fluorinated solvents or solvents with significant fluorous character. Perfluorocarbons (PFCs), such as perfluorohexane or perfluorodecalin, are expected to be excellent solvents due to their similar fluorous nature.[5] Some hydrofluoroethers (HFEs), like Novec™ fluids, may also offer good solubility and are often less persistent environmentally than PFCs.[6]
-
Partially Soluble Systems: Solvents with some fluorine content or specific functionalities might exhibit partial solubility. For instance, trifluorotoluene or hexafluoroisopropanol could be better solvents than their non-fluorinated analogs.
The following diagram illustrates the logical workflow for solvent selection based on these principles.
Caption: Logical workflow for solvent selection.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is crucial. The following section provides a detailed protocol for accurately measuring the solubility of F-OTf.
Materials and Equipment
-
This compound (solute)
-
Candidate solvents (high-purity grade)
-
Analytical balance (± 0.01 mg)
-
Vials with PTFE-lined caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Volumetric flasks and pipettes
Protocol: Shake-Flask Method
The shake-flask method is a reliable technique for determining equilibrium solubility.[7]
-
Preparation: Add an excess amount of F-OTf to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[7]
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid phase.
-
Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of F-OTf.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/L, or molarity.
Analytical Method Validation
A robust and validated analytical method is critical for accurate solubility determination. The method should be specific for F-OTf and demonstrate linearity, accuracy, and precision over the expected concentration range.
The overall experimental process is depicted below.
Caption: Shake-flask solubility determination workflow.
Data Presentation and Interpretation
While no specific data for this compound is available, the table below presents a hypothetical framework for presenting solubility data, along with predicted solubility classifications based on the principles discussed.
| Solvent Class | Example Solvent | Predicted Solubility of F-OTf | Rationale |
| Fluorinated | Perfluorohexane | High | "Like dissolves like"; strong fluorous interactions. |
| Hydrofluoroether | Novec™ 7100 | High to Moderate | Contains fluorous segments, offering good compatibility. |
| Fluorinated Alcohol | Hexafluoroisopropanol | Moderate to Low | Can interact with the triflate group but the fluorinated backbone is key. |
| Aromatic | Toluene | Very Low | Mismatch in polarity and intermolecular forces. |
| Alkanes | n-Heptane | Very Low | Non-polar hydrocarbon, immiscible with fluorous phase. |
| Polar Aprotic | Acetonitrile | Very Low | High polarity mismatch with the perfluoroalkyl chain. |
| Polar Protic | Methanol | Very Low | Strong hydrogen bonding network is incompatible with the solute. |
Conclusion and Recommendations
The solubility of this compound is governed by its pronounced fluorous character, making it immiscible in most conventional organic solvents. For practical applications, researchers should prioritize screening fluorinated solvents, such as perfluorocarbons and hydrofluoroethers.
Due to the lack of public data, experimental determination via the shake-flask method, coupled with a validated analytical technique like HPLC or GC, is essential. The theoretical framework provided in this guide, particularly the principles of Hansen Solubility Parameters, can aid in narrowing the selection of candidate solvents, thereby streamlining the experimental process and conserving valuable material. For drug development professionals, understanding these unique solubility properties is a critical first step in designing suitable delivery systems for highly fluorinated therapeutic agents.
References
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen.PMC - NIH.
- Experimental and computational phase behavior investigation for the CO2 + 1H, 1H-perfluorooctyl acrylate and CO2.Arabian Journal of Chemistry.
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.PubMed.
- This compound | 17352-09-9.Chemicalbook.
- The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate.ResearchGate.
- Hansen solubility parameter.Wikipedia.
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.Journal of Chemical & Engineering Data.
- 1h,1h-perfluorooctyl acrylate | CAS#:307-98-2.Chemsrc.
- Hansen Solubility Parameters: A User's Handbook.CRC Press.
- Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer.MDPI.
- Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying.ResearchGate.
- 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet.Synquest Labs.
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- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility.MDPI.
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.Lund University Publications.
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- HSP Basics.Prof Steven Abbott.
- Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents.OUCI.
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A Technical Guide to the Mechanism and Practice of Trifluoromethanesulfonylating Fluorous Alcohols
Introduction: The Challenge and Utility of Fluorous Alcohols
In modern pharmaceutical and materials science, the incorporation of highly fluorinated moieties is a proven strategy for modulating critical molecular properties, including metabolic stability, lipophilicity, and binding affinity. Fluorous alcohols (Rf-alcohols), which contain perfluoroalkyl chains, are key building blocks in this field. However, their unique electronic nature presents a significant challenge to synthetic chemists. The powerful electron-withdrawing inductive effect of the perfluoroalkyl group drastically increases the acidity of the hydroxyl proton, and consequently, diminishes the nucleophilicity of the hydroxyl oxygen.[1]
To harness the synthetic potential of these alcohols, the hydroxyl group must often be converted into a superior leaving group. Trifluoromethanesulfonylation (triflation) is the gold-standard reaction for this transformation, converting a poorly reactive alcohol into a highly reactive triflate (R-OTf) ester. This guide provides an in-depth examination of the triflation mechanism as it specifically applies to fluorous alcohols, explains the causality behind critical experimental parameters, and presents a robust, field-proven protocol for executing this transformation and purifying its unique products.
The Core Mechanism: A Two-Stage Process of Activation and Attack
The triflation of an alcohol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine is not a simple, single-step event. It proceeds through a distinct, two-stage pathway involving the initial activation of the triflating agent followed by the nucleophilic attack of the alcohol.
Stage 1: Formation of the Active Triflylating Agent
Contrary to a simplified view where pyridine solely acts as an acid scavenger, its primary role is to first react with the highly electrophilic triflic anhydride. Spectroscopic studies have confirmed that Tf₂O and pyridine rapidly and irreversibly form N-(trifluoromethylsulfonyl)pyridinium triflate.[2] This ionic species is the true, highly activated triflylating agent in the reaction medium. The formation of this salt dramatically increases the electrophilicity of the sulfur center, priming it for attack by even weak nucleophiles.
Caption: Nucleophilic attack by the fluorous alcohol.
A Self-Validating Experimental Workflow
A trustworthy protocol is a self-validating one, where each step is designed for robustness and the purification method is tailored to the unique properties of the product. Due to the fluorous tag, the product can be selectively separated from non-fluorous starting materials and byproducts using Fluorous Solid-Phase Extraction (F-SPE). [3][4]
Detailed Protocol: Triflation of 1H,1H-Perfluorooctan-1-ol
This protocol provides a representative method for the triflation of a long-chain fluorous alcohol.
Materials:
-
1H,1H-Perfluorooctan-1-ol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
FluoroFlash® SPE Cartridge (stationary phase: -Si(CH₃)₂CH₂CH₂C₈F₁₇) [3][4]* Elution Solvents: 80:20 Methanol/Water (Fluorophobic wash), Tetrahydrofuran (THF, Fluorophilic elution)
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H,1H-Perfluorooctan-1-ol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the highly exothermic reaction between pyridine and Tf₂O and to prevent potential side reactions.
-
Slowly add anhydrous pyridine (1.5 eq).
-
Add triflic anhydride (1.2 eq) dropwise via syringe over 15 minutes. A white precipitate (pyridinium triflate) will form immediately. [5] * Allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to 0 °C and hold for 2-4 hours, monitoring by TLC or LC-MS. Causality: The reduced nucleophilicity of the fluorous alcohol may necessitate a longer reaction time or warming compared to a standard alcohol.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel, dilute with DCM, and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification via Fluorous Solid-Phase Extraction (F-SPE):
-
Cartridge Conditioning: Condition the FluoroFlash® SPE cartridge by passing 3-5 column volumes of THF, followed by 3-5 column volumes of 80:20 MeOH/H₂O. [6] * Sample Loading: Dissolve the crude residue in a minimal amount of a low-fluorophilicity solvent (e.g., DMF or THF) and load it onto the conditioned cartridge. [6] * Fluorophobic Wash: Elute the cartridge with 5-7 column volumes of 80:20 MeOH/H₂O. This solvent is fluorophobic and will wash through all non-fluorous impurities (e.g., trace starting material, non-fluorous side products) while the desired fluorous triflate remains strongly adsorbed to the fluorous stationary phase. [4] * Fluorophilic Elution: Elute the cartridge with 3-5 column volumes of a fluorophilic solvent, such as THF or acetone. This will desorb and elute the pure fluorous triflate product. [6] * Final Step: Concentrate the fluorophilic fraction under reduced pressure to yield the purified fluorous triflate.
-
Caption: High-level experimental workflow diagram.
Conclusion
The triflation of fluorous alcohols is a powerful enabling reaction that hinges on a nuanced mechanistic understanding. The reaction proceeds not by direct attack on Tf₂O, but via an attack on a pre-formed, highly electrophilic N-(trifluoromethylsulfonyl)pyridinium salt. The primary challenge arises from the intrinsically low nucleophilicity of the fluorous alcohol, a direct consequence of the electron-withdrawing perfluoroalkyl chain. By carefully controlling reaction parameters, particularly temperature and time, and leveraging the unique properties of the fluorous tag for a specific and highly effective F-SPE purification, researchers can reliably and efficiently access these valuable synthetic intermediates. This robust workflow provides a clear path for drug development professionals and scientists to incorporate fluorous moieties into next-generation molecules.
References
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Organic Chemistry Portal. (n.d.). Alcohol to Triflate. Retrieved from [Link]
-
Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(26), 4571–4575. Available from: [Link]
-
Demeshko, S., De Vleeschouwer, F., et al. (2011). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Journal of Organic Chemistry, 76(18), 7632-7637. Available from: [Link]
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Lim, D., & Nagorny, P. (2014). Erosion of Stereochemical Control with Increasing Nucleophilicity: O-Glycosylation at the Diffusion Limit. Angewandte Chemie International Edition, 53(2), 497-501. Available from: [Link]
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Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126. (Note: Organic Syntheses provides a practical example based on this chemistry). Available from: [Link]
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Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(52), 11837-11865. Available from: [Link]
-
Dandapani, S., & Curran, D. P. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 6(6), 829-831. Available from: [Link]
-
Lin, J., et al. (2013). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(18), 4838-4845. Available from: [Link]
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The Untapped Potential of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate in Advanced Materials Science: A Technical Guide
This guide delves into the promising, yet largely unexplored, world of 1H,1H-perfluorooctyl trifluoromethanesulfonate, a fluorinated compound with significant potential in the realm of materials science. While direct applications of this specific molecule are not yet widely documented, its unique chemical structure, combining a robust perfluorooctyl chain with a highly reactive trifluoromethanesulfonate leaving group, suggests a wealth of possibilities for creating novel materials with tailored surface properties and functionalities. This document will serve as a technical resource for researchers and scientists, providing a theoretical framework, potential synthetic routes, and inferred applications based on the well-established chemistry of its constituent parts.
Understanding the Core Components: A Molecule of High Potential
This compound is characterized by two key functional components: the perfluorooctyl group and the trifluoromethanesulfonate (triflate) group.
-
The Perfluorooctyl Group (C₈F₁₇CH₂CH₂-) : This long, fluorinated alkyl chain is the source of the molecule's profound hydrophobic and oleophobic properties. The high electronegativity of fluorine atoms creates a low surface energy, repelling both water and oils. This characteristic is the foundation for creating non-stick, anti-fouling, and self-cleaning surfaces.
-
The Trifluoromethanesulfonate (Triflate) Group (-OSO₂CF₃) : The triflate group is one of the most effective leaving groups known in organic chemistry.[1][2] Its exceptional ability to depart during a chemical reaction makes the molecule a highly reactive electrophile, eager to participate in nucleophilic substitution reactions.[3] This reactivity is the key to covalently bonding the perfluorooctyl moiety to a wide variety of material surfaces.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
| This compound | 17352-09-9 | C₉H₂F₁₈O₃S | 212.6 ± 40.0 (Predicted)[4] | 1.756 ± 0.06 (Predicted)[4] |
| 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 | C₁₁H₇F₁₃O₂ | 76-80 (at 8 mmHg) | 1.554 (at 25°C) |
| 1H,1H,2H,2H-Perfluorooctyl methacrylate | 3934-23-4 | C₁₂H₇F₁₅O₂ | 65 | 1.574 (at 25°C) |
| 1H-Perfluorooctane | 335-65-9 | C₈HF₁₇ | Not Available | Not Available |
Proposed Synthesis Pathway
Experimental Protocol: Proposed Synthesis of this compound
-
Reactant Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H-perfluorooctan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.
-
Base Addition : Add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the solution.
-
Triflic Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring : Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction with cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Proposed synthesis of this compound.
Potential Applications in Materials Science: A World of Possibilities
The true potential of this compound lies in its ability to act as a powerful surface modifying agent. Its high reactivity allows for the covalent attachment of the perfluorooctyl group onto a variety of substrates, thereby imparting desirable surface properties.
Creation of Superhydrophobic and Oleophobic Surfaces
By reacting this compound with materials possessing nucleophilic functional groups (e.g., hydroxyl groups on glass or cellulose, amine groups on polymers), a durable, low-surface-energy coating can be created. This can lead to surfaces that are highly repellent to both water and oil, a property highly sought after in numerous applications.[6]
Potential Applications:
-
Self-cleaning coatings for glass and building materials.
-
Anti-fouling coatings for marine applications.
-
Stain-resistant textiles and carpets.
-
Anti-icing surfaces for aerospace and energy infrastructure.
Caption: Surface modification via nucleophilic substitution.
Functionalization of Nanomaterials
The principles of surface modification can be extended to the nanoscale. Nanoparticles, such as silica or titania, can be functionalized with this compound to create highly dispersible, fluorinated nano-additives. These additives can then be incorporated into polymer matrices to enhance their bulk properties.
Potential Applications:
-
Improving the mechanical and thermal properties of polymers.
-
Creating polymer composites with enhanced hydrophobicity and oleophobicity.
-
Developing advanced lubricants and greases.
Synthesis of Novel Fluorinated Polymers
This compound can serve as a key building block in the synthesis of novel fluorinated polymers. By reacting it with difunctional nucleophiles, new polymer chains incorporating the perfluorooctyl group can be created. These polymers would be expected to exhibit exceptional thermal and chemical stability, as well as low surface energy.
Potential Applications:
-
High-performance elastomers and plastics.
-
Membranes for separation processes.
-
Dielectric materials for electronics.
Conclusion and Future Outlook
While direct experimental data on the applications of this compound is currently limited, its chemical structure strongly suggests its potential as a versatile and powerful tool in materials science. The combination of a highly hydrophobic and oleophobic perfluorooctyl tail with a highly reactive triflate leaving group makes it an ideal candidate for surface modification and the synthesis of novel fluorinated materials.
Further research is needed to fully explore the synthetic pathways, reactivity, and application scope of this promising compound. As our understanding of fluorinated materials continues to grow, it is highly likely that this compound and its derivatives will play an increasingly important role in the development of next-generation materials with advanced functionalities.
References
- Experimental and computational phase behavior investigation for the CO2 + 1H, 1H-perfluorooctyl acrylate and CO2 - Arabian Journal of Chemistry. (URL not available)
-
Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. (2015). ResearchGate. [Link]
-
Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. (2022). MDPI. [Link]
-
Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. (2002). ResearchGate. [Link]
-
Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. (2022). ResearchGate. [Link]
-
Trifluoromethanesulfonic acid in organic synthesis. (2018). ResearchGate. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). PubMed Central. [Link]
- Method for synthesizing trifluoromethanesulfonate. (2016).
-
Synthesis of 3,6-dioxa-Δ7-4-trifluoromethyl perfluorooctyl trifluoromethyl sulfonimide: bis[(perfluoroalkyl)sulfonyl] superacid monomer and polymer. (2001). ScienceDirect. [Link]
- Key Intermediates in Fluorochemical Synthesis: Focus on Trifluoromethanesulfon
-
A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate, as an excellent leaving group. (2024). Pearson+. [Link]
-
1H-Perfluorooctane. (2025). NIST. [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Perfluorooctyl Triflates: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Power of the Perfluorooctyl Group
In the landscape of modern chemistry, the strategic incorporation of fluorinated moieties has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic character—have profound implications in drug discovery and materials science. Among the diverse array of fluorinating reagents, those capable of introducing longer perfluoroalkyl chains are of particular interest for their ability to create highly specialized molecules. This guide focuses on a pivotal, yet often overlooked, class of reagents: perfluorooctyl triflates. Specifically, we will delve into the synthesis, reactivity, and applications of 2-(perfluorooctyl)ethyl trifluoromethanesulfonate, a versatile building block for the introduction of the C8F17CH2CH2- group. As a senior application scientist, my aim is to provide not just a collection of facts, but a cohesive narrative that illuminates the underlying principles and practical considerations for utilizing these powerful synthetic tools.
The Strategic Advantage of the Perfluorooctyl Ethyl Moiety
The introduction of a perfluorooctyl group can dramatically alter the properties of a molecule.[1] This long, rigid, and lipophobic chain can be used to create compounds with unique solubility profiles, enhance binding to specific protein pockets, or self-assemble into well-defined supramolecular structures. The ethyl spacer between the perfluorinated chain and the reactive triflate group provides several advantages: it mitigates the strong electron-withdrawing effect of the perfluorooctyl group on the reaction center, making it more amenable to standard nucleophilic substitution reactions, and it introduces a degree of conformational flexibility.
Synthesis of 2-(Perfluorooctyl)ethyl Triflate: A Detailed Protocol
The most direct and efficient method for the synthesis of 2-(perfluorooctyl)ethyl triflate is the reaction of the corresponding alcohol, 1H,1H,2H,2H-perfluorooctan-1-ol, with trifluoromethanesulfonic (triflic) anhydride in the presence of a mild base.[2]
Core Reaction:
CF3(CF2)7CH2CH2OH + (CF3SO2)2O -> CF3(CF2)7CH2CH2OSO2CF3
Experimental Protocol: Synthesis of 2-(Perfluorooctyl)ethyl triflate[2]
Materials:
-
1H,1H,2H,2H-Perfluorooctan-1-ol (or 2-(perfluorooctyl)ethanol)
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous hexane
-
Silica gel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous hexane.
-
Add anhydrous pyridine (0.95 eq) to the solution.
-
Cool the mixture to -10 °C in an ice-salt or dry ice/acetone bath.
-
In a separate flask, prepare a solution of triflic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the triflic anhydride solution to the cooled alcohol/pyridine mixture over a period of 40 minutes with vigorous stirring. Maintain the temperature at -10 °C.
-
After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional 40 minutes.
-
The reaction mixture will contain a precipitate of pyridinium triflate. Remove the solid by filtration under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude triflate by flash chromatography on a short column of silica gel, eluting with dichloromethane.
-
Remove the solvent from the purified fractions in vacuo to afford 2-(perfluorooctyl)ethyl triflate as a white solid.
-
For further purification, the solid can be recrystallized from hexane.[2]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triflic anhydride and the resulting triflate ester are highly moisture-sensitive. Water would hydrolyze the anhydride and the product, leading to low yields.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.
-
Pyridine as a Base: Pyridine acts as a scavenger for the triflic acid generated during the reaction, driving the equilibrium towards the product. It is a sufficiently mild base to avoid elimination reactions with the starting alcohol or product.
-
Inert Atmosphere: Prevents the introduction of moisture and oxygen, which could interfere with the reaction.
-
Purification: The silica gel chromatography effectively removes any remaining starting materials and the pyridinium triflate salt. Recrystallization provides a highly pure product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-(perfluorooctyl)ethyl triflate.
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 40-42 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in dichloromethane, hexane | [2] |
For comparison, the properties of the starting material, 1H,1H,2H,2H-perfluorooctan-1-ol, are provided below.
| Property | Value | Reference |
| Boiling Point | 88-95 °C at 28 mmHg | [3] |
| Density | 1.651 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.313 | [3] |
Reactivity and Synthetic Utility
The triflate group is an exceptionally good leaving group, making 2-(perfluorooctyl)ethyl triflate a potent electrophile for introducing the perfluorooctyl ethyl moiety via nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The reactivity of 2-(perfluorooctyl)ethyl triflate has been explored with a range of nucleophiles.[2]
-
With Soft Nucleophiles: The reaction proceeds smoothly with good soft nucleophiles like sodium azide (NaN3) and weaker soft nucleophiles such as potassium cyanide (KCN) and lithium cyclopentadienide, affording the corresponding substitution products in moderate to good yields.[2]
-
With Hard Nucleophiles: The reaction with hard nucleophiles, such as butyllithium, can be more complex. In this case, substitution is often accompanied by elimination of hydrogen fluoride.[2] However, with the softer organolithium reagent, phenyllithium, substitution is the major pathway.[2]
-
With Fluoride Anion: The reaction with a hard and weak nucleophile like tetrabutylammonium fluoride (TBAF) is generally unsuccessful.[2] However, a softer fluoride source can lead to the substitution product, albeit in low yields.[2]
Diagram of Reactivity with Nucleophiles:
Caption: Reactivity of 2-(perfluorooctyl)ethyl triflate with nucleophiles.
Applications in Synthesis
The ability of 2-(perfluorooctyl)ethyl triflate to act as a potent electrophile makes it a valuable building block in organic synthesis, particularly for the construction of molecules with a high fluorine content.
Synthesis of Fluorophilic Ligands
A key application of 2-(perfluorooctyl)ethyl triflate is in the synthesis of highly fluorinated cyclopentadienes.[2] These compounds are precursors to fluorophilic ligands, which are essential components of catalysts used in fluorous biphase catalysis. This technique allows for the easy separation of the catalyst from the reaction products, a significant advantage in sustainable chemistry.
The synthesis involves the reaction of a lithium cyclopentadienide with 2-(perfluoroalkyl)ethyl triflates to produce bis[2-(perfluoroalkyl)ethyl]cyclopentadienes.[4]
Potential Applications in Drug Development
Characterization
The characterization of 2-(perfluorooctyl)ethyl triflate relies on standard spectroscopic techniques. Although a complete set of spectra for the C8 compound is not published, data from homologous compounds and general knowledge of NMR spectroscopy of fluorinated compounds allow for a confident prediction of the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene groups of the ethyl spacer. The methylene group adjacent to the triflate oxygen will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR will show signals for the two carbons of the ethyl group and the carbons of the perfluorooctyl chain, which will exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will be complex, showing multiple signals corresponding to the different CF2 groups and the terminal CF3 group of the perfluorooctyl chain. The triflate group will show a characteristic singlet at around -77 ppm.[2]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling
Perfluorooctyl triflates, like other alkyl triflates, are reactive compounds and should be handled with care.
-
Moisture Sensitivity: They are highly sensitive to moisture and should be handled under an inert atmosphere.
-
Toxicity: Alkylating agents, including triflates, are potentially toxic and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a cool, dry place under an inert atmosphere.
Conclusion
2-(Perfluorooctyl)ethyl triflate is a valuable and versatile reagent for the introduction of the perfluorooctyl ethyl group into organic molecules. Its synthesis from the corresponding alcohol is straightforward, and its reactivity as a potent electrophile allows for a range of synthetic transformations. While its applications are still being explored, its potential in the synthesis of fluorophilic ligands for catalysis and in the modification of bioactive molecules for drug discovery is significant. As the demand for highly specialized fluorinated compounds continues to grow, the importance of reagents like 2-(perfluorooctyl)ethyl triflate is set to increase, making a thorough understanding of their synthesis and reactivity essential for the modern chemist.
References
Sources
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- 4. Sci-Hub. Preparation of bis(polyfluoroalkyl)cyclopentadienes, new highly fluorophilic ligands for fluorous biphase catalysis / Tetrahedron, 2002 [sci-hub.ru]
Methodological & Application
Application Notes and Protocols: 1H,1H-Perfluorooctyl Trifluoromethanesulfonate as a Perfluoroalkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal and materials chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability.[1] This document provides a detailed guide to the synthesis and application of 1H,1H-perfluorooctyl trifluoromethanesulfonate as a potent agent for the introduction of the 1H,1H-perfluorooctyl moiety. While direct literature on this specific reagent is emerging, this guide synthesizes established principles of fluoroalkylation chemistry and the reactivity of analogous sulfonate esters to provide robust protocols and mechanistic insights. Particular attention is given to the synthetic challenges and safety protocols required for handling these highly reactive compounds.
Introduction: The Power of the Perfluoroalkyl Group
Perfluoroalkyl groups (Rf) are critical components in the design of pharmaceuticals, agrochemicals, and advanced materials. Their strong electron-withdrawing nature and unique steric profile can dramatically alter the physicochemical properties of a parent molecule. The 1H,1H-perfluorooctyl group (C₈F₁₇CH₂CH₂-), in particular, offers a significant increase in lipophilicity while maintaining a degree of flexibility due to the ethylene spacer.
Traditionally, the introduction of such groups has relied on reagents like perfluoroalkyl iodides, which can participate in radical or nucleophilic pathways.[2][3] However, the development of more reactive electrophilic perfluoroalkylating agents is crucial for expanding the scope of accessible molecules. This compound, possessing one of the most effective leaving groups in organic chemistry, the triflate group, is a promising candidate for this role.
Synthesis of this compound
The most common and effective method for the synthesis of alkyl triflates is the reaction of the corresponding alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[4] This method is directly applicable to the preparation of this compound from the commercially available 1H,1H-perfluorooctan-1-ol.
Protocol 2.1: Synthesis from 1H,1H-Perfluorooctan-1-ol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1H,1H-Perfluorooctan-1-ol | C₈H₅F₁₅O | 400.10 | 4.00 g | 10.0 mmol |
| Trifluoromethanesulfonic Anhydride | C₂F₆O₅S₂ | 282.12 | 3.10 g (1.85 mL) | 11.0 mmol |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 0.87 g (0.89 mL) | 11.0 mmol |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1H,1H-perfluorooctan-1-ol (4.00 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (0.89 mL, 11.0 mmol) to the stirred solution.
-
In the dropping funnel, dilute trifluoromethanesulfonic anhydride (1.85 mL, 11.0 mmol) with anhydrous dichloromethane (20 mL).
-
Add the triflic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 20 mL of ice-cold water.
-
Separate the organic layer, and wash successively with cold 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
The crude product should be used immediately in the next step due to its instability. If necessary, purification can be attempted by flash chromatography on silica gel using a non-polar eluent, but decomposition may occur.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triflic anhydride is extremely reactive towards water. All glassware must be flame-dried, and anhydrous solvents and reagents must be used to prevent decomposition of the anhydride and the product.
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0 °C) is crucial to prevent side reactions and decomposition of the desired triflate.
-
Non-nucleophilic Base: Pyridine is used to neutralize the triflic acid formed during the reaction. A non-nucleophilic base is essential to avoid competing reactions with the triflic anhydride or the product.
-
Immediate Use: Alkyl triflates, particularly those with electron-withdrawing groups, can be unstable. It is highly recommended to use the synthesized this compound immediately without prolonged storage.
Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the strong electron-withdrawing effect of the perfluorooctyl group and the exceptional leaving group ability of the triflate anion. However, a critical consideration is the potential for nucleophilic attack at the sulfur atom of the triflate group, a known reactivity pattern for perfluoroalkyl triflates (Rf-OTf), which can lead to undesired side products.[2]
Despite this, the presence of the ethylene spacer (-CH₂CH₂-) between the perfluoroalkyl chain and the triflate group is expected to mitigate this issue to some extent, making SN2-type displacement at the α-carbon more favorable compared to a direct Rf-OTf system.
Caption: General workflow for Sɴ2 perfluoroalkylation.
Application Protocols for Perfluoroalkylation
The following protocols are proposed based on the expected reactivity of this compound with various nucleophiles. Optimization of reaction conditions (temperature, solvent, base) may be necessary for specific substrates.
Protocol 4.1: N-Perfluoroalkylation of Amines
The introduction of a 1H,1H-perfluorooctyl group onto a nitrogen atom can significantly impact the basicity and lipophilicity of amines.
Materials:
| Reagent/Solvent | Example Substrate | Amount | Moles |
| This compound | - | 1.1 equiv | 1.1 mmol |
| Amine | Benzylamine | 1.0 equiv | 1.0 mmol |
| Base | Diisopropylethylamine (DIPEA) | 1.5 equiv | 1.5 mmol |
| Solvent | Acetonitrile (anhydrous) | 10 mL | - |
Procedure:
-
To a solution of the amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous acetonitrile (10 mL) at 0 °C, add a freshly prepared solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.2: S-Perfluoroalkylation of Thiols
Perfluoroalkylated sulfur compounds have applications in materials science and as synthetic intermediates.[5]
Materials:
| Reagent/Solvent | Example Substrate | Amount | Moles |
| This compound | - | 1.1 equiv | 1.1 mmol |
| Thiol | Thiophenol | 1.0 equiv | 1.0 mmol |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 equiv | 1.5 mmol |
| Solvent | N,N-Dimethylformamide (DMF, anhydrous) | 10 mL | - |
Procedure:
-
To a suspension of the thiol (1.0 mmol) and K₂CO₃ (1.5 mmol) in anhydrous DMF (10 mL) at room temperature, add a freshly prepared solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.3: C-Perfluoroalkylation of Active Methylene Compounds
The formation of a C-C bond to introduce the perfluoroalkyl chain is a powerful tool in drug discovery.[6][7]
Materials:
| Reagent/Solvent | Example Substrate | Amount | Moles |
| This compound | - | 1.2 equiv | 1.2 mmol |
| Active Methylene Compound | Diethyl Malonate | 1.0 equiv | 1.0 mmol |
| Base | Sodium Hydride (NaH, 60% in mineral oil) | 1.2 equiv | 1.2 mmol |
| Solvent | Tetrahydrofuran (THF, anhydrous) | 15 mL | - |
Procedure:
-
To a suspension of NaH (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the active methylene compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a freshly prepared solution of this compound (1.2 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow.
Safety and Handling
Perfluoroalkyl sulfonates are reactive compounds and should be handled with care. As with all per- and polyfluoroalkyl substances (PFAS), appropriate precautions should be taken to avoid exposure and environmental release.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) when handling the reagent and its solutions.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: The reagent is sensitive to moisture and should be handled under an inert atmosphere (nitrogen or argon).
-
Thermal Stability: Avoid heating the reagent, as decomposition may occur.
-
Waste Disposal: Dispose of all waste containing PFAS according to your institution's and local regulations for hazardous chemical waste.[8][9] Do not dispose of PFAS-containing waste down the drain.
Conclusion
This compound is a potent and promising reagent for the introduction of the 1H,1H-perfluorooctyl group into a variety of organic molecules. While its reactivity profile requires careful consideration, particularly the potential for nucleophilic attack at the sulfur center, the protocols outlined in this guide provide a solid foundation for its use in synthetic chemistry. The ethylene spacer is anticipated to favor the desired SN2 pathway, expanding the toolkit for the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications. As with any highly reactive reagent, adherence to strict safety protocols is paramount.
References
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Umemoto, T. Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]
-
Umemoto, T., et al. Synthesis, Properties, and Reactivity of (1H,1H-Perfluoroalkyl)- and (1H-Perfluoro-1-alkenyl)aryliodonium Triflates and Their Analogs. Bulletin of the Chemical Society of Japan. [Link]
-
Artamkina, G. A., et al. The first nucleophilic C–H perfluoroalkylation of aromatic compounds via (arene)tricarbonylchromium complexes. Chemical Communications. [Link]
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Rondestvedt, C. S. Oxidation chemistry of perfluoroalkyl-segmented thiols, disulfides, thiosulfinates and thiosulfonates : The role of the perfluoroalkyl group in searching out new chemistry. ResearchGate. [Link]
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Pike, S., et al. One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride. PubMed. [Link]
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Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. Department of Defense. [Link]
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Tóth, M., et al. Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. Chemistry – A European Journal. [Link]
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Levin, V. V., et al. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters. [Link]
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Beard, C. D., et al. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Feiring, A. E. Perfluoroalkylation of thiols. Evidence for a radical chain process. Sci-Hub. [Link]
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Al-huniti, M. H., & Lepore, S. D. Protected enol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
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Ece, H., et al. Alkylation of Active Methylene Compounds. ResearchGate. [Link]
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Novák, Z., et al. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. National Institutes of Health. [Link]
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Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]
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Prakash, G. K. S., et al. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Organic Letters. [Link]
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Smith, A. M., et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health. [Link]
-
Onodera, G., et al. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Chemical Communications. [Link]
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Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. JD Supra. [Link]
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Wang, C., et al. An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. MDPI. [Link]
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Dolbier, W. R., & Okamoto, M. Reactions of 1-fluoroalkyl triflates with nucleophiles and bases. Sci-Hub. [Link]
-
EPA Issues Interim Guidance on PFAS Destruction and Disposal. Holland & Hart LLP. [Link]
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Keglevich, G., et al. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]
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Zaragoza, R. J., et al. A new mechanism for internal nucleophilic substitution reactions. RSC Publishing. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Fairweather, J. K., et al. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. [Link]
-
Use of Per- and polyfluoroalkyl substances (PFAS). University of Wisconsin-Madison Environment, Health & Safety. [Link]
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Application Notes and Protocols for Nucleophilic Substitution with 1H,1H-Perfluorooctyl Trifluoromethanesulfonate
Introduction
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable. 1H,1H-Perfluorooctyl trifluoromethanesulfonate is a potent electrophile designed for the efficient introduction of the 1H,1H-perfluorooctyl group (-(CH₂)-C₇F₁₅) into a wide array of molecules. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the synthesis of this reagent and detailed protocols for its application in nucleophilic substitution reactions with various nucleophiles, offering researchers a robust tool for the synthesis of novel fluorinated compounds.
Safety Precautions
Working with highly reactive fluorinated compounds and triflating agents requires strict adherence to safety protocols.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is highly corrosive, toxic, and reacts violently with water.[1] Always handle triflic anhydride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[1] It should be stored under an inert atmosphere and away from moisture.[1]
-
Perfluorinated Compounds: While many perfluorinated compounds are chemically inert, their long-term biological effects are a subject of ongoing research. It is prudent to handle all perfluorinated compounds with care, minimizing inhalation and skin contact.
-
Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. Handle it in a fume hood and wear appropriate PPE.
-
General Precautions: All reactions should be conducted in a well-ventilated fume hood. Glassware should be thoroughly dried before use, as triflic anhydride reacts vigorously with water.
Synthesis of this compound
The most common and effective method for the synthesis of alkyl triflates is the reaction of the corresponding alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base, such as pyridine.[2][3]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol for Synthesis
Materials:
-
1H,1H-Perfluorooctan-1-ol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H,1H-perfluorooctan-1-ol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 eq.) to the stirred solution.
-
To this mixture, add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via a syringe. Maintain the temperature at 0 °C during the addition. A white precipitate of pyridinium triflate may form.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates the complete consumption of the starting alcohol.
-
Upon completion, carefully quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Purification:
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. Due to the reactive nature of the triflate, it is advisable to use the crude product directly in the next step whenever possible. If purification is necessary, it should be performed quickly and at low temperatures to minimize decomposition.
General Protocol for Nucleophilic Substitution
This compound is a highly reactive electrophile that readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[6] The general procedure involves the reaction of the triflate with the nucleophile in a suitable aprotic solvent.
General Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Specific Protocols for Nucleophilic Substitution
The following protocols provide starting points for reactions with common classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary for specific substrates.
Reaction with N-Nucleophiles (e.g., Azides, Amines)
Materials:
-
This compound
-
Sodium azide (NaN₃) or desired amine
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Deionized water
-
Diethyl ether or ethyl acetate
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the nucleophile (1.2 eq. of sodium azide or amine) in the chosen anhydrous aprotic solvent.
-
To this solution, add this compound (1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1H,1H-perfluorooctyl azide or amine.
Reaction with O-Nucleophiles (e.g., Alkoxides, Phenoxides)
Materials:
-
This compound
-
Sodium methoxide, sodium phenoxide, or the corresponding alcohol and a non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Deionized water
-
Diethyl ether or ethyl acetate
Procedure:
-
If starting from an alcohol, dissolve the alcohol (1.2 eq.) in anhydrous THF and add sodium hydride (1.2 eq.) portion-wise at 0 °C. Stir until hydrogen evolution ceases.
-
To the solution of the alkoxide or phenoxide (1.2 eq.) in the chosen anhydrous solvent, add this compound (1.0 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with deionized water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or distillation to yield the 1H,1H-perfluorooctyl ether.
Reaction with S-Nucleophiles (e.g., Thiolates)
Materials:
-
This compound
-
Thiol and a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) or a pre-formed sodium thiolate
-
Anhydrous DMF or acetonitrile
-
Deionized water
-
Diethyl ether or ethyl acetate
Procedure:
-
If starting from a thiol, dissolve the thiol (1.1 eq.) and the base (1.2 eq.) in the chosen anhydrous solvent and stir for 15-30 minutes at room temperature to form the thiolate.
-
To the solution of the thiolate, add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature until the starting triflate is consumed.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the resulting 1H,1H-perfluorooctyl thioether by flash column chromatography or distillation.
Reaction Conditions Summary
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Nitrogen | Sodium Azide | DMF | 25 - 60 | 2 - 12 |
| Piperidine | Acetonitrile | 25 - 80 | 4 - 24 | |
| Oxygen | Sodium Methoxide | THF | 0 - 25 | 1 - 6 |
| Sodium Phenoxide | DMF | 25 - 50 | 3 - 12 | |
| Sulfur | Sodium Thiophenoxide | DMF | 25 | 1 - 4 |
Mechanistic Discussion
The nucleophilic substitution reactions of this compound proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] The triflate group is an exceptionally good leaving group due to the resonance stabilization of the resulting triflate anion.[6] This makes the carbon atom to which it is attached highly electrophilic and susceptible to backside attack by a nucleophile.[7][8]
Sources
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Synthesis of Fluorinated Ethers Using 1H,1H-Perfluorooctyl Trifluoromethanesulfonate: An Application and Protocol Guide
Introduction: The Strategic Value of Fluorinated Ethers in Modern Chemistry
The introduction of fluorine into organic molecules imparts a unique combination of physicochemical properties, making fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2] Fluorinated ethers, in particular, have garnered significant attention due to their enhanced metabolic stability, increased lipophilicity, and unique conformational preferences, which can profoundly influence biological activity.[3][4] The strategic incorporation of a perfluoroalkyl chain can lead to improved pharmacokinetics and enhanced binding affinity to biological targets.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated ethers utilizing 1H,1H-perfluorooctyl trifluoromethanesulfonate, a potent electrophile for the introduction of the 1H,1H-perfluorooctyl moiety.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated ethers in their work. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the potential applications of the resulting compounds, particularly within the realm of medicinal chemistry.
The Chemistry of this compound in Ether Synthesis
The synthesis of fluorinated ethers using this compound typically proceeds via a Williamson ether synthesis, a classic and versatile method for forming the ether linkage.[5] This reaction is a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide nucleophile displaces a leaving group from an electrophilic carbon.[5]
The Key Players:
-
The Electrophile: this compound (F-OTf)
-
The trifluoromethanesulfonate (triflate, OTf) group is an exceptionally good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion through resonance.[6] This makes the adjacent carbon atom highly susceptible to nucleophilic attack.
-
The long perfluoroalkyl chain (C8F17) is a strong electron-withdrawing group, which further enhances the electrophilicity of the carbon atom attached to the triflate group. However, it's important to note that direct electrophilic perfluoroalkylation is generally challenging.[7] The presence of the CH2 group in the 1H,1H-position is crucial for enabling the SN2 reaction.
-
-
The Nucleophile: Alkoxides
-
Alkoxides (RO⁻), generated by the deprotonation of alcohols with a suitable base, serve as the nucleophiles in this reaction. The choice of alcohol determines one of the side chains of the resulting ether.
-
The Mechanism:
The reaction follows a concerted SN2 mechanism. The alkoxide attacks the carbon atom bonded to the triflate leaving group from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The triflate group departs simultaneously, forming a new carbon-oxygen bond.
Caption: SN2 mechanism for the synthesis of fluorinated ethers.
Experimental Protocols
This section provides a general protocol for the synthesis of a fluorinated ether using this compound and a generic alcohol. It is crucial to adapt and optimize the reaction conditions for specific substrates.
General Protocol for the Synthesis of 1H,1H-Perfluorooctyl Alkyl Ethers
Materials:
-
Alcohol (ROH)
-
This compound (F-OTf)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH))[8]
-
Anhydrous aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)[9]
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq.) portion-wise at 0 °C (ice bath). For NaH, caution is advised due to hydrogen gas evolution. For weaker bases like K₂CO₃, the reaction may require heating.
-
Stir the mixture at room temperature (or the optimized temperature) until the deprotonation is complete (typically 30-60 minutes).
-
-
Addition of the Electrophile:
-
Cool the alkoxide solution to 0 °C.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture via a syringe or dropping funnel.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Heating may be necessary for less reactive alcohols.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure fluorinated ether.
-
Workflow Diagram:
Caption: Experimental workflow for fluorinated ether synthesis.
Data Summary: Representative Reaction Conditions
The following table provides a summary of typical reaction parameters. Optimization for each specific substrate is highly recommended.
| Parameter | Recommended Conditions | Rationale/Causality |
| Base | NaH, K₂CO₃, NaOH | Stronger bases (e.g., NaH) are effective for less acidic alcohols. Weaker bases (e.g., K₂CO₃) are suitable for more acidic phenols and can be milder.[8] |
| Solvent | DMF, DMSO, Acetonitrile | Aprotic polar solvents are preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic, and do not interfere with the SN2 reaction.[9] |
| Temperature | 0 °C to 80 °C | Initial addition at 0 °C controls the exothermicity. The reaction may proceed at room temperature or require heating depending on the nucleophilicity of the alkoxide. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the substrates and the reaction temperature. |
Applications in Drug Development and Medicinal Chemistry
The incorporation of a 1H,1H-perfluorooctyl chain into a molecule can significantly impact its biological properties, making these ethers attractive scaffolds in drug discovery.
-
Enhanced Lipophilicity and Membrane Permeability: The highly lipophilic nature of the perfluoroalkyl chain can improve the ability of a drug candidate to cross cell membranes, potentially leading to better bioavailability and distribution.[2]
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug in the body.[1]
-
Modulation of Binding Affinity: The unique electronic properties and steric bulk of the fluorinated chain can influence the binding of a molecule to its target protein, potentially leading to increased potency and selectivity.
-
Development of Novel Therapeutics: Fluorinated ethers have been explored in various therapeutic areas, including as anesthetics and in the development of new anti-cancer and central nervous system drugs.[1] For instance, the synthesis of diaryl ether inhibitors with trifluoromethyl groups has been investigated for their biological activity.[10] While direct biological data on 1H,1H-perfluorooctyl ethers is emerging, the principles of fluorine in medicinal chemistry suggest their potential in these areas.[11]
Troubleshooting and Self-Validation
A successful protocol is a self-validating one. Below are common issues and how to address them:
-
Low or No Product Formation:
-
Incomplete Deprotonation: Ensure the alcohol is fully deprotonated before adding the electrophile. Use a stronger base or increase the reaction time/temperature for deprotonation.
-
Inactive Electrophile: Verify the purity and integrity of the this compound.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance at the reaction center. This method is most effective for primary alcohols.
-
-
Formation of Side Products:
-
Elimination Reaction: If the alcohol is secondary or tertiary, an elimination reaction (E2) may compete with the substitution, leading to the formation of an alkene. Using a less hindered base and lower reaction temperatures can favor substitution.
-
Reaction with Solvent: Ensure the use of aprotic solvents to avoid side reactions.
-
Conclusion
The synthesis of fluorinated ethers using this compound offers a reliable and efficient method for introducing the valuable 1H,1H-perfluorooctyl moiety into a wide range of molecules. The exceptional leaving group ability of the triflate and the well-established Williamson ether synthesis provide a solid foundation for this transformation. The resulting fluorinated ethers hold significant promise for applications in drug discovery and materials science, where their unique properties can be leveraged to create novel and improved products. Careful consideration of the reaction parameters and substrate scope is essential for successful implementation of this methodology.
References
- Furin, G. G. (2006). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Chemistry for Sustainable Development, 14, 303–318.
- Taylor, R. E. (2015). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 7(3), 229-233.
- Shen, Y., et al. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters, 19(11), 2913–2916.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Anonymous. (2023). Synthesis of novel perfluoroalkyl ether derivatives.
- Anonymous. (1991). Reagent and process for the perfluoroalkylation of nucleophilic substrates by sodium perfluoroalkanesulfinates in an oxidising medium.
- Jeschke, P. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Anonymous. (2020).
- Anonymous. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Crich, D. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 44(5), 336-345.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Umemoto, T. (2002). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 102(6), 2285-2316.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Bronson, T. (2020). Williamson Ether Synthesis. YouTube. [Link]
- Ross, S. A., et al. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (21), 3649-3653.
- Horváth, I. T. (2015). Fluorous Ethers. RSC Publishing.
- Zhou, Y., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 2097-2107.
- Patlewicz, G., et al. (2023). Bioactivity Profiling of Per- and Polyfluoroalkyl Substances (PFAS) Identifies Potential Toxicity Pathways Related to Molecular Structure. Environmental Health Perspectives, 131(4), 047001.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
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- 10. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H,1H-Perfluorooctyl Trifluoromethanesulfonate in Polymer Synthesis
Introduction: Harnessing Fluorine Chemistry for Advanced Polymer Architectures
The strategic incorporation of fluorine into polymer structures imparts a unique combination of properties, including exceptional thermal and chemical stability, low surface energy, and hydrophobicity.[1] 1H,1H-Perfluorooctyl trifluoromethanesulfonate, a compound featuring a highly fluorinated alkyl chain and a potent trifluoromethanesulfonate (triflate) leaving group, stands as a versatile though specialized reagent in the synthesis of advanced fluorinated polymers. While direct, widespread protocols for this specific molecule are not extensively documented, its chemical structure strongly suggests its utility as a powerful initiator in cationic polymerization. The triflate group is a superlative leaving group, facilitating the generation of cationic species that can initiate the polymerization of susceptible monomers. The covalently attached perfluorooctyl moiety then becomes an integral part of the polymer, serving as a highly fluorinated end-group that can dictate the surface properties and self-assembly behavior of the final macromolecule.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of utilizing this compound in polymer synthesis. We will delve into its mechanism of action, provide a detailed protocol for a representative cationic polymerization, and discuss critical experimental parameters and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the initiator is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 17352-09-9 | [2] |
| Molecular Formula | C₉H₂F₁₇O₃S | [2] |
| Molecular Weight | 564.14 g/mol | [2] |
| Boiling Point | 212.6 ± 40.0 °C (Predicted) | [2] |
| Density | 1.756 ± 0.06 g/cm³ (Predicted) | [2] |
Mechanism of Action: Cationic Polymerization Initiation
The trifluoromethanesulfonate (triflate) group is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion. This property is key to its function as a cationic polymerization initiator. The initiation process is hypothesized to proceed via the following steps:
-
Generation of the Initiating Cation: In the presence of a suitable monomer, such as a vinyl ether, the covalent bond between the perfluorooctyl chain and the triflate group can cleave, either spontaneously or, more likely, through interaction with the monomer. This generates a carbocationic species from the monomer and the perfluorooctyl group attached to it, with the triflate anion acting as the counter-ion.
-
Propagation: The newly formed carbocation is highly reactive and will rapidly add to another monomer molecule, regenerating the cationic active center at the new chain end. This process repeats, leading to the growth of the polymer chain.
-
Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including recombination with the counter-ion or reaction with impurities. Chain transfer to monomer can also occur.
Application Protocol: Cationic Polymerization of Isobutyl Vinyl Ether
This protocol is adapted from established procedures for the cationic polymerization of vinyl ethers using triflate-based initiating systems.[3][4] It serves as a representative example of how this compound can be employed to synthesize polymers with a perfluoroalkyl end-group.
I. Materials and Equipment
-
Monomer: Isobutyl vinyl ether (IBVE), freshly distilled from calcium hydride.
-
Initiator: this compound.
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous, distilled from calcium hydride.
-
Quenching Agent: Anhydrous methanol.
-
Reaction Vessel: Schlenk flask or a similar glass reactor equipped with a magnetic stirrer and a rubber septum, thoroughly flame-dried under vacuum.
-
Syringes and Needles: For the transfer of anhydrous liquids.
-
Inert Atmosphere: High-purity nitrogen or argon.
-
Constant Temperature Bath: Capable of maintaining the desired reaction temperature (e.g., 0 °C or -78 °C).
II. Safety Precautions
-
This compound and its reaction products should be handled with care. Assume it is corrosive and a skin and eye irritant.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Cationic polymerizations can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
III. Experimental Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the Schlenk flask.
-
Flame-dry the flask under a high vacuum and then cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Equip the flask with a magnetic stir bar.
-
-
Reagent Preparation:
-
In a separate, dry, and inert atmosphere-filled vial, prepare a stock solution of the initiator, this compound, in anhydrous dichloromethane. A typical concentration would be around 0.1 M.
-
Ensure all other reagents are anhydrous and handled under an inert atmosphere.
-
-
Polymerization:
-
Place the prepared Schlenk flask in the constant temperature bath set to the desired reaction temperature (e.g., 0 °C).
-
Using a dry syringe, transfer the desired amount of anhydrous dichloromethane to the flask.
-
Add the desired amount of freshly distilled isobutyl vinyl ether to the solvent.
-
Allow the solution to thermally equilibrate for at least 15 minutes with stirring.
-
Initiate the polymerization by rapidly injecting the calculated volume of the initiator stock solution into the monomer solution with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer. A typical ratio might be 100:1.
-
Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture. This will react with the cationic chain ends.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
IV. Characterization
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR). The presence of the perfluorooctyl end-group can be verified by the characteristic signals in the ¹⁹F NMR spectrum.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No polymerization or very low conversion | - Impurities (especially water) in the monomer or solvent.- Inactive initiator. | - Ensure all reagents and glassware are scrupulously dried.- Use freshly distilled monomer and anhydrous grade solvent.- Verify the purity and activity of the initiator. |
| Broad molecular weight distribution | - Slow initiation compared to propagation.- Chain transfer reactions.- Poor temperature control. | - Ensure rapid and efficient mixing upon initiator addition.- Lower the reaction temperature to minimize chain transfer.- Maintain a constant and uniform reaction temperature. |
| Uncontrolled/runaway reaction | - High initiator concentration.- Inadequate heat dissipation. | - Use a more dilute initiator solution.- Ensure the reaction vessel is adequately immersed in the constant temperature bath and that stirring is efficient. |
Visualization of the Initiation Mechanism
Conclusion
This compound represents a promising, albeit specialized, tool for the synthesis of well-defined fluorinated polymers. Its potent initiating capability, derived from the triflate group, combined with the unique properties imparted by the perfluorooctyl chain, allows for the creation of macromolecules with tailored surface properties and functionalities. While the direct literature on this specific compound is emerging, the principles of cationic polymerization and the known reactivity of analogous compounds provide a solid foundation for its application. The protocols and insights provided herein are intended to empower researchers to explore the potential of this reagent in developing next-generation materials for a wide range of applications, from advanced coatings to novel drug delivery systems.
References
-
Sangermano, M., & Lazzari, M. (2015). Fluorinated Oligomers and Polymers in Photopolymerization. Chemical Reviews, 115(16), 8448–8482. [Link]
-
Wouters, M. M., & Goethals, E. J. (1998). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Macromolecular Chemistry and Physics, 199(2), 277-283. [Link]
-
Zhang, Q., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(1), 123-131. [Link]
-
Tharanikkarasu, K., & Stöver, H. D. H. (1998). Cationic Polymerization of Styrene Using Trifluoroacetic Acid. Journal of Polymer Science Part A: Polymer Chemistry, 36(14), 2463-2471. [Link]
-
Charlier, P., et al. (2020). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molecules, 25(21), 5032. [Link]
Sources
- 1. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer | MDPI [mdpi.com]
- 2. This compound | 17352-09-9 [chemicalbook.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Crafting Hydrophobic Surfaces with Fluorinated Compounds
Introduction: The Compelling Case for Fluorinated Hydrophobic Surfaces
For researchers, scientists, and drug development professionals, the precise control of surface properties is a cornerstone of innovation. The ability to render a surface hydrophobic—water-repellent—opens up a vast landscape of possibilities, from self-cleaning materials and anti-fouling coatings to advanced microfluidics and biomedical devices.[1][2] Among the arsenal of chemical tools available, fluorinated compounds stand out for their exceptional ability to lower surface energy and create highly stable, robust, and exceptionally hydrophobic surfaces.
This guide provides a comprehensive overview of the principles and practical methodologies for creating hydrophobic surfaces using fluorinated compounds. We will delve into the underlying science, explore various fabrication techniques with detailed protocols, and provide insights into the characterization and validation of these surfaces.
The Science of Fluorine-Induced Hydrophobicity: A Deeper Dive
The remarkable hydrophobicity of fluorinated compounds stems from the unique properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. However, in a perfluorinated chain, the symmetrical arrangement of these dipoles results in a nonpolar molecule with very weak van der Waals forces of attraction. This low surface energy is the primary driver of hydrophobicity.[3]
Furthermore, the larger atomic radius of fluorine compared to hydrogen means that perfluoroalkyl chains are "fatter" and stiffer than their hydrocarbon counterparts. This increased molecular volume leads to less dense packing on a surface, further reducing the interaction with water molecules.[3][4] The combination of low surface energy and unique molecular architecture makes fluorinated compounds unparalleled in their ability to repel water.
Key Application Areas in Research and Drug Development
The applications of hydrophobic surfaces created with fluorinated compounds are diverse and impactful:
-
Biomedical Devices: Reducing protein adsorption and biofouling on implants and surgical tools.[1][2]
-
Microfluidics: Enabling precise control of liquid movement in lab-on-a-chip devices.
-
Drug Delivery: Creating controlled-release formulations and enhancing the stability of drug carriers.[1]
-
High-Throughput Screening: Minimizing sample-to-surface interactions in assay plates.[1]
-
Self-Cleaning Surfaces: Developing materials that repel water and carry away contaminants.[1]
Fabrication Methodologies: A Practical Guide
The choice of fabrication method depends on factors such as the substrate material, the desired surface properties, and the required durability. Here, we detail three widely used techniques.
Self-Assembled Monolayers (SAMs) of Fluoroalkylsilanes
SAMs are highly ordered molecular assemblies that form spontaneously on a substrate. Fluoroalkylsilanes are a common choice for creating hydrophobic SAMs on hydroxylated surfaces like silicon, glass, and various metal oxides.[5][6][7]
The protocol below is designed to create a dense, well-ordered monolayer. The initial plasma cleaning is crucial for generating hydroxyl groups, which act as anchor points for the silane molecules. The anhydrous conditions during deposition are critical to prevent premature hydrolysis and polymerization of the silane in solution, which would lead to a disordered and weakly bound film. The final rinsing and curing steps ensure the removal of physisorbed molecules and promote the formation of strong covalent bonds with the surface.[7][8]
Caption: Workflow for creating a self-assembled monolayer of fluoroalkylsilanes.
Materials:
-
Silicon wafers
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
-
Anhydrous toluene or hexane
-
Ethanol (200 proof)
-
Acetone
-
Deionized water
-
Nitrogen or Argon gas
-
Plasma cleaner
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate silicon wafers in acetone for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen gas.
-
-
Surface Activation:
-
Place the cleaned silicon wafers in a plasma cleaner.
-
Treat with oxygen or argon plasma for 5 minutes to generate a hydroxylated surface.
-
-
SAM Solution Preparation:
-
In a glove box or under an inert atmosphere, prepare a 1 mM solution of trichloro(1H,1H,2H,2H-perfluorooctyl)silane in anhydrous toluene.
-
-
Deposition:
-
Immerse the plasma-activated silicon wafers in the silane solution.
-
Seal the container and allow it to stand for 12-24 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the wafers with a stream of nitrogen gas.
-
Cure the wafers in an oven at 120°C for 1 hour to promote covalent bond formation.
-
Chemical Vapor Deposition (CVD) of Fluoropolymers
CVD is a versatile technique that involves the deposition of a solid film from a gaseous precursor. For creating hydrophobic surfaces, fluoropolymer films can be deposited by introducing a fluorinated monomer into a vacuum chamber where it polymerizes on the substrate surface.
The key to a successful CVD process is the controlled delivery of the monomer vapor and the initiation of polymerization on the substrate. The use of a carrier gas helps to transport the monomer to the reaction zone. The plasma or thermal energy input is crucial for fragmenting the monomer and creating reactive species that initiate polymerization. The substrate temperature is a critical parameter that influences the deposition rate and the properties of the resulting film.[9]
Caption: General workflow for chemical vapor deposition of fluoropolymers.
Materials:
-
Substrate (e.g., glass slide, stainless steel)
-
Hexafluoropropylene (HFP) or other suitable fluorinated monomer
-
Argon gas (carrier gas)
-
PECVD reactor
Procedure:
-
Substrate Preparation:
-
Clean the substrate using the procedure described for SAMs (sonication in acetone and ethanol).
-
Place the cleaned substrate in the PECVD chamber.
-
-
System Setup:
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
-
Deposition:
-
Introduce argon gas at a flow rate of 20 sccm.
-
Introduce HFP gas at a flow rate of 5 sccm.
-
Allow the pressure to stabilize (typically around 100 mTorr).
-
Apply RF power (e.g., 50 W) to generate the plasma and initiate polymerization.
-
Continue the deposition for the desired time to achieve the target film thickness (e.g., 10-30 minutes).
-
-
Process Completion:
-
Turn off the RF power and the monomer gas flow.
-
Allow the substrate to cool under vacuum.
-
Vent the chamber with nitrogen or argon before removing the coated substrate.
-
Plasma Polymerization of Fluorinated Monomers
Plasma polymerization is a process where a fluorinated monomer is introduced into a plasma discharge, leading to the formation of a highly cross-linked and pinhole-free polymer film on the substrate.[10]
In plasma polymerization, the energy from the plasma fragments the monomer into various reactive species. These species then recombine on the substrate surface to form a polymer film. The degree of cross-linking and the chemical structure of the film are highly dependent on the plasma parameters, such as power, pressure, and monomer flow rate. This method is particularly advantageous for its ability to create conformal coatings on complex geometries.[11][12]
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Application Notes and Protocols: Experimental Setup for Reactions Involving Air-Sensitive Triflates
Introduction: The Challenge and Utility of Air-Sensitive Triflates
In the landscape of modern organic synthesis and drug development, triflates (trifluoromethanesulfonates) are celebrated for their exceptional reactivity as leaving groups, often surpassing traditional halides in cross-coupling and substitution reactions.[1] However, this heightened reactivity can also manifest as sensitivity to atmospheric oxygen and moisture, particularly in organometallic triflates or reactions employing highly reactive, low-valent metal catalysts.[2][3] Exposure to air can lead to catalyst decomposition, hydrolysis of the triflate, or undesired side reactions, ultimately compromising reaction yield and purity.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing experimental setups that ensure the integrity of reactions involving air-sensitive triflates. Moving beyond a simple recitation of steps, we will explore the causality behind these techniques, grounding our protocols in the principles of maintaining a robustly inert atmosphere.
Part 1: The Foundation – Establishing and Maintaining an Inert Atmosphere
The core principle for handling any air-sensitive compound is the rigorous exclusion of oxygen (O₂) and water (H₂O).[4] This is achieved by replacing the ambient atmosphere within the reaction vessel with a high-purity inert gas, typically nitrogen (N₂) or argon (Ar). Argon, being denser than air and less reactive than nitrogen under certain conditions, is often preferred for highly sensitive systems, though nitrogen is a more economical choice for most applications.[4]
The two primary tools for creating this inert environment are the Schlenk line and the glovebox . The choice between them depends on the scale of the reaction, the sensitivity of the reagents, and the complexity of the manipulations required.
The Schlenk Line: The Workhorse of Inert Atmosphere Chemistry
A Schlenk line is a dual-manifold system that allows for the controlled switching between a vacuum and a source of inert gas.[5] This setup is ideal for most benchtop reactions, offering flexibility for a wide range of synthetic operations.[6][7]
Key Principles of Schlenk Line Operation:
-
Glassware Preparation: All glassware must be meticulously dried to remove adsorbed moisture, which is a primary source of reaction failure.[8] This is typically achieved by oven-drying at >125°C overnight and assembling the apparatus while still hot, allowing it to cool under a stream of inert gas.[8][9]
-
The "Vacuum/Backfill" Cycle: This is the fundamental technique for rendering a reaction vessel inert. The flask is connected to the Schlenk line and evacuated to remove the bulk of the atmosphere. It is then backfilled with inert gas. Repeating this cycle three to five times is generally sufficient to create an atmosphere suitable for most sensitive reactions.[2][7][10]
-
Maintaining Positive Pressure: Throughout the experiment, a slight positive pressure of inert gas must be maintained to prevent air from entering the system.[8] This is achieved by venting the inert gas flow through an oil or mercury bubbler, which also serves as a visual indicator of the gas flow rate.[4] A pressure reversal can cause the bubbler liquid to be sucked into the reaction, so careful monitoring is essential.[8]
The Glovebox: The Ultimate Controlled Environment
A glovebox (or "dry box") is a sealed chamber containing an inert atmosphere where oxygen and moisture levels are continuously monitored and maintained at parts-per-million (ppm) levels.[6][11] It is the method of choice for manipulating extremely sensitive, pyrophoric, or hygroscopic solids and for performing complex operations that are difficult on a Schlenk line.[12][13]
Causality of Glovebox Use:
-
Superior Atmosphere Purity: The glovebox provides a far more rigorously controlled environment than a Schlenk line, making it indispensable for catalysts or reagents that are sensitive to even trace amounts of contaminants.[2]
-
Ease of Solid Handling: Weighing and transferring air-sensitive solid triflates, catalysts, and ligands is significantly more reliable and safer inside a glovebox.[14]
-
Containment: It offers an additional layer of safety by containing potentially hazardous materials within a closed system.[13]
Part 2: Essential Techniques and Protocols
Successful handling of air-sensitive triflates hinges on the mastery of specific techniques for preparing, transferring, and reacting these compounds under inert conditions.
Solvent Preparation: Drying and Degassing
Commercial anhydrous solvents often contain dissolved oxygen and trace amounts of water that can be detrimental. Therefore, rigorous drying and degassing are critical.
-
Drying: While distillation from reactive drying agents like sodium/benzophenone or calcium hydride is a traditional method, it poses significant safety hazards.[2] A safer and highly effective alternative is to pass the solvent through columns of activated alumina and a supported copper oxygen scavenger.[2] For long-term storage, dried solvents should be kept over activated 3Å or 4Å molecular sieves under an inert atmosphere, preferably in a flask with a high-quality PTFE stopcock (e.g., a Young's flask).[7]
-
Degassing: Removing dissolved oxygen is crucial. The three primary methods are:
-
Freeze-Pump-Thaw: The solvent is frozen (typically with liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. Repeating this cycle three times is highly effective for achieving low oxygen levels.[2][10] It's a common misconception that the solvent must be frozen solid; degassing a cold liquid can be more efficient as gas can get trapped in a solid matrix.[10]
-
Sonication Under Vacuum: Repeatedly sonicating the solvent under a light vacuum for 1-minute intervals, followed by replenishing the atmosphere with inert gas, is a rapid degassing method.[6]
-
Purging (Sparging): Bubbling a stream of inert gas through the solvent for 30-60 minutes is the least effective method but can be suitable for less sensitive applications or for degassing large volumes.[6][14]
-
| Degassing Method | Effectiveness | Best For | Key Considerations |
| Freeze-Pump-Thaw | Very High | Most sensitive reactions; achieving lowest O₂ levels. | Time-consuming; requires liquid nitrogen. |
| Sonication/Vacuum | High | Rapid degassing for many standard reactions. | Requires an ultrasonic bath.[6] |
| Purging (Sparging) | Moderate | Less sensitive reactions; large solvent volumes. | Least effective method; risk of solvent evaporation.[6] |
Reagent Transfer: Syringes and Cannulas
Transferring liquid reagents or solutions of triflates without introducing air is a critical skill.
-
Syringe Transfer: For small volumes (<50 mL), a gas-tight syringe is used.[6][8] The syringe must be dried in an oven and flushed several times with inert gas before use.[8][9] To withdraw the liquid, first pressurize the source flask with inert gas, then draw the liquid into the syringe. A small bubble of inert gas (headspace) is then drawn into the syringe before withdrawing the needle, which is then quickly inserted into the receiving flask's septum.[9]
-
Cannula Transfer: For larger volumes (>15 mL), a double-tipped needle, or cannula, is safer and more efficient.[11] The cannula is inserted through the septa of both the source and receiving flasks. A gentle positive pressure of inert gas is applied to the source flask, pushing the liquid through the cannula into the receiving flask, which is vented with an exit needle to relieve pressure.[11]
Part 3: Application Protocol – Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol details a common application where the air-sensitive nature of the palladium(0) catalyst necessitates a rigorous inert atmosphere setup. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in pharmaceutical development.[1][15]
Workflow Diagram: Suzuki-Miyaura Reaction Setup
Caption: Workflow for a typical air-sensitive Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
Objective: To couple 4-methoxyphenyl triflate with phenylboronic acid.
Catalyst System: A combination of Pd(OAc)₂ and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) is effective for aryl triflates.[15]
Materials:
-
4-methoxyphenyl triflate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
Protocol:
-
Glassware Preparation: A 50 mL Schlenk flask containing a magnetic stir bar is oven-dried overnight and assembled with a reflux condenser while hot. The apparatus is allowed to cool to room temperature under a positive flow of argon.
-
Inerting the Vessel: The flask is connected to a Schlenk line and subjected to three vacuum/argon backfill cycles to ensure a completely inert atmosphere.[7][10]
-
Addition of Solids: Under a positive flow of argon (counterflow), the flask is opened, and 4-methoxyphenyl triflate, phenylboronic acid, and K₃PO₄ are added quickly. The flask is immediately sealed with a rubber septum.
-
Causality Note: Adding solids under a counterflow of inert gas prevents the ingress of air. For extremely sensitive solids, this step should be performed in a glovebox.[14]
-
-
Solvent Addition: Anhydrous, degassed 1,4-dioxane (10 mL) is added to the flask via a dried, argon-flushed syringe.[8]
-
Catalyst Addition: In a separate, small oven-dried vial under argon, Pd(OAc)₂ and PCy₃ are mixed. This mixture is then added to the reaction flask under a positive argon flow.
-
Expertise Note: The active Pd(0) species is generated in situ. It is highly air-sensitive, making this addition the most critical step for maintaining inertness.[3]
-
-
Reaction: The mixture is heated to 80-100°C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, the flask is cooled to room temperature. At this stage, the system can be opened to the air. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Part 4: Troubleshooting and Safety
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low or No Conversion | Inactive catalyst due to O₂ exposure. | Improve vacuum/backfill cycles; check for leaks in the Schlenk line or septa; ensure catalyst is added under a strong inert gas counterflow. |
| Wet solvent or reagents. | Use freshly dried and degassed solvents; ensure reagents are anhydrous.[3] | |
| Formation of Phenol | Hydrolysis of the aryl triflate. | This can occur if the reaction is too slow or if there is water ingress. Ensure all components are scrupulously dry. In some cases, slow addition of the triflate can mitigate this side reaction.[16] |
| Darkening/Precipitation of Palladium Black | Catalyst decomposition. | This is a classic sign of O₂ contamination. Review and improve all inert atmosphere techniques. |
Safety Considerations
-
Pressure: Never heat a closed system. Always ensure the reaction vessel is vented to the Schlenk line via a bubbler to safely release any pressure buildup.[4][11]
-
Pyrophoric Reagents: While most triflates are not pyrophoric, some reagents used in conjunction with them (e.g., organolithiums) can be. Handle these with extreme caution, preferably in a glovebox.[6]
-
Solvent Stills: Traditional solvent stills are a significant fire hazard. The use of solvent purification systems is strongly recommended.[2]
-
Syringes and Needles: Handle sharp needles with care. Ensure a proper seal between the syringe and needle to prevent leaks.[17]
Decision Logic: Schlenk Line vs. Glovebox
Caption: Decision-making flowchart for choosing between a Schlenk line and a glovebox.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
MilliporeSigma. Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
Schlenk Line Survival Guide. Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
-
Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Neilson, R. H. The manipulation of air-sensitive compounds. Available at: [Link]
-
Chiu, H-C., Morin, T. J. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Available at: [Link]
-
Schlenk Line Survival Guide. The Schlenk Line Survival Guide. Available at: [Link]
-
Crawford, S. M., Lavery, C. B., & Stradiotto, M. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Chemistry - A European Journal, 19(49), 16760-16771. Available at: [Link]
-
ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
ResearchGate. (2015). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Mild and General Method for Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
-
American Chemical Society. (1982). Development of Techniques in Organometallic Chemistry. Available at: [Link]
-
School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Available at: [Link]
-
ORCA - Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Available at: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Available at: [Link]
-
Gallou, F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Available at: [Link]
-
Chemistry LibreTexts. (2024). Guides. Available at: [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Available at: [Link]
-
EPFL. Glove box. Available at: [Link]
-
ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Hartwig Group. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Sources
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- 2. molan.wdfiles.com [molan.wdfiles.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 10. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. Safely handling air-sensitive products [cleanroomtechnology.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Suzuki Coupling [organic-chemistry.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of Products from Reactions with 1H,1H-Perfluorooctyl Trifluoromethanesulfonate
Introduction: Navigating the Purification Challenges in Fluorous Chemistry
The incorporation of perfluoroalkyl chains, often referred to as "fluorous tags," into organic molecules is a powerful strategy in modern synthesis, catalysis, and drug discovery. The unique physicochemical properties imparted by these fluorine-rich moieties—such as their lipophobicity and hydrophobicity—facilitate novel purification strategies. 1H,1H-Perfluorooctyl trifluoromethanesulfonate is a key reagent in this field, serving as an efficient electrophile for the introduction of the 1H,1H-perfluorooctyl group onto a variety of nucleophilic substrates. While the reactions themselves are often straightforward, the subsequent purification of the desired fluorous-tagged products from non-fluorous starting materials, byproducts, and excess reagents presents a unique set of challenges and opportunities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for the effective purification of reaction products derived from this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible purification outcomes.
Understanding the Reaction Landscape and Associated Impurities
Reactions involving this compound are typically nucleophilic substitution reactions where a nucleophile displaces the highly effective trifluoromethanesulfonate (triflate) leaving group.
Common Nucleophiles:
-
Alcohols
-
Phenols
-
Thiols
-
Amines
-
Carbanions
Anticipated Reaction Components Post-Reaction:
-
Desired Fluorous Product: The starting nucleophile now bearing the 1H,1H-perfluorooctyl tag.
-
Unreacted this compound: Excess reagent from the reaction.
-
Unreacted Nucleophilic Substrate: Incomplete conversion of the starting material.
-
Trifluoromethanesulfonic Acid or its Salt: A byproduct from the displacement of the triflate group.
-
Side Products: Potential byproducts arising from competing reaction pathways.
The primary challenge in the purification process stems from the unique solubility profile of the fluorous-tagged product. Highly fluorinated compounds tend to be immiscible with both aqueous and common organic solvents, a property that can be leveraged for purification.[1][2]
Primary Purification Strategy: Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is the cornerstone of modern fluorous chemistry purification.[3][4] It offers a robust and often superior alternative to traditional chromatographic methods by separating molecules based on their fluorine content rather than polarity.[3] The stationary phase in F-SPE consists of silica gel modified with a perfluoroalkyl phase, which exhibits a strong affinity for other fluorous molecules.[5]
The Principle of F-SPE
The separation mechanism relies on the "like-dissolves-like" principle, where the fluorous stationary phase selectively retains compounds with a significant fluorine content (the fluorous-tagged products and unreacted fluorous reagents) while allowing non-fluorous (organic) compounds to pass through with a "fluorophobic" mobile phase. A subsequent wash with a "fluorophilic" solvent then elutes the retained fluorous compounds.
Experimental Protocol: F-SPE Purification
This protocol provides a general framework for the purification of a fluorous-tagged product from a reaction mixture. Optimization may be required based on the specific properties of the target molecule.
Materials:
-
Fluorous SPE cartridge (e.g., silica gel with a C8F17 bonded phase)
-
SPE manifold
-
Reaction mixture
-
Fluorophobic solvent system (e.g., 80:20 methanol/water)
-
Fluorophilic solvent (e.g., methanol, acetonitrile, or tetrahydrofuran)
-
Collection vials
Step-by-Step Protocol:
-
Cartridge Conditioning:
-
Wash the fluorous SPE cartridge with one column volume of a strong fluorophilic solvent like tetrahydrofuran (THF) or acetone to ensure the fluorous phase is fully solvated.
-
Equilibrate the cartridge with 2-3 column volumes of the initial fluorophobic mobile phase (e.g., 80:20 methanol/water).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. If the mixture is not fully soluble, it can be loaded as a slurry.[6]
-
Apply the sample to the top of the conditioned cartridge.
-
-
Elution of Non-Fluorous Components (Fluorophobic Wash):
-
Pass the fluorophobic mobile phase (e.g., 80:20 methanol/water) through the cartridge.
-
Collect the eluent in fractions. This fraction will contain the unreacted organic substrate and other non-fluorous byproducts.
-
Monitor the elution by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Elution of Fluorous Components (Fluorophilic Wash):
-
Once all non-fluorous components have been eluted, switch to a fluorophilic mobile phase (e.g., pure methanol or acetonitrile).
-
Collect the eluent in new fractions. This fraction will contain the desired fluorous-tagged product and any unreacted this compound.
-
-
Separation of Fluorous Product from Excess Fluorous Reagent:
-
In many cases, the desired fluorous product and the unreacted fluorous triflate will have different retention characteristics on the fluorous stationary phase, allowing for their separation by a gradient elution with the fluorophilic solvent.
-
Alternatively, if the polarity difference is significant, standard silica gel chromatography can be employed on the fluorous fraction.
-
-
Cartridge Regeneration:
-
Fluorous SPE cartridges can often be regenerated and reused by washing with a strong fluorophilic solvent like THF, followed by re-equilibration with the fluorophobic mobile phase.
-
Visualizing the F-SPE Workflow
Sources
- 1. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Perfluoroalkylated Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Imperative and Challenges of Scaling Perfluoroalkylation
The introduction of perfluoroalkyl (Rf) groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by these moieties—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to their prevalence in a significant portion of recently developed drug candidates. However, the transition from small-scale laboratory synthesis to pilot-plant and industrial-scale production of perfluoroalkylated molecules is fraught with challenges. These include the high cost of many perfluoroalkylating reagents, the often-exothermic nature of the reactions requiring meticulous thermal management, and potential safety hazards associated with handling these specialized chemicals.
This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up perfluoroalkylation reactions. We will delve into the core principles of process development, detail robust safety protocols, and present exemplary synthetic procedures. Furthermore, we will explore the transformative potential of enabling technologies such as flow chemistry and Process Analytical Technology (PAT) to achieve safer, more efficient, and scalable syntheses of these critical molecules.
Core Principles of Perfluoroalkylation Scale-Up: A Foundation for Success
The successful scale-up of any chemical process hinges on a deep understanding of its fundamental parameters. This is particularly true for perfluoroalkylation reactions, where seemingly minor changes in reaction conditions can have a significant impact on yield, purity, and safety.
Reaction Kinetics and Thermodynamics: Understanding the "Why"
A thorough understanding of the reaction kinetics and thermodynamics is paramount before any scale-up is attempted. This involves more than simply measuring the yield at a single time point. Key considerations include:
-
Reaction Order and Rate Constants: Determining the reaction order with respect to each reactant and catalyst allows for the development of a predictive kinetic model. This model is invaluable for optimizing reaction times and feed rates at a larger scale.
-
Heat of Reaction (ΔHrxn): Many perfluoroalkylation reactions are highly exothermic. A precise measurement of the heat of reaction, often determined using reaction calorimetry, is essential for designing an adequate cooling system to prevent thermal runaway.
-
Activation Energy (Ea): Knowledge of the activation energy helps in assessing the temperature sensitivity of the reaction. Reactions with a high activation energy will exhibit a more pronounced rate increase with a rise in temperature, necessitating tighter temperature control during scale-up.
Mixing and Mass Transfer: Ensuring Homogeneity
Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and a decrease in yield. What works with a magnetic stir bar in a round-bottom flask is often inadequate in a multi-hundred-gallon reactor. Key considerations include:
-
Impeller Design and Agitation Speed: The choice of impeller (e.g., pitched-blade turbine, anchor) and the agitation speed must be carefully selected to ensure adequate mixing for the specific reaction mixture viscosity and density. Computational Fluid Dynamics (CFD) can be a powerful tool for modeling and optimizing mixing in large reactors.
-
Baffling: The use of baffles in a reactor is crucial to prevent vortex formation and promote top-to-bottom mixing, ensuring a homogeneous reaction environment.
-
Reagent Addition: The rate and location of reagent addition can significantly impact the reaction outcome. For highly reactive reagents, subsurface addition or the use of a dip tube can prevent localized high concentrations at the surface.
Heat Transfer: Taming the Exotherm
As the scale of a reaction increases, the surface area-to-volume ratio decreases, making heat removal more challenging. Failure to adequately manage the heat generated by an exothermic perfluoroalkylation reaction can lead to a dangerous thermal runaway. Strategies for effective heat management include:
-
Reactor Design: Jacketed reactors with a high heat transfer coefficient are essential for large-scale exothermic reactions. The choice of heat transfer fluid and its flow rate are also critical parameters.
-
Semi-Batch and Continuous Processing: For highly exothermic reactions, a semi-batch process where one reagent is added gradually allows for better temperature control. Continuous flow chemistry, which we will discuss in detail later, offers an even more effective solution for managing exotherms due to the small reaction volume and high surface area-to-volume ratio of the reactors.
Safety First: A Non-Negotiable Aspect of Perfluoroalkylation
The handling of perfluoroalkylating agents, some of which can be reactive and potentially toxic, necessitates stringent safety protocols. A comprehensive safety assessment should be conducted before any scale-up is attempted.
Personal Protective Equipment (PPE) and Handling
-
Standard PPE: At a minimum, all personnel should wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Specialized PPE: For certain reagents, such as trifluoroacetic anhydride which reacts violently with water, additional PPE such as a face shield and an acid-resistant apron are required.[1]
-
Ventilation: All manipulations of volatile or reactive perfluoroalkylating agents should be performed in a well-ventilated fume hood.
-
Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible. All personnel should be trained on their proper use.
Thermal Hazard Assessment
A thorough thermal hazard assessment is critical to prevent thermal runaway. This involves:
-
Reaction Calorimetry: As mentioned earlier, this technique provides crucial data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.
-
Time to Maximum Rate under Adiabatic Conditions (TMRad): This parameter, also derived from calorimetric data, indicates the time available to take corrective action in the event of a cooling failure.
-
Stoessel Criticality Classification: This method provides a systematic way to classify the thermal risk of a chemical process and to determine the necessary safety measures.
Exemplary Protocol: Gram-Scale Radical Trifluoromethylation of an Aromatic Compound
This protocol provides a representative example of a radical trifluoromethylation reaction that can be scaled from the gram to kilogram level with appropriate process controls.
Materials and Equipment
-
Aromatic Substrate (e.g., 1-bromo-4-iodobenzene)
-
Trifluoroacetic Anhydride ((CF3CO)2O)
-
Sodium Dithionite (Na2S2O4)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet
-
Addition funnel
-
Heating/cooling bath
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve the aromatic substrate (1.0 equivalent) in a mixture of acetonitrile and water.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite (2.0 equivalents) in water.
-
Initiation: To the stirred solution of the aromatic substrate, add trifluoroacetic anhydride (1.5 equivalents) via the addition funnel over 10-15 minutes, maintaining the internal temperature below 25 °C.
-
Radical Generation: Slowly add the aqueous solution of sodium dithionite to the reaction mixture over 30-45 minutes. An exotherm is typically observed; maintain the internal temperature between 30-40 °C using a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound. On a larger scale, crystallization or distillation may be more practical purification methods.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Aromatic Substrate | 10.0 g | 1.0 kg | Ensure consistent quality and purity of the starting material. |
| Trifluoroacetic Anhydride | 1.5 eq | 1.5 eq | Handle with care in a well-ventilated area due to its reactivity with water.[1] |
| Sodium Dithionite | 2.0 eq | 2.0 eq | Addition rate must be carefully controlled to manage the exotherm. |
| Solvent Volume | 100 mL | 10 L | Ensure adequate mixing and heat transfer. |
| Reaction Temperature | 30-40 °C | 30-40 °C | Requires a robust cooling system to maintain this temperature range. |
| Addition Time | 30-45 min | 2-3 hours | Slower addition at larger scale is crucial for temperature control. |
| Typical Yield | 70-80% | 65-75% | A slight decrease in yield is common upon scale-up. |
Enabling Technologies for Seamless Scale-Up
Modern chemical manufacturing increasingly relies on advanced technologies to improve safety, efficiency, and product quality. For the scale-up of perfluoroalkylation reactions, two technologies are particularly transformative: flow chemistry and Process Analytical Technology (PAT).
Flow Chemistry: A Paradigm Shift in Safety and Efficiency
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for perfluoroalkylation reactions.
-
Enhanced Heat Transfer: The high surface area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, significantly reducing the risk of thermal runaway.[2]
-
Improved Mixing: The small channel dimensions in flow reactors ensure rapid and efficient mixing, leading to more consistent product quality and higher yields.
-
Increased Safety: The small reaction volume at any given time minimizes the potential hazard in case of a process upset. Hazardous reagents can also be generated in-situ and consumed immediately, avoiding the need for their storage.
-
Seamless Scalability: Scaling up a flow process often involves "numbering up" – running multiple reactors in parallel – which is a more predictable and often simpler approach than increasing the size of a batch reactor.
Process Analytical Technology (PAT): Real-Time Monitoring and Control
PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time. This allows for a deeper understanding of the reaction and enables proactive control to ensure consistent product quality.[3]
-
Spectroscopic Techniques: In-situ probes for Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products throughout the reaction. This provides valuable kinetic data and allows for the precise determination of the reaction endpoint.
-
Chromatographic Techniques: On-line HPLC or GC can provide more detailed information on the formation of impurities, enabling the optimization of reaction conditions to minimize their formation.
-
Benefits of PAT: By providing real-time data, PAT facilitates a "Quality by Design" (QbD) approach to process development. It allows for the establishment of a design space where the process is known to consistently produce a product with the desired quality attributes.[4]
Case Study: Scale-Up of a Perfluoroalkylated Pharmaceutical Intermediate
While specific details of industrial processes are often proprietary, a generalized case study can illustrate the practical application of the principles discussed. A pharmaceutical company was tasked with scaling up the synthesis of a key heterocyclic intermediate containing a perfluorohexyl group.
-
Initial Challenge: The laboratory-scale procedure involved a radical reaction that was highly exothermic and produced a significant amount of a regioisomeric impurity. Direct scale-up in a large batch reactor was deemed too hazardous due to the risk of thermal runaway and the difficulty in controlling the impurity profile.
-
Solution: The process development team opted to transition the synthesis to a continuous flow process. A pilot-scale flow reactor was designed and constructed.
-
Process Optimization: Using a Design of Experiments (DoE) approach, the team systematically varied parameters such as residence time, temperature, and stoichiometry in the flow reactor. In-line FTIR spectroscopy was used as a PAT tool to rapidly assess the impact of these changes on the reaction rate and impurity formation.
-
Outcome: The optimized flow process resulted in a significant improvement in both safety and efficiency. The excellent heat transfer of the flow reactor eliminated the risk of thermal runaway. The precise control over reaction conditions allowed for a reduction in the formation of the critical impurity from 15% in the batch process to less than 2% in the flow process. The continuous nature of the process also enabled the production of multi-kilogram quantities of the intermediate in a much smaller footprint than would have been required for a batch process.
Purification of Perfluoroalkylated Molecules at Scale
The unique properties of perfluoroalkylated compounds can also present challenges for their purification at a large scale. Their high lipophilicity and sometimes-limited solubility require careful consideration of the purification method.
-
Crystallization: When feasible, crystallization is often the most cost-effective method for purifying large quantities of solid materials. A systematic screening of solvents and conditions is necessary to develop a robust crystallization process.
-
Distillation: For volatile liquid products, distillation can be an effective purification technique. However, care must be taken to avoid thermal degradation of the product.
-
Preparative Chromatography: While often more expensive than crystallization or distillation, preparative high-performance liquid chromatography (HPLC) is a powerful tool for purifying complex mixtures or for achieving very high levels of purity.[5] The transition from analytical to preparative HPLC requires careful method development and optimization to maximize throughput and minimize solvent consumption.
Conclusion: A Pathway to Successful Scale-Up
The scale-up synthesis of perfluoroalkylated molecules is a challenging but achievable endeavor. A successful outcome requires a multi-faceted approach that combines a thorough understanding of fundamental process chemistry with a commitment to safety and the adoption of modern manufacturing technologies. By embracing the principles of reaction kinetics and thermodynamics, mastering the challenges of mixing and heat transfer, and leveraging the power of flow chemistry and PAT, researchers and drug development professionals can confidently and efficiently translate their laboratory discoveries into the large-scale production of these vital molecules.
References
- Ley, S. V., & Baxendale, I. R. (2002). The Development of a Continuous-Flow Approach for the Synthesis of a Pharmaceutical Intermediate. Organic Process Research & Development, 6(6), 739-752.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- GE Healthcare. (2011).
- U.S. Food and Drug Administration. (2004). PAT—A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- CatSci Ltd. (n.d.).
- McDonnell, C. (2009). Development and Scale up in API Manufacture (Part 1).
- Thermo Fisher Scientific. (2019).
- Lonza. (2022). What are the Challenges Involved in Supplying New Drugs for Clinical Trials?
- Carl ROTH. (n.d.).
- Axplora. (n.d.). Case study API Manufacturing.
- H.E.L Group. (2024). Beginner's Guide to Flow Chemistry.
- Organic Syntheses. (n.d.).
- Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery.
- CatSci Ltd. (n.d.).
- MDPI. (2021).
- Guiochon, G. (2002). Large-Scale High-Performance Preparative Liquid Chromatography.
- GE Healthcare. (2017).
- PubMed. (2021). Recent advances in continuous flow synthesis of heterocycles.
- Mettler Toledo. (n.d.).
- Ingenieria Analitica Sl. (2013).
- NIH. (2023).
- ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- MDPI. (2023). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines.
- NewsMed. (2024). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance.
- Royal Society of Chemistry. (2023). A field guide to flow chemistry for synthetic organic chemists.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (2025). Relationship Between Industrial Discharges and Contamination of Raw Water Resources by Perfluorinated Compounds. Part I: Case Study of a Fluoropolymer Manufacturing Plant.
- ResearchGate. (2025). Quantitative Profiling of Perfluoroalkyl Substances by Ultrahigh-performance Liquid Chromatography and Hybrid Quadrupole Time-of-flight Mass Spectrometry.
- PubMed Central. (n.d.).
- NIH. (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides.
- RSC Publishing. (n.d.). A field guide to flow chemistry for synthetic organic chemists.
- ResearchGate. (2020).
- Elveflow. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists.
- KNAUER. (n.d.).
- ResearchGate. (2025). Relationship Between Industrial Discharges and Contamination of Raw Water Resources by Perfluorinated Compounds: Part II: Case Study of a Fluorotelomer Polymer Manufacturing Plant.
- NIH. (2013). Flow microreactor synthesis in organo-fluorine chemistry.
- NIH. (n.d.).
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- ResearchGate. (2025). A Never-Ending Story of Per-and Polyfluoroalkyl Substances (PFASs)?.
- ResearchGate. (n.d.).
- Wiley-VCH. (n.d.). 1 Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes.
- Efpia. (n.d.). Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facili9es.
Sources
Troubleshooting & Optimization
Technical Support Center: Hydrolytic Stability of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate
Welcome to the technical support center for 1H,1H-Perfluorooctyl Trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the hydrolytic stability of this compound.
Introduction
This compound is a fluorinated compound featuring a perfluorinated alkyl chain and a trifluoromethanesulfonate (triflate) ester group. The stability of this molecule in aqueous environments is a critical parameter in its handling, application, and environmental fate. This guide is based on established principles of organic chemistry, particularly the behavior of sulfonate esters and perfluorinated compounds, to provide a comprehensive understanding of its hydrolytic stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolytic stability of this compound?
A1: this compound is anticipated to be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The triflate group is an excellent leaving group, making the ester bond prone to cleavage by nucleophilic attack from water or hydroxide ions. The perfluorooctyl group, being strongly electron-withdrawing, can influence the reaction rate. While perfluoroalkyl substances (PFAS) are generally known for their stability, the triflate ester linkage is a point of potential reactivity.[1]
Q2: How does pH affect the hydrolysis of this compound?
A2: The rate of hydrolysis is highly dependent on pH.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the sulfonate group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[2] This acid-catalyzed hydrolysis is a reversible reaction.[3][4]
-
Neutral Conditions: At neutral pH, the hydrolysis rate is expected to be slow.
-
Basic Conditions: In basic solutions, the hydroxide ion (OH-), a strong nucleophile, will directly attack the electrophilic sulfur atom, leading to a more rapid and irreversible hydrolysis.[5][6]
Q3: What are the expected hydrolysis products?
A3: The hydrolysis of this compound will yield 1H,1H-perfluorooctanol and trifluoromethanesulfonic acid. Under basic conditions, the corresponding trifluoromethanesulfonate salt will be formed.
Q4: What analytical methods can be used to monitor the hydrolysis of this compound?
A4: Several analytical techniques can be employed to monitor the disappearance of the parent compound and the appearance of its hydrolysis products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or mass spectrometry) can be used to separate and quantify the parent compound and 1H,1H-perfluorooctanol.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for identifying and quantifying the parent compound and its degradation products.[8]
-
Ion Chromatography: This technique can be used to detect and quantify the trifluoromethanesulfonic acid anion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable hydrolysis | The reaction conditions (pH, temperature) are too mild. | Increase the temperature or move to a more extreme pH (either more acidic or more basic) to accelerate the reaction.[5] |
| Inconsistent or irreproducible results | - Inaccurate pH control.- Temperature fluctuations.- Impurities in the starting material or solvent. | - Use a reliable buffer system to maintain a constant pH.- Employ a temperature-controlled reaction vessel.- Ensure the purity of the starting material and use high-purity solvents. |
| Difficulty in quantifying hydrolysis products | - Low concentration of products.- Co-elution with the parent compound in chromatography.- Unsuitable analytical method. | - Concentrate the sample before analysis.- Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column).- Consider a more sensitive detection method like LC-MS/MS. |
| Side reactions or unexpected products observed | The reaction conditions are too harsh, leading to further degradation of the primary hydrolysis products. | Use milder reaction conditions. For example, if using a strong base, try a weaker base or a lower temperature. |
Experimental Protocol: Assessment of Hydrolytic Stability
This protocol provides a general framework for assessing the hydrolytic stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment if necessary)
-
Vials with inert caps
-
Thermostated incubator or water bath
-
HPLC-UV or LC-MS system
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Hydrolysis Experiment:
-
For each pH value (4, 7, and 9), add a specific volume of the stock solution to a known volume of the corresponding buffer in a vial to achieve the desired final concentration (e.g., 10 µg/mL).
-
Prepare triplicate samples for each pH and time point.
-
Incubate the vials at a constant temperature (e.g., 25°C or 50°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary by neutralizing the sample or diluting it with the mobile phase.
-
Analyze the samples immediately or store them at a low temperature (e.g., 4°C) until analysis.
4. Analytical Procedure (HPLC-UV):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of the parent compound.
-
Quantify the concentration of the parent compound at each time point by comparing the peak area to a calibration curve.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate of hydrolysis from the slope of the line.
-
Calculate the half-life (t½) of the compound at each pH.
Visualizing the Hydrolysis Process
Hydrolysis Mechanism
The following diagram illustrates the proposed mechanism for the base-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for assessing hydrolytic stability.
Caption: Workflow for hydrolytic stability testing.
References
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.
-
Chemistry LibreTexts. (2019, June 5). 6.7 Factors Affecting S_N1 Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
YouTube. (2019, January 15). Mechanism of ester hydrolysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2026, January 19). Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923. Retrieved from [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). Retrieved from [Link]
-
A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Retrieved from [Link]
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- 8. CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for the synthesis of 1H,1H-perfluorooctyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical fluorinated intermediate. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
The conversion of an alcohol to a triflate is a cornerstone of modern organic synthesis, transforming a poor leaving group (hydroxyl) into one of the best available (triflate). The synthesis of this compound from 1H,1H-perfluorooctanol and trifluoromethanesulfonic anhydride (Tf₂O) is a classic example of this transformation.[1][2] However, the high reactivity of Tf₂O and the unique properties of the fluorinated substrate introduce specific challenges that require careful consideration.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low, or I recovered only my starting alcohol. What went wrong?
Answer: This is the most common issue and almost always points to the deactivation of the triflating agent or suboptimal reaction conditions.
-
Probable Cause 1: Hydrolysis of Triflic Anhydride (Tf₂O).
-
Explanation: Triflic anhydride is exceptionally reactive towards water. Even trace amounts of moisture in your solvent, on your glassware, or in your starting alcohol will rapidly hydrolyze Tf₂O to trifluoromethanesulfonic acid (TfOH).[3][4] TfOH is unreactive for the desired transformation and will protonate the base, further inhibiting the reaction.
-
Solution:
-
Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a high vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Solvents: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Dichloromethane (DCM) is a common choice.[1]
-
Reagents: 1H,1H-perfluorooctanol should be dried before use (e.g., azeotropically with toluene and rotary evaporation, or by storing over molecular sieves). Use fresh, high-purity Tf₂O from a sealed ampule or a recently opened bottle stored in a desiccator. The pyridine or other amine base must also be anhydrous.
-
-
-
Probable Cause 2: Incorrect Reaction Temperature.
-
Explanation: The reaction is typically exothermic. Adding Tf₂O at room temperature can lead to a rapid temperature increase, promoting side reactions. Conversely, if the temperature is too low for an extended period, the reaction rate may be impractically slow.
-
Solution: The standard protocol involves cooling the solution of the alcohol and base (e.g., pyridine) to 0°C or -78°C before the dropwise addition of Tf₂O.[1] After the addition is complete, the reaction is often allowed to slowly warm to room temperature.
-
-
Probable Cause 3: Inefficient Base.
-
Explanation: A base is required to neutralize the triflic acid generated during the reaction. If the base is weak, impure, or insufficient, the resulting acidic conditions can prevent the reaction from proceeding and may cause decomposition.
-
Solution: Pyridine is the most common and effective base for this transformation. Use at least 1.5-2.0 equivalents to ensure the reaction medium remains basic.
-
Question 2: My final product is impure. I see multiple spots on my TLC plate or unexpected peaks in my NMR/GC-MS.
Answer: Product impurity usually results from one of two major side reactions: elimination or incomplete reaction.
-
Probable Cause 1: β-Elimination.
-
Explanation: The triflate group is an exceptional leaving group. The product, this compound, can undergo E2 elimination in the presence of a base to form 1H-perfluoro-1-octene. This is exacerbated by elevated temperatures and sterically hindered bases.
-
Solution:
-
Temperature Control: Strictly maintain a low temperature (0°C or below) during the addition of Tf₂O. Do not heat the reaction mixture unnecessarily.
-
Base Selection: Use a non-hindered base like pyridine. While triethylamine (TEA) can be used, its slightly higher basicity and steric bulk can sometimes favor elimination more than pyridine.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to basic conditions.
-
-
-
Probable Cause 2: Contamination with Pyridinium Salts.
-
Explanation: The workup procedure is critical for removing the pyridinium triflate salt formed during the reaction. If not removed, it can contaminate the final product and complicate purification. The most common method for synthesizing trifluoromethanesulfonate involves reacting trifluoromethanesulfonic anhydride and alcohol in the presence of a base, which can produce salt byproducts that necessitate removal through aqueous washing and extraction.[5]
-
Solution: A proper aqueous workup is essential. After quenching the reaction, wash the organic layer sequentially with a cold, dilute acid (e.g., 1M HCl) to protonate and dissolve the pyridine, followed by water and then brine.
-
-
Probable Cause 3: Residual Starting Alcohol.
-
Explanation: If the reaction does not go to completion, you will have unreacted 1H,1H-perfluorooctanol in your crude product.
-
Solution: Ensure you are using a slight excess (1.1-1.2 equivalents) of Tf₂O. Allow the reaction to stir for a sufficient time, monitoring by TLC until the starting material is no longer visible.
-
Reaction and Side Reaction Pathways
The following diagram illustrates the desired synthetic route and the primary side reactions that can compromise yield and purity.
Caption: Main reaction pathway and key side reactions.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent instead of DCM? A: Yes, other anhydrous aprotic solvents like diethyl ether or acetonitrile can be used. However, DCM is generally preferred due to its ability to dissolve the starting materials and its low boiling point, which simplifies removal post-reaction. Ensure any alternative solvent is rigorously dried.
Q: Is it necessary to run the reaction under an inert atmosphere? A: Absolutely. The primary reason is to prevent moisture from the air from entering the reaction. Triflic anhydride's extreme sensitivity to water makes an inert atmosphere of nitrogen or argon a critical requirement for achieving a high yield.
Q: How should I purify the final product? A: After a thorough aqueous workup, this compound is typically purified by flash column chromatography on silica gel. Due to the high fluorine content, the product is quite nonpolar. A solvent system of ethyl acetate in hexanes or pentane is a good starting point. The product can be visualized on TLC plates using a permanganate or vanillin stain, as it is often not UV-active.
Q: My reaction mixture turned dark brown/black. What does this mean? A: A dark coloration often indicates decomposition. This is usually caused by either allowing the reaction temperature to rise uncontrollably or by the presence of a strong acid (from hydrolyzed Tf₂O) that catalyzes the decomposition of the starting material or product. If this occurs, the yield will likely be severely compromised. The best course of action is to restart the synthesis with stricter control over moisture and temperature.
Q: How stable is the purified this compound? A: While the product is stable enough for purification and subsequent use, it should be handled with care.[6] It is sensitive to nucleophiles, strong acids, and strong bases. For long-term storage, it should be kept in a tightly sealed container in a freezer (-20°C) under an inert atmosphere.
Experimental Protocol: Synthesis of this compound
Materials & Equipment
| Reagent/Equipment | Specification | Recommended Quantity |
| 1H,1H-Perfluorooctanol | Anhydrous | 1.0 eq |
| Triflic Anhydride (Tf₂O) | High Purity (≥99%) | 1.2 eq |
| Pyridine | Anhydrous | 2.0 eq |
| Dichloromethane (DCM) | Anhydrous, Aprotic | Sufficient for 0.1 M concentration |
| Glassware | Round-bottom flask, dropping funnel, etc. | Flame-dried |
| Atmosphere | Nitrogen or Argon | Inert |
Step-by-Step Procedure
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 1H,1H-perfluorooctanol (1.0 eq) and anhydrous dichloromethane. Add anhydrous pyridine (2.0 eq) via syringe.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Tf₂O Addition: Add triflic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5°C. A white precipitate (pyridinium triflate) will form.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol spot has disappeared.
-
Quenching & Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly add cold water to quench any remaining Tf₂O.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with cold 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x, caution: potential for gas evolution ), and finally with brine (1x).
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a colorless oil.
References
-
National Center for Biotechnology Information. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). RU2135463C1 - Method of synthesis of trifluoromethane sulfoacid.
-
National Center for Biotechnology Information. (n.d.). Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Application of Electrochemical Fluorination to the Synthesis of Perfluoroalkane Sulfonic Acid Electrolytes. Retrieved from [Link]
-
ResearchGate. (2015). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. Retrieved from [Link]
-
ACS Publications. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. Retrieved from [Link]
-
ResearchGate. (2011). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]
-
ScienceDirect. (2014). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Retrieved from [Link]
-
Zeocel. (2023). Removal of non-ionic surfactants from wastewater. Retrieved from [Link]
-
PubMed. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. Retrieved from [Link]
-
ResearchGate. (2017). Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nafion. Retrieved from [Link]
- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
Sources
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- 6. synquestlabs.com [synquestlabs.com]
Technical Support Center: Perfluoroalkylation Reaction Optimization
Welcome to the technical support center for perfluoroalkylation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, can dramatically alter the biological and chemical properties of organic molecules, making these reactions essential in modern chemistry.[1] However, achieving high yields and selectivity can be challenging. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during perfluoroalkylation reactions in a question-and-answer format.
Problem: Low to No Product Conversion
"I've set up my reaction, but after the specified time, I'm seeing mostly starting material. What could be wrong?"
Low conversion is a frequent issue that can stem from several factors, from reagent quality to the reaction environment itself. Here’s a systematic approach to diagnosing the problem.
-
Is your perfluoroalkyl source active and appropriate for the reaction type?
-
Causality: The choice of the Rf source is critical and depends on the reaction mechanism (radical, nucleophilic, or electrophilic).[2] For radical reactions, sources like CF₃I or sodium trifluoromethanesulfinate (Langlois' reagent) are common.[1] For electrophilic reactions, hypervalent iodine reagents (Togni reagents) or sulfonium salts (Umemoto reagents) are often used.[2][3] These reagents can degrade over time, especially if not stored correctly. Togni's reagent II, for instance, can decompose and should be stored refrigerated.[4]
-
Solution:
-
Verify the integrity of your Rf source. If it's old or has been improperly stored, consider using a fresh batch.
-
Ensure the chosen reagent is compatible with your desired mechanistic pathway. Using a nucleophilic Rf source in a reaction designed for radical conditions will likely fail.
-
-
-
Is your catalyst (if applicable) active and properly loaded?
-
Causality: Photocatalysts (e.g., Ru(bpy)₃Cl₂, fac-Ir(ppy)₃) and metal catalysts (e.g., copper, palladium complexes) are susceptible to deactivation.[5][6] For photoredox reactions, insufficient light penetration or the wrong wavelength can prevent catalyst excitation.[7] For metal-catalyzed reactions, impurities in substrates or solvents can poison the catalyst.[5]
-
Solution:
-
For Photoredox Reactions: Ensure your light source is emitting at the correct wavelength for your photocatalyst and that the reaction vessel allows for maximum light penetration.[7] For reactions that are stalling, consider increasing the catalyst loading in small increments.[7]
-
For Metal-Catalyzed Reactions: Use purified, degassed solvents and high-purity reagents. Catalyst deactivation can sometimes be overcome by using a higher catalyst loading, though this is not always ideal.[6]
-
-
-
Are the reaction conditions truly optimized?
-
Causality: Solvent, temperature, and additives play a crucial role. Perfluoroalkyl radicals are highly reactive and can abstract hydrogen from certain solvents, leading to undesired side reactions.[8][9] Temperature can affect reaction rates and catalyst stability. Additives, such as bases or radical initiators, are often essential for the reaction to proceed.[3]
-
Solution:
-
Solvent Choice: Select a solvent that is inert under the reaction conditions. For radical reactions, solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM) are often good choices.[7] Avoid solvents with weak C-H bonds like THF if possible.[9]
-
Temperature Control: Maintain the recommended temperature. For light-sensitive reactions, ensure the setup is not overheating from the light source.[10]
-
Screen Additives: If the reaction is known to require an additive (e.g., a base like TMEDA), ensure it has been added in the correct stoichiometry.[3]
-
-
Expert Tip: Before undertaking a large-scale reaction, perform small-scale optimizations to screen different solvents, catalyst loadings, and temperatures. This initial investment of time can save significant resources later.
Troubleshooting Low Yield: A Decision-Making Workflow
Caption: A workflow for diagnosing low-yield perfluoroalkylation reactions.
Problem: Significant Formation of Side Products and Low Selectivity
"My reaction is working, but I'm getting a mixture of products. How can I improve the selectivity?"
Low selectivity is often due to competing reaction pathways or the decomposition of intermediates.
-
Are you observing byproducts from solvent participation?
-
Causality: As mentioned, perfluoroalkyl radicals are highly electrophilic and can react with the solvent.[8][9] This is especially problematic with solvents that have easily abstractable hydrogens.
-
Solution: Switch to a more robust solvent. Perfluorinated solvents can be an option in some cases, though they can present solubility challenges. Acetonitrile is often a good starting point.[7]
-
-
Is your substrate prone to multiple reactive sites or polymerization?
-
Causality: Substrates with multiple C-H bonds of similar reactivity can lead to mixtures of isomers. Alkenes, particularly styrenes, are susceptible to polymerization initiated by radical intermediates.[11]
-
Solution:
-
For C-H Functionalization: If possible, use a directing group strategy to favor one site over others.
-
For Alkenes: Lowering the reaction temperature or using a radical inhibitor in very low concentrations (if it doesn't quench the primary reaction) can sometimes mitigate polymerization. For hydrotrifluoromethylation of styrenes, specific reagents and conditions have been developed to minimize this side reaction.[11]
-
-
-
Could the reaction be proceeding through an undesired mechanistic pathway?
-
Causality: Some reagents can participate in multiple reaction types. For example, the Langlois reagent (CF₃SO₂Na) can act as a source of CF₃ radicals under oxidative conditions or participate in nucleophilic pathways under others.[12]
-
Solution: Carefully control the reaction conditions to favor the desired pathway. For radical reactions, ensure a suitable initiator (photocatalyst, chemical oxidant) is present and that conditions do not favor nucleophilic attack.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right perfluoroalkyl source for my reaction?
The choice depends primarily on the desired reaction mechanism:
| Reaction Type | Common Reagents | Characteristics |
| Radical | CF₃I, CF₃Br, CF₃SO₂Na (Langlois), CF₃SO₂Cl | Generates a CF₃• radical. Often initiated by light, heat, or a redox agent.[1][2] |
| Electrophilic | Togni reagents, Umemoto reagents | Delivers a "CF₃⁺" equivalent to a nucleophilic substrate.[2][13] |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash reagent), CF₃H (Fluoroform) | Delivers a "CF₃⁻" equivalent to an electrophilic substrate.[2] |
Consider the stability and handling requirements of each reagent. Togni and Umemoto reagents are often crystalline solids that are relatively easy to handle, though some can be energetic.[4][13] Gaseous sources like CF₃I or CF₃H require specialized equipment.
Q2: What are the key differences between photoredox and transition-metal-catalyzed methods?
-
Photoredox Catalysis uses a photocatalyst (like an iridium or ruthenium complex) that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a perfluoroalkyl radical from a suitable precursor.[14][15] These reactions are often performed at room temperature and are known for their high functional group tolerance.
-
Transition-Metal Catalysis (often using copper) typically involves the formation of a metal-perfluoroalkyl intermediate (e.g., [Cu]-CF₃).[2] This intermediate then participates in a cross-coupling reaction with the substrate. These reactions may require higher temperatures but are powerful for forming C(sp²)-CF₃ and C(sp)-CF₃ bonds.
Visualizing a General Photoredox Catalytic Cycle
Caption: A generalized photoredox cycle for perfluoroalkylation.
Q3: My reaction is inconsistent between runs. What are the likely causes?
Inconsistent results often point to variables that are not being adequately controlled.
-
Atmosphere: Many perfluoroalkylation reactions, especially those involving organometallic intermediates, are sensitive to oxygen and moisture. Ensure your glassware is properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Reagent Purity: Impurities in solvents or starting materials can have a significant impact, especially at low catalyst loadings.[6] Consider purifying your starting materials and using high-purity, dry solvents.
-
Light Source (for photocatalysis): The intensity and distance of the light source from the reaction vessel can affect the rate of reaction. Ensure your setup is consistent for each run.[16]
Q4: How important is degassing the solvent?
For many reactions involving catalysts that are sensitive to oxidation (e.g., Pd(0) species or certain photoredox catalysts in their reduced state), degassing is critical. Dissolved oxygen can oxidize the catalyst, rendering it inactive. Standard methods for degassing include:
-
Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
Part 3: Detailed Experimental Protocol
Example Protocol: Photocatalytic Trifluoromethylation of an Arene
This protocol is a representative example for the direct C-H trifluoromethylation of an electron-rich heterocycle, adapted from established methodologies.[17]
Materials:
-
Arene/Heteroarene (Substrate): 1.0 mmol
-
Trifluoroiodomethane (CF₃I): Delivered as a gas or from a solution of known concentration.
-
fac-Ir(ppy)₃ (Photocatalyst): 0.01-0.02 mmol (1-2 mol%)
-
Solvent: Acetonitrile (MeCN), high purity, degassed (10 mL)
-
Reaction Vessel: Schlenk tube or a vial with a septum-sealed cap.
-
Light Source: Blue LED lamp (e.g., 450 nm).
Procedure:
-
Setup: In a clean, oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (1.0 mmol) and the photocatalyst, fac-Ir(ppy)₃ (0.01 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed acetonitrile (10 mL) via syringe. Stir the mixture until all solids are dissolved.
-
Reagent Addition: Carefully introduce the trifluoromethyl iodide (CF₃I). If using a gas, this can be done by bubbling the gas through the solution for a set amount of time or by using a gas-tight syringe. Caution: CF₃I is a volatile and potentially hazardous substance. Handle in a well-ventilated fume hood.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. To maintain a constant temperature, it is advisable to use a fan to cool the apparatus.
-
Monitoring: Stir the reaction at room temperature under irradiation. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), turn off the light source. Quench the reaction by opening it to the air. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired trifluoromethylated product.
References
- Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox C
-
The New Age of Electrophilic Perfluoroalkylation Reactions. Request PDF. [Link]
-
Trifluoromethylation - Wikipedia. [Link]
-
Proposed mechanism for the visible light-mediated perfluoroalkylation of indoles and pyrroles with Eosin Y as a photoredox catalyst. ResearchGate. [Link]
-
Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters. [Link]
-
Hydroxyl Radical Transformations of Perfluoroalkyl Acid (PFAA) Precursors in Aqueous Film Forming Foams (AFFFs). Environmental Science & Technology. [Link]
-
Reducing PFAS in Drinking Water with Treatment Technologies. US EPA. [Link]
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Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate. [Link]
-
New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry. [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins. Environmental Science & Technology. [Link]
-
Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Aromatic radical perfluoroalkylation reactions. CONICET Digital. [Link]
-
Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. Organic Letters. [Link]
-
(PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. The Macmillan Group, Princeton University. [Link]
-
Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. MDPI. [Link]
-
Hydroxyl Radical Transformations of Perfluoroalkyl Acid (PFAA) Precursors in Aqueous Film Forming Foams (AFFFs). Request PDF. [Link]
-
Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates. PubMed Central. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Aromatic radical perfluoroalkylation reactions. Canadian Science Publishing. [Link]
-
Reagent of the month – November - Langlois reagent. SigutLabs. [Link]
-
Photocatalytic fluoroalkylation reactions of organic compounds. SciSpace. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]
-
Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Nature Communications. [Link]
-
(PDF) Removal of perfluoroalkyl substances from water by activated carbons: Adsorption of perfluorooctane sulfonate and perfluorooctanoic acid. ResearchGate. [Link]
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Trifluoromethylation of heterocycles via visible light photoredox catalysis. Sci-Hub. [Link]
-
An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Systematic Reviews in Pharmacy. [Link]
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Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. [Link]
-
Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Royal Society of Chemistry. [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Selective Quantification of Charged and Neutral Polyfluoroalkyl Substances Using the Total Oxidizable Precursor (TOP) Assay. Environmental Science & Technology. [Link]
-
Advanced Filtration Membranes for the Removal of Perfluoroalkyl Species from Water. ACS Omega. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Low Yield Troubleshooting. PacBio. [Link]
-
Visible Light‐Induced Photocatalytic C−H Perfluoroalkylation of Quinoxalinones under Aerobic Oxidation Condition. ResearchGate. [Link]
-
Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. Pure. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]
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"troubleshooting failed reactions with 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE"
Welcome to the technical support center for 1H,1H-perfluorooctyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this potent perfluoroalkylation reagent.
Introduction to this compound
This compound, often referred to as a nonafluorobutyl-ethyl triflate, is a powerful electrophile used to introduce the 1H,1H-perfluorooctyl group into a variety of molecules. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, which is the conjugate base of the superacid, triflic acid.[1][2] This property facilitates nucleophilic substitution reactions with a wide range of nucleophiles. However, the unique electronic and steric properties of the highly fluorinated alkyl chain can present challenges in reaction optimization and execution. This guide will address common issues and provide a logical framework for troubleshooting failed or low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is in nucleophilic substitution reactions to introduce the 1H,1H-perfluorooctyl moiety. This group is of significant interest in medicinal chemistry and materials science due to its unique properties, including high lipophilicity, thermal stability, and chemical inertness.[3]
Q2: How should I store and handle this reagent?
A2: this compound is sensitive to moisture. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a freezer to minimize degradation. Handle the reagent in a glovebox or under a stream of inert gas.
Q3: What are the typical solvents for reactions involving this reagent?
A3: Anhydrous aprotic solvents are generally recommended. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices. The choice of solvent can significantly impact reaction rates and should be optimized for your specific substrate and nucleophile. Some highly fluorinated compounds exhibit unique solubility profiles, and in some cases, fluorinated solvents may be considered.[4]
Q4: What are the most common impurities in commercial batches of this compound?
A4: Potential impurities can include the starting material, 1H,1H-perfluorooctanol, residual base (e.g., pyridine) from the synthesis, and the corresponding pyridinium triflate salt.[1] Hydrolysis of the product can also lead to the formation of triflic acid and 1H,1H-perfluorooctanol. It is crucial to assess the purity of the reagent before use, ideally by ¹H and ¹⁹F NMR.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) can be used if your starting materials and products are UV-active or can be visualized with a suitable stain. For a more detailed analysis, ¹⁹F NMR spectroscopy is a powerful tool. The disappearance of the starting triflate signal and the appearance of a new signal corresponding to the fluorinated product can be monitored.[4][5] Gas chromatography-mass spectrometry (GC-MS) can also be employed to track the reaction progress.[6]
Troubleshooting Guide for Failed Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.
Problem 1: No Reaction or Very Low Conversion
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low reaction conversion.
Potential Cause 1.1: Degraded or Impure Reagent
-
Causality: this compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to the unreactive 1H,1H-perfluorooctanol and triflic acid. The presence of triflic acid can also protonate the nucleophile, rendering it unreactive.
-
Diagnostic Protocol:
-
¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum of your reagent. The triflate group should exhibit a characteristic singlet. Compare the spectrum to a reference or the supplier's data. The presence of other fluorine-containing species indicates impurities.[5][7]
-
¹H NMR Analysis: Check for the presence of excess 1H,1H-perfluorooctanol.
-
-
Resolution:
-
If significant degradation is observed, it is best to acquire a fresh batch of the reagent.
-
If minor impurities are present, purification by distillation under reduced pressure may be possible, though challenging due to the high boiling point.[8]
-
Potential Cause 1.2: Suboptimal Reaction Conditions
-
Causality: Nucleophilic substitution reactions are sensitive to temperature, concentration, and solvent. The highly electron-withdrawing nature of the perfluorooctyl group can decrease the reactivity of the electrophilic carbon, requiring more forcing conditions than analogous non-fluorinated triflates.[9]
-
Diagnostic Protocol:
-
Review Literature: Compare your reaction conditions to those reported for similar perfluoroalkylation reactions.
-
Systematic Optimization: If no literature precedent exists, perform a systematic optimization of reaction parameters.
-
-
Resolution:
-
Temperature: Incrementally increase the reaction temperature. Monitor for product formation and potential decomposition.
-
Concentration: Increasing the concentration of the reactants can sometimes accelerate bimolecular reactions.
-
Solvent: A more polar aprotic solvent, such as DMF or DMSO, may enhance the rate of Sₙ2 reactions.[10]
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 50-80 °C | Overcomes higher activation energy. |
| Solvent | Dichloromethane | Acetonitrile or DMF | Stabilizes the transition state. |
| Concentration | 0.1 M | 0.5 - 1.0 M | Increases collision frequency. |
Potential Cause 1.3: Low Nucleophilicity of the Reactant
-
Causality: While the triflate is an excellent leaving group, a sufficiently nucleophilic partner is still required for the reaction to proceed at a reasonable rate. Neutral nucleophiles (e.g., alcohols, water) are generally less reactive than their anionic counterparts (e.g., alkoxides).
-
Diagnostic Protocol:
-
pKa Analysis: Evaluate the pKa of the conjugate acid of your nucleophile. A higher pKa generally corresponds to a stronger nucleophile.
-
-
Resolution:
-
Deprotonation: If using a neutral nucleophile, consider deprotonation with a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to generate the more reactive anionic form.
-
Alternative Nucleophile: If possible, consider using a more nucleophilic reagent.
-
Problem 2: Formation of Side Products
Potential Cause 2.1: Elimination Reaction (E2)
-
Causality: While less common for primary substrates, a strong, sterically hindered base can promote an E2 elimination reaction to form an alkene, especially at elevated temperatures.
-
Diagnostic Protocol:
-
Mass Spectrometry: Analyze the crude reaction mixture by GC-MS or LC-MS to identify any products with a mass corresponding to the elimination product.
-
¹H NMR Analysis: Look for the appearance of vinyl proton signals in the ¹H NMR spectrum.
-
-
Resolution:
-
Use a less hindered base: If a base is required, switch to a less sterically demanding one (e.g., use potassium carbonate instead of potassium tert-butoxide).
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Potential Cause 2.2: Reaction with the Solvent
-
Causality: Nucleophilic solvents, such as alcohols or even THF under certain conditions, can compete with the desired nucleophile, leading to the formation of undesired byproducts.
-
Diagnostic Protocol:
-
Identify Unexpected Products: Characterize any significant side products. If they incorporate a fragment of the solvent molecule, this is a strong indicator of solvent participation.
-
-
Resolution:
-
Switch to a non-nucleophilic solvent: Use solvents like dichloromethane, chloroform, or toluene.
-
Experimental Protocols
Protocol 1: Quality Control of this compound by ¹⁹F NMR
-
Sample Preparation: In a clean and dry NMR tube, dissolve a small amount (5-10 mg) of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a standard ¹⁹F NMR experiment. A common reference standard is CFCl₃ (δ = 0 ppm), but an internal standard is often not necessary for routine purity checks.
-
Data Acquisition: Acquire the spectrum.
-
Data Analysis: The spectrum should show a singlet for the CF₃ group of the triflate at approximately -75 ppm.[5] The CF₂ groups of the perfluorooctyl chain will appear at distinct chemical shifts.[4] The presence of other significant peaks may indicate impurities.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Reaction Setup: Under an inert atmosphere, dissolve the nucleophile in an anhydrous aprotic solvent. If the nucleophile requires deprotonation, add the base and stir until deprotonation is complete.
-
Addition of Electrophile: Cool the reaction mixture to the desired temperature (often 0 °C to start) and add a solution of this compound in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or NMR.
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualization of Key Concepts
Sₙ2 Reaction Mechanism
Caption: Concerted Sₙ2 mechanism for the reaction of this compound.
Effect of Steric Hindrance
Caption: The steric bulk of the perfluorooctyl group can impede nucleophilic attack.[3][11]
References
-
Kui, T., Livi, S., & Baudoux, J. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molbank, 2022(3), M1409. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Ayala, C. E., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]
- Hine, J., & Wiesboeck, R. (1960). The Effect of Fluorine Substituents on the Rates of Nucleophilic Displacement Reactions of n-Propyl Bromide. Journal of the American Chemical Society, 82(23), 6219–6222.
- Evers, J., et al. (2019). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Investigative Ophthalmology & Visual Science, 60(9), 5821.
-
Libretexts. (2023). Acid Anhydrides react with alcohols to form esters. [Link]
-
Kumar, S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 10185–10193. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
ResearchGate. (n.d.). Analysis of Perfluorinated, Pharmaceutical, Personal Care Compounds and Heavy Metals in Waste Water Sludge using GC-MS/MS and Multicollector ICP-MS. [Link]
-
Kui, T., Livi, S., & Baudoux, J. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molbank, 2022(3), M1409. [Link]
-
Libretexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]
-
Olah, G. A., et al. (1986). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. The Journal of Organic Chemistry, 51(1), 19-21. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
-
Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. [Link]
-
ResearchGate. (2017). Does anyone konw how to remove excess 1H, 1H, 2H, 2H-Perfluorooctyl-trichlorosilane from surface of PDMS?. [Link]
-
Libretexts. (2023). 11.3 Characteristics of the SN2 Reaction. [Link]
-
ResearchGate. (2009). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. [Link]
-
Kartika, R., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]
-
Chad's Prep. (2018, September 13). 7.1b Factors Affecting SN2 Reactions [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Li, X., et al. (2007). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Letters, 9(11), 2147–2150. [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]
-
University of Rochester. (n.d.). Fluorine NMR. [Link]
-
Sci-Hub. (n.d.). 1H,1H-Perfluoroalkylation of Enol Silyl Ethers with (1H,1H-Perfluoroalkyl)-phenyliodonium Triflates. A New Method for the Preparation of β‐ and δ‐Trifluoromethyl Carbonyl Compounds and Their Higher Perfluoroalkyl Homologues. [Link]
Sources
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- 4. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer | MDPI [mdpi.com]
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Technical Support Center: Purification of Crude 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals working with 1H,1H-perfluorooctyl trifluoromethanesulfonate. The unique physicochemical properties of this highly fluorinated compound necessitate specialized purification protocols. This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The synthesis of this compound generally involves the reaction of 1H,1H-perfluorooctanol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base like pyridine.[1] Consequently, the crude product may contain several process-related impurities:
-
Unreacted Starting Materials: Primarily 1H,1H-perfluorooctanol.
-
Reagent-Derived Impurities: Excess trifluoromethanesulfonic anhydride and its hydrolysis product, trifluoromethanesulfonic acid.[2][3] Pyridine or other bases used as acid scavengers may also be present.
-
Byproducts: Salts formed from the reaction of the base with triflic acid (e.g., pyridinium triflate).
-
Solvent Residues: Residual solvents from the reaction and workup, such as dichloromethane (DCM).[1]
Q2: Why is my final product showing contamination with triflic acid?
Triflic acid contamination is a common issue and can arise from two main sources:
-
Incomplete Neutralization: The workup procedure may not have completely removed the acidic byproducts. A thorough wash with a mild aqueous base, such as sodium bicarbonate solution, is crucial to neutralize and remove any acidic impurities.[4]
-
Product Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of moisture, which would regenerate triflic acid and the starting alcohol. It is imperative to use anhydrous solvents and maintain a dry environment during workup and storage.
Q3: Can I use standard silica gel chromatography for purification?
While possible, standard silica gel chromatography can be challenging for highly fluorinated compounds.[5] The unique polarity of these molecules can lead to issues such as:
-
Poor Separation: The interactions between the highly fluorinated compound and the polar silica surface can be weak, leading to high mobility (high Rf values) and poor separation from less polar impurities.
-
Compound Degradation: The slightly acidic nature of standard silica gel can promote the hydrolysis of the triflate ester.[6] For acid-sensitive compounds, using deactivated or neutral silica gel can be beneficial.[6]
For these reasons, fluorous solid-phase extraction (F-SPE) is often a more effective and robust purification method.[7][8]
Troubleshooting Guide
This section provides practical solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield after purification | Product Volatility: The compound may have a significant vapor pressure, leading to loss during solvent removal under high vacuum. Product Degradation: Hydrolysis on the stationary phase during chromatography. | Use a rotary evaporator with controlled temperature and pressure. Ensure the cold trap is functioning effectively. Consider using a less acidic stationary phase like deactivated silica or alumina, or opt for F-SPE.[6] |
| Co-elution of product and starting alcohol | Similar Polarity: The product and the starting alcohol may have close Rf values on standard silica gel. | Optimize the mobile phase for silica gel chromatography by testing different solvent systems. A less polar solvent system may improve separation. Alternatively, fluorous solid-phase extraction (F-SPE) provides an orthogonal separation mechanism based on fluorous content and is highly effective for this separation.[7] |
| Product appears oily or as a viscous semi-solid | Residual Impurities: The presence of pyridinium salts or other non-volatile impurities can alter the physical appearance of the product.[9] | Ensure a thorough aqueous workup to remove all water-soluble impurities. An additional wash with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities like pyridine.[5] |
| Inconsistent analytical data (NMR, MS) | Sample Instability: The purified product may be degrading upon storage. | Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize decomposition. |
Experimental Protocols
Protocol 1: Purification via Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that separates compounds based on their fluorine content.[10] Highly fluorinated compounds are retained on a fluorous stationary phase while non-fluorinated impurities are washed away.[11]
Methodology
-
Cartridge Conditioning: Condition a fluorous SPE cartridge by sequentially passing a fluorous solvent (e.g., perfluorohexane) followed by a fluorophobic solvent (e.g., 80:20 methanol/water) through the cartridge.[7]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing (Removal of Non-Fluorous Impurities): Wash the cartridge with a fluorophobic solvent mixture (e.g., 80:20 methanol/water) to elute the non-fluorous impurities, such as unreacted starting alcohol and pyridine-related byproducts.[7]
-
Elution (Collection of the Fluorous Product): Elute the purified this compound with a fluorous solvent (e.g., perfluorohexane or a suitable organic solvent like diethyl ether).
-
Solvent Removal: Carefully remove the solvent from the collected fractions under reduced pressure to obtain the pure product.
F-SPE Workflow Diagram
Caption: A schematic representation of the fluorous solid-phase extraction (F-SPE) workflow for purification.
Protocol 2: Aqueous Workup and Standard Silica Gel Chromatography
Methodology
-
Aqueous Workup:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the concentrated crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Decision Tree for Purification Strategy
Caption: Decision-making flowchart for selecting the appropriate purification protocol.
Analytical Methods for Purity Assessment
Accurate determination of purity is critical. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural confirmation and identification of proton- and fluorine-containing impurities.[5]
-
Mass Spectrometry (MS): Provides molecular weight confirmation and can help identify impurities.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the final product.[12][13] For highly fluorinated compounds, specialized columns, such as those with fluorinated stationary phases, may provide better separation.[14]
References
-
MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Available at: [Link]
-
Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic applications of fluorous solid-phase extraction (F-SPE). Available at: [Link]
-
PubMed. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Available at: [Link]
-
Organic Syntheses. PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Available at: [Link]
-
MDPI. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Available at: [Link]
-
Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. Available at: [Link]
-
ResearchGate. New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. Available at: [Link]
-
ResearchGate. Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Available at: [Link]
-
Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
-
Royal Society of Chemistry. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
University of Rochester. Chromatography: The Solid Phase. Available at: [Link]
-
ResearchGate. Does anyone konw how to remove excess 1H, 1H, 2H, 2H-Perfluorooctyl-trichlorosilane from surface of PDMS?. Available at: [Link]
-
PubMed. Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]
-
Wikipedia. Triflate. Available at: [Link]
-
Hawach Scientific. Concept and Basic Principles of Solid Phase Extraction. Available at: [Link]
-
ACS Publications. Quantitative determination of fluorine in organic compounds. Available at: [Link]
-
ResearchGate. Triflic acid and its derivatives: A family of useful reagents for synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Available at: [Link]
-
ResearchGate. Recent Developments in Methods of Analysis for Fluoride Determination. Available at: [Link]
-
ResearchGate. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Available at: [Link]
-
MDPI. Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. Available at: [Link]
Sources
- 1. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 2. Trifluoromethanesulfonic anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 10. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Decomposition Pathways of Perfluoroalkyl Triflates
Welcome to the technical support center for perfluoroalkyl triflates. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent reagents in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and resolve challenges in your experiments. Perfluoroalkyl triflates are powerful tools, but their high reactivity can also lead to specific decomposition pathways that may impact the success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns we receive regarding the stability and handling of perfluoroalkyl triflates.
Q1: My perfluoroalkylation reaction is sluggish or failing completely. I suspect the reagent has decomposed. What is the most likely cause?
A: This is a common issue that often points to premature degradation of the perfluoroalkyl triflate. The primary culprits are typically nucleophilic attack on the sulfur atom of the triflate group, especially by residual moisture or other nucleophiles in the reaction medium.
Unlike their non-fluorinated hydrocarbon counterparts (e.g., alkyl triflates), which are excellent electrophiles at the carbon atom, perfluoroalkyl triflates exhibit significantly different reactivity. The extreme electron-withdrawing nature of the perfluoroalkyl group (Rf) makes the attached carbon atom electron-deficient, but it also polarizes the S-O and S-C bonds within the triflate group. Consequently, many nucleophiles will preferentially attack the electrophilic sulfur atom rather than the perfluoroalkylated carbon.[1]
This leads to the consumption of your reagent without the desired perfluoroalkylation. Even trace amounts of water in your solvents or on your glassware can lead to hydrolysis, forming triflic acid and the corresponding perfluoroalkane.
Q2: I've observed unexpected peaks in my NMR/Mass Spec analysis after my reaction. What are the common decomposition byproducts of perfluoroalkyl triflates?
A: The byproducts you are observing are likely the result of one of several decomposition pathways. The specific products will depend on the reaction conditions (temperature, solvent, presence of nucleophiles).
-
From Nucleophilic Attack on Sulfur: If a nucleophile (Nu-) attacks the sulfur atom, you can expect to see the formation of the corresponding perfluoroalkane (Rf-H, if the nucleophile is a proton source like water) and a sulfonate derivative (Nu-SO2CF3).
-
From Thermal Decomposition: At elevated temperatures, perfluoroalkyl compounds can undergo decomposition. While specific data for perfluoroalkyl triflates is limited, by analogy to perfluoroalkyl carboxylic acids (PFCAs), thermal decomposition can proceed via radical mechanisms or elimination pathways.[2][3][4] This could lead to the formation of perfluoroalkenes through the elimination of triflic acid (HOTf), or a cascade of radical reactions leading to shorter-chain perfluoroalkyl fragments.
-
Solvent-Mediated Decomposition: Certain solvents can promote the degradation of perfluoroalkyl substances. For example, some perfluoroalkyl ether acids have been shown to be unstable in polar aprotic solvents like DMSO, acetone, and acetonitrile, where they can undergo decarboxylation.[5][6][7] While perfluoroalkyl triflates do not have a carboxyl group, this highlights the potential for solvent-reagent interactions to cause degradation. It is crucial to use dry, inert solvents for your reactions.
Q3: How should I properly store and handle my perfluoroalkyl triflate reagents to ensure their longevity?
A: Proper storage and handling are critical to maintaining the integrity of these reactive compounds.
-
Moisture is the Enemy: Store perfluoroalkyl triflates under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. A desiccator or dry box is highly recommended.
-
Temperature Control: Store at low temperatures as recommended by the manufacturer, typically in a freezer at -20 °C. Avoid repeated freeze-thaw cycles by aliquoting the reagent into smaller, single-use vials.
-
Inert Materials: Use glassware that has been oven-dried or flame-dried under vacuum to remove any adsorbed water. Syringes and needles should also be thoroughly dried before use.
-
Solvent Purity: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle, and handle them under an inert atmosphere.
Troubleshooting Guide: Perfluoroalkylation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Reagent Decomposition: The perfluoroalkyl triflate has degraded due to moisture or improper storage. 2. Nucleophilic Attack on Sulfur: Your nucleophile is preferentially attacking the sulfur of the triflate group instead of the perfluoroalkyl carbon.[1] 3. Incorrect Solvent: The solvent is not sufficiently inert or is wet. | 1. Verify Reagent Integrity: Use a fresh bottle or a properly stored aliquot. Consider verifying the purity via 19F NMR. 2. Use Alternative Reagents: For direct perfluoroalkylation, consider using reagents like phenyl(perfluoroalkyl)iodonium triflates, which are known to participate in radical-mediated perfluoroalkylation reactions.[8][9] 3. Solvent Check: Use anhydrous, non-nucleophilic solvents. Ensure all glassware is rigorously dried. |
| Formation of Perfluoroalkane (Rf-H) byproduct | Hydrolysis: Trace amounts of water in the reaction are hydrolyzing the perfluoroalkyl triflate. | Rigorous Anhydrous Technique: Oven-dry or flame-dry all glassware. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. |
| Multiple Unidentified Byproducts | 1. Thermal Decomposition: The reaction temperature is too high, leading to fragmentation of the perfluoroalkyl chain. 2. Radical Side Reactions: Unintended initiation of radical pathways. | 1. Optimize Temperature: Run the reaction at the lowest effective temperature. 2. Use Radical Scavengers: If radical pathways are not desired, consider the addition of a radical inhibitor like BHT (butylated hydroxytoluene), but be mindful of potential interference with your desired reaction. |
Visualizing Decomposition Pathways
The following diagrams illustrate the key decomposition mechanisms for perfluoroalkyl triflates based on established chemical principles of related compounds.
Caption: Nucleophilic attack on the sulfur atom of the triflate.
Caption: Hydrolysis of a perfluoroalkyl triflate.
Caption: Hypothetical thermal elimination pathway.
Experimental Protocol: Quality Control of Perfluoroalkyl Triflates via 19F NMR
To ensure the viability of your perfluoroalkyl triflate reagent, a quick quality check using 19F NMR spectroscopy is highly recommended, especially if you suspect degradation.
Objective: To assess the purity of a perfluoroalkyl triflate reagent and detect the presence of common degradation products.
Materials:
-
Perfluoroalkyl triflate reagent to be tested
-
Anhydrous, deuterated solvent (e.g., CDCl3, Acetone-d6)
-
NMR tube with a cap, dried in an oven
-
Inert atmosphere (glovebox or Schlenk line)
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Preparation under Inert Atmosphere: Inside a glovebox or under a positive pressure of argon/nitrogen, carefully transfer a small amount (5-10 mg) of the perfluoroalkyl triflate into the dried NMR tube.
-
Solvent Addition: Add approximately 0.5 mL of the anhydrous deuterated solvent to the NMR tube. If using an internal standard, add it at this stage.
-
Mixing: Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
Data Acquisition: Acquire a 19F NMR spectrum. Ensure the spectral width is sufficient to observe both the perfluoroalkyl chain signals and the triflate signal.
-
Data Analysis:
-
Triflate Signal: The triflate group (-OTf) should appear as a singlet around -78 ppm. The presence of multiple signals in this region could indicate decomposition.
-
Perfluoroalkyl Chain: Identify the characteristic signals for your specific perfluoroalkyl group. For example, for perfluorobutyl triflate (CF3CF2CF2CF2OTf), you would expect signals around -81 ppm (CF3), -121 ppm (CF2), -126 ppm (CF2), and a downfield shifted signal for the CF2 group attached to the triflate.
-
Degradation Products: Look for the appearance of new signals. For instance, the formation of the corresponding perfluoroalkane (Rf-H) due to hydrolysis would result in a shift of the signal for the terminal CF2 or CF3 group.
-
By comparing the spectrum of a questionable reagent to that of a fresh, reliable sample, you can confidently assess its quality before committing it to a complex synthesis.
References
-
Schoenebeck, F. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters. [Link]
-
Schoenebeck, F. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. PubMed Central. [Link]
-
McDonough, C. A., et al. (2023). Hydroxyl Radical Transformations of Perfluoroalkyl Acid (PFAA) Precursors in Aqueous Film Forming Foams (AFFFs). PubMed. [Link]
-
Alinezhad, A., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed Central. [Link]
-
Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed. [Link]
-
U.S. Environmental Protection Agency. (2022). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. EPA.gov. [Link]
-
Ginalski, M. G., et al. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]
-
Umemoto, T., & Ishihara, S. (1998). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]
-
Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. [Link]
-
Alinezhad, A., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
-
Gramstad, T., & Haszeldine, R. N. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PubMed Central. [Link]
-
Alinezhad, A., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. [Link]
Sources
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- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acidic Byproducts in Triflate Reactions
Welcome to the technical support center for triflate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acidic byproducts in triflate reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in triflate reactions, and how are they formed?
A1: The principal acidic byproduct in reactions utilizing triflating agents (e.g., triflic anhydride, Tf₂O) is trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH).[1] Triflic acid is a superacid, meaning it is more acidic than 100% sulfuric acid.[2][3]
The formation of triflic acid is inherent to the triflation mechanism. For instance, in the triflation of an alcohol (R-OH) with triflic anhydride, the alcohol's oxygen atom acts as a nucleophile, attacking one of the sulfur atoms of the anhydride. This is typically facilitated by a non-nucleophilic base (e.g., pyridine, 2,6-lutidine). The base deprotonates the resulting oxonium ion, and a triflate anion is eliminated, which then abstracts a proton from the protonated base to generate triflic acid.
Another common source of acidic byproducts is the hydrolysis of the triflating agent or the triflate product due to the presence of trace amounts of water. Triflic acid is hygroscopic and readily absorbs moisture from the environment.[2][4]
Q2: How do these acidic byproducts impact my reaction?
A2: The presence of triflic acid can have several detrimental effects on a reaction:
-
Side Reactions: Due to its extreme acidity, triflic acid can catalyze a variety of unwanted side reactions, such as decomposition of starting materials or products, rearrangements, and elimination reactions.
-
Reduced Yields and Purity: These side reactions inevitably lead to lower yields of the desired product and a more complex crude reaction mixture, complicating purification.
-
Substrate Sensitivity: Many organic molecules, particularly those with acid-labile functional groups (e.g., acetals, ketals, some protecting groups), are not stable in the presence of a superacid.
-
"Hidden" Catalysis: In reactions using metal triflates as Lewis acid catalysts, trace amounts of triflic acid contamination can act as a "hidden" Brønsted acid catalyst, leading to unexpected reaction pathways and irreproducible results.[5][6]
Q3: What are the initial signs that acidic byproducts are negatively affecting my experiment?
A3: Common indicators include:
-
A significant color change in the reaction mixture, often to a dark brown or black, suggesting decomposition.
-
The formation of unexpected spots on Thin Layer Chromatography (TLC) analysis.
-
Low or no yield of the desired product.
-
Difficulty in isolating the product due to the formation of a complex mixture or an intractable oil.[7]
Troubleshooting Guides
Issue 1: My reaction is turning black, and the yield is very low. I suspect acid-catalyzed decomposition.
This is a classic sign of uncontrolled acidity. The primary goal is to effectively scavenge the generated triflic acid in situ.
Recommended Action: Employ a Non-Nucleophilic Base
The choice of base is critical. It must be strong enough to neutralize triflic acid but not nucleophilic enough to react with the triflating agent or the electrophilic triflate product.
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Pyridine | 5.25 | Commonly used, but can be nucleophilic in some cases. |
| 2,6-Lutidine | 6.77 | More sterically hindered than pyridine, reducing its nucleophilicity. An excellent general choice. |
| 2,6-di-tert-butyl-4-methylpyridine | ~11 | A highly hindered, non-nucleophilic base.[8] Very effective at scavenging strong acids without interfering with the primary reaction.[8] |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | 12.1 | A very strong, non-nucleophilic base.[5] Use with caution as its high basicity can sometimes lead to other side reactions. |
Experimental Protocol: In-Situ Acid Scavenging
-
Reagent Purity: Ensure all reagents and solvents are anhydrous. Triflic acid is hygroscopic, and water can exacerbate acidic conditions.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
Order of Addition:
-
Dissolve your substrate and the non-nucleophilic base (1.1 - 1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to the recommended reaction temperature (often 0 °C or -78 °C).
-
Slowly add the triflating agent (e.g., triflic anhydride) dropwise to the cooled solution. A slow addition rate is crucial to control the exotherm and prevent localized high concentrations of acid.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Caption: Workflow for a non-aqueous workup.
Issue 3: I am using a metal triflate as a Lewis acid catalyst, but I'm getting results that suggest Brønsted acid catalysis.
This indicates that your metal triflate may be contaminated with triflic acid or is generating it in situ through hydrolysis. [5][6]
Recommended Action: Ensure Anhydrous Conditions and Consider an Acid Scavenger
The key is to minimize the presence of water and to scavenge any adventitious Brønsted acid.
Experimental Protocol: Mitigating "Hidden" Brønsted Acidity
-
Dry Reagents and Solvents: Use freshly dried solvents and ensure your starting materials are anhydrous. Metal triflates can be dried under high vacuum.
-
Use of Molecular Sieves: Add activated molecular sieves (e.g., 4 Å) to the reaction mixture to sequester any trace amounts of water. [9]3. Inclusion of a Hindered Base: In some cases, adding a substoichiometric amount of a highly hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine can scavenge any free triflic acid without significantly interfering with the Lewis acidity of the metal center. [5]4. Catalyst Purity: If possible, consider purifying the metal triflate catalyst before use.
General Best Practices for Handling Triflic Acid and its Byproducts
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Triflic acid is highly corrosive and can cause severe burns. [2][4]* Fume Hood: All manipulations involving triflic acid or triflating agents should be performed in a well-ventilated fume hood. [10][11]* Material Compatibility: Use only glass or PTFE-lined equipment. Triflic acid can degrade many plastics and other materials. [10][11]* Storage: Store triflic acid and triflating agents in a cool, dry place, away from incompatible materials such as bases and metals. [2][4]The containers should be tightly sealed to prevent moisture absorption. [2]* Quenching: When quenching a reaction containing triflic acid, do so slowly and in a controlled manner, preferably by adding the reaction mixture to a cooled, stirred solution of a weak base (e.g., saturated sodium bicarbonate solution).
References
- Vertex AI Search. (n.d.). Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications.
- ResearchGate. (n.d.). Hidden Bronsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates | Request PDF.
- National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC.
- Ataman Kimya. (n.d.). TRIFLIC ACID.
- ResearchGate. (2016, October 21). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?.
- Sinocure Chemical Group. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols.
- Organic Syntheses. (n.d.). trifloroacetyl triflate.
- ResearchGate. (n.d.). Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation | Request PDF.
- Supporting Information. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines.
- ResearchGate. (n.d.). On the role of triflic acid in the metal triflate-catalysed acylation of alcohols.
- ResearchGate. (n.d.). Studies on supported triflic acid in alkylation | Request PDF.
- Wikipedia. (n.d.). Triflic acid.
- YouTube. (2015, November 4). Trifluoromethanesulfonate.
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 1H,1H-Perfluorooctyl Trifluoromethanesulfonate Synthesis
Welcome to the technical support center for the synthesis and optimization of 1H,1H-perfluorooctyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on the critical parameter of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Foundational Principles & FAQs
This section addresses the most common questions and concerns regarding the synthesis of this compound, providing both theoretical grounding and practical advice.
Q1: What is the general reaction for synthesizing this compound, and why is temperature so critical?
A1: The synthesis is typically achieved by reacting 1H,1H-perfluorooctanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, most commonly pyridine.[1] The pyridine acts as both a nucleophilic catalyst and a scavenger for the triflic acid (TfOH) byproduct.
Reaction Scheme:
Caption: General synthesis of this compound.
Temperature is the most critical parameter for three primary reasons:
-
Reaction Rate vs. Side Reactions: The desired reaction is highly exothermic. While higher temperatures accelerate the formation of the triflate ester, they disproportionately increase the rate of side reactions, such as elimination or decomposition.
-
Intermediate Stability: The reaction proceeds through highly reactive intermediates, such as an activated alcohol-triflate species or a nitrilium ion derived from the solvent if acetonitrile is used. Low temperatures are essential to control the formation and subsequent reaction of these intermediates, preventing unwanted pathways.
-
Product Stability: While many triflates are stable, fluorinated compounds can have unique thermal stability profiles. Studies on similar perfluorinated molecules show decomposition can begin at moderately elevated temperatures (e.g., 100-150 °C), and localized heating within an exothermic reaction can approach these temperatures if not properly controlled.[2][3]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues encountered during the synthesis.
Q2: My reaction is very slow or appears incomplete, even after several hours. Should I just increase the temperature?
A2: Resist the urge to apply significant heat. While a sluggish reaction can be frustrating, increasing the temperature is often counterproductive and can lead to a complex mixture of byproducts.
-
Causality & Explanation:
-
Insufficient Activation: The reaction's initiation is the attack of the alcohol on triflic anhydride, a process that is typically very fast even at low temperatures. A slow reaction often points to issues other than temperature, such as poor quality reagents (especially wet solvent or alcohol) or insufficient base.
-
Solidification: At very low temperatures (e.g., below -40 °C), the reaction mixture can become viscous or even freeze, hindering effective mixing and slowing the reaction rate.
-
-
Recommended Actions:
-
Verify Reagent Quality: Ensure all reagents and solvents are anhydrous. Water will rapidly quench triflic anhydride.
-
Stepwise Temperature Increase: Instead of heating, allow the reaction to warm slowly. A common and effective procedure is to start the reaction at a very low temperature (e.g., -40 °C to 0 °C) and then let it gradually warm to room temperature over several hours.[1] This maintains control while ensuring the reaction goes to completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or a rapid analytical technique like UPLC-MS to monitor the consumption of the starting alcohol before making any drastic changes to the temperature.
-
Q3: My reaction mixture has turned dark brown or black. What happened, and is the product salvageable?
A3: A dark coloration is a strong indicator of decomposition and side reactions, often caused by excessive temperature.[1]
-
Causality & Explanation:
-
Pyridinium Salt Complexation: At elevated temperatures, the pyridinium triflate byproduct can form colored, tar-like complexes.
-
Elimination Reactions: The triflate group is an excellent leaving group. At higher temperatures, elimination of triflic acid from the product can occur, leading to the formation of unsaturated and likely colored byproducts.
-
Decomposition of Triflic Anhydride: While stable at room temperature, triflic anhydride can decompose in the presence of impurities at higher temperatures.
-
-
Recommended Actions:
-
Immediate Cooling: If you observe rapid darkening, immediately cool the reaction vessel in an ice bath to prevent further degradation.
-
Analysis Before Workup: Before attempting a full workup, take a small aliquot, quench it, and analyze it by TLC, GC-MS, or ¹⁹F NMR to determine if any desired product has formed.
-
Modified Workup: If the product is present, you may be able to salvage it. The "tar" is often a salt, so a modified aqueous workup or filtration through a plug of silica or celite might remove the colored impurities. However, expect a significantly lower yield.
-
Future Prevention: In subsequent attempts, maintain a lower reaction temperature throughout the addition and stirring phases. Add the triflic anhydride dropwise to a cooled solution of the alcohol and pyridine to better dissipate the heat of reaction.
-
Q4: I have a good yield, but my final product is impure. Could the reaction temperature be the cause?
A4: Yes, incorrect temperature control is a leading cause of purity issues.
-
Causality & Explanation:
-
Formation of Symmetric Ether: If the temperature is too high, the newly formed triflate can react with another molecule of the starting alcohol to form a symmetric ether, a common byproduct in such reactions.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion (perhaps by quenching too early without warming sufficiently from a very low temperature), the primary impurity will be the unreacted starting alcohol, which can be difficult to separate due to similar polarities.
-
-
Recommended Actions:
-
Optimize the Temperature Profile: The key is not a single temperature but a controlled profile. Start cold, add reagents slowly, and allow for a gradual warm-up. This ensures complete conversion without providing the activation energy for side reactions.
-
Purification Strategy: Highly fluorinated compounds can behave uniquely during chromatography.[4] Consider using a fluorous solid-phase extraction (F-SPE) cartridge for purification, which specifically retains highly fluorinated compounds, allowing non-fluorinated impurities to be washed away.
-
Experimental Protocols & Data
Protocol 1: General Synthesis of this compound
Safety Note: Triflic anhydride is extremely corrosive and reacts violently with water. Triflic acid is a superacid. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield) must be worn.[5]
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add 1H,1H-perfluorooctanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: Add triflic anhydride (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C. A white precipitate of pyridinium triflate will form.[1]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Cool the mixture to 0 °C and slowly add cold, saturated aqueous sodium bicarbonate solution to quench any remaining triflic anhydride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica gel or by distillation under reduced pressure.
Data Summary: Effect of Temperature on Synthesis
The following table provides a summary of expected outcomes based on different temperature profiles. This data is illustrative and serves as a guideline for optimization.
| Initial Temperature (°C) | Reaction Profile | Typical Yield (%) | Expected Purity (%) | Key Observations & Potential Issues |
| -40 to -20 | Slow warm to RT over 12h | 80-90% | >97% | Very clean reaction. Requires patience and a reliable cooling bath. |
| 0 | Stir at 0°C for 2h, then RT for 4h | 85-95% | 90-95% | The "gold standard" starting point. Good balance of speed and cleanliness. |
| 25 (Room Temp) | Reagents mixed at RT | 60-75% | <90% | Significant exotherm upon addition. High risk of discoloration and byproduct formation.[1] |
| > 40 | Heated reaction | <50% | Highly variable | Not recommended. Leads to decomposition and a complex mixture.[2] |
Troubleshooting Flowchart
This flowchart provides a visual guide for optimizing the reaction temperature based on the observed outcome.
Caption: Decision workflow for troubleshooting reaction temperature issues.
References
- Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126. (While a general reference, the principles described in related syntheses, such as those in Organic Syntheses, are directly applicable).
- Gramstad, T., & Haszeldine, R. N. (1956). Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids. Journal of the Chemical Society, 173-180.
- Movassaghi, M., & Schmidt, M. A. (2007). N-Heterocycle-Stabilized N-Acyliminium Ions: Application to the Synthesis of Pyridines and Quinolines. Organic Letters, 9(16), 2981–2984.
-
Yang, X., Wang, H., Wang, P., Yang, X., & Mao, H. (2020). Thermal Stability of Octadecyltrichlorosilane and 1H, 1H, 2H, and 2H-perfluorooctyltriethoxysilane Monolayers on SiO2. Nanomaterials, 10(2), 199. Available at: [Link]
-
Wikipedia. (2023). Organofluorine chemistry. Retrieved from [Link]
Sources
Navigating the Complex Landscape of Perfluoroalkyl Triflate Reactivity: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluoroalkyl triflates. These powerful reagents are instrumental in introducing perfluoroalkyl groups into organic molecules, a modification that can dramatically alter a compound's lipophilicity, metabolic stability, and bioavailability. However, their high reactivity, while advantageous, is exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide provides in-depth technical insights, troubleshooting advice, and proven protocols to help you harness the full potential of these reagents while avoiding common pitfalls.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with perfluoroalkyl triflates.
Q1: Why is solvent selection so critical for reactions involving perfluoroalkyl triflates?
The choice of solvent directly influences the reaction mechanism and rate by affecting the stability of the reactants, transition states, and any charged intermediates. Perfluoroalkyl triflates can react through various pathways, primarily SN1-like (dissociative) or SN2-like (associative), as well as radical mechanisms. The solvent's properties—polarity, proticity (ability to donate a hydrogen bond), and nucleophilicity—dictate which pathway is favored.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and are excellent at solvating both cations and anions through hydrogen bonding.[1][2] They can stabilize the triflate leaving group and any potential perfluoroalkyl carbocation, thus favoring S
N1 pathways. However, their nucleophilicity can lead to competitive solvolysis, where the solvent itself acts as the nucleophile. -
Polar Aprotic Solvents (e.g., acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) possess dipoles but lack O-H or N-H bonds.[1][2] They are effective at solvating cations but less so for anions. This leaves the nucleophile "naked" and more reactive, generally favoring S
N2 reactions.[2] -
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane (DCM)) do not significantly solvate charged species, which can slow down ionic reactions. However, they are often suitable for radical reactions.
Q2: I'm observing decomposition of my perfluoroalkyl triflate in the reaction mixture before my substrate has fully reacted. What's happening?
Certain polar aprotic solvents can promote the degradation of some perfluoroalkyl compounds. For instance, studies have shown that certain per- and polyfluoroalkyl substances (PFAS) can degrade in solvents like acetone, acetonitrile, and DMSO. This degradation can be a significant issue, leading to lower yields and the formation of unwanted byproducts. If you suspect solvent-mediated decomposition, consider switching to a more inert solvent or a polar protic solvent if the reaction mechanism allows.
Q3: My reaction is sluggish. How can I use solvent effects to increase the reaction rate?
To accelerate your reaction, you need to choose a solvent that favors the desired mechanistic pathway:
-
For S
N1 reactions: Increasing the polarity of the solvent will stabilize the carbocation intermediate, thereby increasing the reaction rate. A switch from a less polar solvent to a more polar protic solvent can lead to a significant rate enhancement. -
For S
N2 reactions: The ideal solvent is a polar aprotic one. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively unsolvated and highly reactive. Changing from a polar protic to a polar aprotic solvent can dramatically increase the rate of an SN2 reaction.
Q4: Are perfluoroalkyl triflates susceptible to undergoing radical reactions?
Yes, perfluoroalkyl triflates can be precursors to perfluoroalkyl radicals, especially in the presence of a radical initiator or under photochemical conditions.[3] The choice of solvent can also play a role. Nonpolar solvents are often used for radical reactions as they are less likely to interfere with the radical intermediates.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inappropriate solvent choice: The solvent may be disfavoring the desired reaction mechanism (e.g., using a polar protic solvent for an S | 1. Re-evaluate your solvent choice based on the likely reaction mechanism. For S |
| Formation of multiple products | 1. Mixture of S | 1. Push the reaction towards a single mechanism. Use a strongly nucleophilic reactant in a polar aprotic solvent to favor S |
| Reaction is too fast and difficult to control | 1. Highly reactive nucleophile in a polar aprotic solvent. 2. The perfluoroalkyl triflate is too electrophilic for the chosen conditions. | 1. Reduce the reaction temperature. 2. Switch to a less polar or a protic solvent to temper the nucleophile's reactivity. 3. Consider a less reactive perfluoroalkylating agent if available. |
| Inconsistent results between batches | 1. Water content in the solvent. Perfluoroalkyl triflates can be sensitive to moisture.2. Purity of the solvent and reagents. | 1. Use freshly distilled, anhydrous solvents. 2. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols & Data
To provide a quantitative understanding of solvent effects, we present kinetic data for the solvolysis of a model secondary perfluoroalkyl triflate.
Quantitative Data: Solvent Effects on the Solvolysis of 2-(Trifluoromethyl)-2-propyl Trifluoromethanesulfonate
The following table summarizes the first-order rate constants (k) for the solvolysis of 2-(trifluoromethyl)-2-propyl trifluoromethanesulfonate in various solvents at 25 °C. This data clearly illustrates the profound impact of the solvent on reaction rates.
| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) | Relative Rate |
| Ethanol (EtOH) | 24.3 | 1.3 x 10⁻⁷ | 1 |
| Methanol (MeOH) | 32.6 | 6.2 x 10⁻⁷ | 4.8 |
| Water (H₂O) | 78.5 | 1.2 x 10⁻⁴ | 923 |
| Acetic Acid (AcOH) | 6.2 | 1.1 x 10⁻⁸ | 0.08 |
| Formic Acid (FA) | 58.5 | 1.1 x 10⁻³ | 8462 |
| Trifluoroethanol (TFE) | 26.7 | 1.8 x 10⁻² | 138,462 |
Data adapted from a study on the solvolysis of 2-(trifluoromethyl)-2-propyl trifluoromethanesulfonate.[5]
The dramatic increase in the solvolysis rate with increasing solvent ionizing power (e.g., in TFE and formic acid) is indicative of a mechanism with significant carbocationic character (SN1-like).
Protocol: Kinetic Measurement of Solvolysis by UV-Vis Spectroscopy
This protocol outlines a general method for determining the rate of solvolysis of a perfluoroalkyl triflate that has a UV-active leaving group or product.
Materials:
-
Perfluoroalkyl triflate of interest
-
Anhydrous solvents of choice
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the perfluoroalkyl triflate in a suitable, inert solvent (e.g., anhydrous acetonitrile).
-
Equilibrate the chosen reaction solvent in the temperature-controlled cuvette holder of the spectrophotometer to the desired reaction temperature.
-
Inject a small aliquot of the stock solution into the cuvette containing the pre-heated solvent to initiate the reaction. The final concentration should be such that the absorbance change is within the linear range of the instrument.
-
Immediately begin monitoring the change in absorbance at a wavelength where either the reactant or a product has a distinct absorption maximum.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k.
Mechanistic Insights and Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and the influence of solvent choice.
Solvent Effects on SN1 and SN2 Pathways
Caption: Comparison of SN1 and SN2 pathways and the influence of solvent type.
Troubleshooting Workflow for a Failing Perfluoroalkylation Reaction
Caption: A logical workflow for troubleshooting unsuccessful perfluoroalkylation reactions.
References
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Beaulieu, F., & Desrosiers, J.-N. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Chemical Reviews, 111(3), 1585-1614. [Link]
-
Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]
-
Jansen, M. P., Koshy, K. M., Mangru, N. N., & Tidwell, T. T. (1981). Solvolysis of 2-(trifluoromethyl)-2-propyl trifluoromethanesulfonate. Solvent, salt, and .beta.-deuterium isotope effects. Substituent effect of a strongly deactivating group and rate-limiting solvent-assisted elimination. Journal of the American Chemical Society, 103(14), 3863–3869. [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Kiplin, K. L., & Tice, C. M. (2024). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. Molecules, 29(1), 123. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. [Link]
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]
-
Kawamoto, T., Hisayuki, M., & Kamimura, A. (n.d.). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. [Link]
-
Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents). r/Mcat. [Link]
-
Kebede, M. A., & Bultinck, P. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 27(19), 6598. [Link]
- Hartwig, J. F. (2010).
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Postigo, A. (2017). Perfluoroalkylation Reactions by Electron Donor–Acceptor Complexes. The Chemical Record, 17(11), 1091-1108. [Link]
-
Chen, P., & Liu, G. (2016). Recent advances in transition-metal-catalyzed trifluoromethylation. Tetrahedron Letters, 57(48), 5275-5286. [Link]
-
Khan Academy. (n.d.). Nucleophilicity (protic vs. aprotic solvents). Retrieved January 23, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Elimination Side Reactions with Hindered Bases
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organic synthesis. Specifically, we will delve into the challenges of preventing unwanted elimination (E2) side reactions when employing hindered bases to favor nucleophilic substitution (SN2). This resource provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to enhance the selectivity and yield of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries and foundational concepts crucial for understanding the interplay between substitution and elimination pathways.
1. What are hindered bases and how do they selectively promote substitution?
Hindered bases, also known as bulky bases, are strong bases with significant steric bulk around their reactive center.[1][2] This steric hindrance makes it difficult for the base to act as a nucleophile and attack a sterically shielded electrophilic carbon, a key step in SN2 reactions.[3][4][5] However, they can readily abstract a proton from a less hindered position, which is the characteristic step of an E2 elimination.[3][6] By choosing a base that is too bulky to efficiently participate in substitution, chemists can favor elimination pathways.[3][7] Common examples of hindered bases include potassium tert-butoxide (KOt-Bu), lithium diisopropylamide (LDA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][8]
2. Why am I still observing significant elimination products even when using a hindered base?
Several factors can lead to undesired elimination, even with a hindered base:
-
Substrate Structure: The structure of your substrate is a primary determinant. Tertiary alkyl halides are more prone to elimination than primary or secondary halides due to the increased stability of the resulting alkene and the steric hindrance around the alpha-carbon.[7][9]
-
Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution.[10][11][12][13][14][15] This is because elimination reactions often have a higher activation energy and lead to an increase in entropy, which becomes more significant at elevated temperatures.[12][14]
-
Solvent Choice: The solvent plays a critical role in the SN2/E2 competition.[4][16][17] Polar aprotic solvents (e.g., DMSO, DMF) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can favor elimination.[16][17]
-
Base Strength and Concentration: A high concentration of a strong base will increase the rate of the bimolecular E2 reaction.[9]
3. How do I select the appropriate hindered base for my specific reaction?
The choice of a hindered base depends on the specific substrate and desired outcome. Consider the following:
-
Steric Bulk: For substrates where elimination is a significant issue, a very bulky base like lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidine (TMP) might be necessary.[18]
-
Basicity (pKa): The base must be strong enough to deprotonate the intended proton but not so strong that it leads to undesired side reactions. A pKa table can be a useful guide for selecting a base with the appropriate strength.[4]
-
Solubility: The chosen base should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.
4. Can you elaborate on the influence of solvent and temperature on the SN2/E2 competition?
-
Temperature: As a general rule, increasing the reaction temperature will favor elimination over substitution.[10][11][12][13][14][15] This is due to the higher activation energy and greater increase in entropy associated with elimination reactions.[12][14] Therefore, to minimize elimination, it is often advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent:
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions.[16] They solvate the cation of the base but leave the anion relatively "naked" and highly reactive as a nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol) can solvate both the cation and the anion of the base through hydrogen bonding. This "caging" of the nucleophile can hinder its ability to attack the electrophilic carbon, thus favoring elimination where the base only needs to access a proton.[19]
-
5. My starting material is sterically demanding. What is the most effective strategy to favor substitution?
With a sterically hindered substrate, the SN2 pathway is already disfavored.[5][20] To promote substitution, you should:
-
Use a strong, but less hindered nucleophile: While a hindered base is used to promote elimination, a less hindered but still potent nucleophile will have a better chance of accessing the electrophilic carbon.
-
Choose a polar aprotic solvent: This will enhance the nucleophilicity of your reagent.
-
Maintain a low reaction temperature: This will disfavor the competing elimination reaction.[10][11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments aimed at minimizing elimination side reactions.
Problem 1: A high percentage of E2 elimination product is observed.
| Possible Cause | Proposed Solution | Scientific Rationale |
| The base is not sterically hindered enough. | Select a bulkier base. For example, if you are using tert-butoxide, consider switching to lithium diisopropylamide (LDA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][8] | Increasing the steric bulk of the base further disfavors its ability to act as a nucleophile, thus suppressing the SN2 pathway.[3][21] |
| The reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C. | Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.[10][14] |
| An inappropriate solvent was used. | Switch to a polar aprotic solvent like DMSO or DMF. | Polar aprotic solvents enhance the nucleophilicity of the base, favoring the SN2 reaction. Polar protic solvents can solvate the nucleophile, hindering its attack on the carbon center and thus promoting elimination.[16][19] |
| The substrate is too sterically hindered. | If possible, consider an alternative synthetic route with a less hindered substrate. | For highly hindered substrates, particularly tertiary ones, the E2 pathway is often kinetically and thermodynamically favored, making it very difficult to achieve high yields of the substitution product.[7][9] |
Problem 2: The reaction yield is low, or no reaction occurs.
| Possible Cause | Proposed Solution | Scientific Rationale |
| The base is excessively sterically hindered to deprotonate the substrate effectively. | Choose a slightly less hindered base that still favors substitution. A careful balance between steric bulk and reactivity is necessary. | Extreme steric hindrance can prevent the base from approaching the substrate altogether, leading to a stalled reaction. |
| The solvent is not suitable for the reaction. | Ensure the base and substrate are soluble in the chosen solvent. If not, select a different solvent in which all reactants are soluble. | A heterogeneous reaction mixture can lead to slow and incomplete reactions. |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the product distribution by techniques like TLC or GC-MS. | While low temperatures disfavor elimination, some activation energy is still required for the desired substitution reaction to proceed at a reasonable rate.[10] |
Experimental Protocols
The following are generalized protocols. Optimal conditions may vary depending on the specific reactants.
Protocol 1: General Procedure for a Substitution Reaction Utilizing a Hindered Base
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq) and a polar aprotic solvent (e.g., dry THF or DMF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Slowly add a solution of the hindered base (e.g., potassium tert-butoxide, 1.1 eq) in the same solvent to the reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS. If the reaction is slow, allow it to warm to room temperature.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening of Different Hindered Bases for Reaction Optimization
-
Parallel Setup: In parallel, set up several small-scale reactions (e.g., in vials) under identical conditions (substrate, solvent, temperature, concentration).
-
Base Variation: To each vial, add a different hindered base (e.g., KOt-Bu, LDA, DBU, LiHMDS) in a slight excess (e.g., 1.2 eq).
-
Monitoring: Stir all reactions for a set period (e.g., 2 hours) and then analyze a small aliquot from each reaction by GC-MS or LC-MS to determine the ratio of substitution to elimination products.
-
Analysis: Based on the product ratios, identify the most selective base for your desired transformation.
Visualizations and Data
Diagram 1: SN2 vs. E2 Reaction Pathways
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- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate: A Multi-Modal Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1H,1H-Perfluorooctyl trifluoromethanesulfonate, a compound featuring a highly fluorinated alkyl chain, presents a unique analytical challenge. This guide provides an in-depth comparison of spectroscopic techniques for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by powerful alternative and complementary methods.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule in solution. For this compound, ¹H NMR provides direct insight into the hydrocarbon portion of the molecule.
Predicted ¹H NMR Spectrum
The structure of this compound (CF₃(CF₂)₆CH₂OSO₂CF₃) contains a single, unique proton environment: the methylene group (-CH₂-) positioned between the perfluoroalkyl chain and the trifluoromethanesulfonate (triflate) group.
Chemical Shift (δ): The chemical shift of these protons is significantly influenced by the strong electron-withdrawing effects of both the adjacent perfluoroalkyl chain and the triflate group. Standard chemical shift tables indicate that protons on a carbon bonded to an oxygen atom in an ester-like environment typically appear in the range of 3.5-5.5 ppm[1]. The presence of the highly electronegative triflate group is expected to further deshield these protons, shifting them further downfield. For instance, the methylene protons in ethyl trifluoromethanesulfonate appear around 4.6 ppm. The long perfluoroalkyl chain also exerts a strong deshielding effect. Therefore, a chemical shift in the range of 4.7 - 5.2 ppm is predicted for the -CH₂- group in this compound.
Multiplicity: The methylene protons (-CH₂-) are adjacent to a perfluorinated carbon atom (-CF₂-), which has two fluorine atoms. The spin-active ¹⁹F nuclei will couple with the neighboring protons. According to the n+1 rule, where n is the number of equivalent neighboring fluorine atoms, the ¹H signal for the -CH₂- group is expected to be split into a triplet (2+1=3) due to coupling with the two adjacent fluorine atoms (²JH-F).
Integration: The integral of this triplet will correspond to 2H , representing the two protons of the methylene group.
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | 4.7 - 5.2 ppm | Strong deshielding from adjacent perfluoroalkyl chain and triflate group. |
| Multiplicity | Triplet | Coupling to two adjacent fluorine atoms (²JH-F). |
| Integration | 2H | Corresponds to the two protons of the methylene group. |
Complementary and Alternative Characterization Techniques
While ¹H NMR provides crucial information, a comprehensive characterization of a highly fluorinated compound like this compound necessitates a multi-technique approach.
¹⁹F NMR Spectroscopy: A Window into the Fluorinated Backbone
Given the extensive fluorination in the molecule, ¹⁹F NMR spectroscopy is an indispensable tool. It provides detailed information about the different fluorine environments.
Expected ¹⁹F NMR Spectrum: The spectrum will be more complex than the ¹H NMR spectrum, with distinct signals for the CF₃ group of the triflate, the terminal CF₃ group of the perfluorooctyl chain, and the six CF₂ groups.
-
CF₃SO₃- Group: A singlet at approximately -78 ppm is characteristic of the trifluoromethyl group in a triflate anion or ester[2].
-
CF₃(CF₂)₆- Chain:
-
The terminal CF₃ group will appear as a triplet around -81 ppm .
-
The CF₂ group adjacent to the CH₂ group will appear around -126 ppm .
-
The other CF₂ groups will have distinct chemical shifts in the range of -120 to -124 ppm [3].
-
The CF₂ group adjacent to the terminal CF₃ group will be found around -122 ppm .
-
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak may be weak or absent in electron ionization (EI) mass spectrometry due to the lability of the triflate group[4]. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would be more likely to show the molecular ion or a protonated molecule.
-
Fragmentation: The fragmentation pattern will be dominated by the cleavage of the C-O and S-O bonds. Common fragments would include the loss of the triflate group ([M - OSO₂CF₃]⁺) and the perfluorooctyl chain. The presence of a peak at m/z = 69 ([CF₃]⁺) is also a strong indicator of a trifluoromethyl group[5].
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectrum: The FTIR spectrum of this compound will show characteristic absorption bands for the various functional groups:
-
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the numerous C-F bonds in the perfluoroalkyl chain[6].
-
S=O Stretching: Strong, asymmetric and symmetric stretching vibrations for the S=O bonds in the triflate group are expected around 1420 cm⁻¹ and 1220 cm⁻¹ , respectively.
-
C-O Stretching: A stretching vibration for the C-O bond will likely be observed in the 1000-1100 cm⁻¹ region.
-
C-H Stretching: While the majority of the molecule is fluorinated, weak to medium C-H stretching bands from the -CH₂- group will be present around 2900-3000 cm⁻¹ .
Comparison of Analytical Techniques
| Technique | Strengths for this Application | Weaknesses for this Application |
| ¹H NMR | - Directly confirms the presence and environment of the -CH₂- group.- Simple spectrum for easy interpretation of the hydrocarbon portion. | - Provides no direct information about the extensive fluorinated parts of the molecule.- Limited structural information overall. |
| ¹⁹F NMR | - Highly sensitive to fluorine environments, providing detailed structural information on the perfluoroalkyl chain and triflate group.- Confirms the identity and purity of the fluorinated components. | - Can have a complex spectrum requiring careful analysis.- Provides no information about the hydrocarbon part. |
| Mass Spectrometry | - Determines the molecular weight.- Fragmentation patterns provide valuable structural clues and confirm the presence of key functional groups. | - The molecular ion may be unstable and not observed with certain ionization methods. |
| FTIR Spectroscopy | - Quickly confirms the presence of key functional groups (C-F, S=O, C-O).- Can be used for rapid screening and quality control. | - Provides limited information on the overall molecular structure and connectivity.- Overlapping peaks can make interpretation complex. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire a standard ¹⁹F NMR spectrum. Note that the chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width will be necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Setup: Use an electrospray ionization mass spectrometer. Set the instrument to either positive or negative ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum over an appropriate m/z range. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent fragment ion) and inducing fragmentation.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
FTIR Spectroscopy
-
Sample Preparation: The compound, if liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizing the Analytical Workflows
Caption: Workflow diagrams for the characterization of this compound.
Conclusion
The characterization of this compound is most effectively achieved through a combination of spectroscopic techniques. While ¹H NMR provides essential, though limited, information about the hydrocarbon portion of the molecule, it is the synergistic use of ¹⁹F NMR, Mass Spectrometry, and FTIR that allows for a complete and unambiguous structural elucidation. This guide provides the foundational knowledge for researchers to select the appropriate analytical tools and interpret the resulting data with confidence, ensuring the integrity and validity of their scientific findings.
References
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
- Bruker. (1991). Bruker Almanac.
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Lalli, P. M., et al. (2010). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1568-1578.
- Macomber, R. S. (1996). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
- Stuart, B. H. (2004).
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Oregon. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Wiley-VCH. (2007).
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
chemguide.co.uk. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). How To Read FTIR Spectroscopy?. Retrieved from [Link]
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A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate and Related Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to ¹⁹F NMR Spectroscopy in Fluorinated Compound Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, offering high sensitivity for NMR detection.[1][2] A key advantage of ¹⁹F NMR is its wide chemical shift range, which typically spans over 800 ppm, significantly reducing signal overlap compared to ¹H NMR and providing exquisite sensitivity to the local electronic environment of the fluorine nucleus.[3] This sensitivity makes ¹⁹F NMR an invaluable tool for identifying and differentiating fluorinated molecules, probing intermolecular interactions, and monitoring chemical transformations.[1]
This guide focuses on 1H,1H-perfluorooctyl trifluoromethanesulfonate, a compound featuring a perfluorinated alkyl chain and a trifluoromethanesulfonate (triflate) group. Understanding its ¹⁹F NMR spectrum is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.
Deciphering the ¹⁹F NMR Spectrum of this compound
The structure of this compound is as follows:
CF₃(CF₂)₅CF₂CH₂CH₂OSO₂CF₃
The ¹⁹F NMR spectrum is expected to exhibit distinct signals for the triflate group and for each chemically non-equivalent difluoromethylene (-CF₂-) and trifluoromethyl (-CF₃) group in the perfluorooctyl chain.
Diagram of the Molecular Structure and Expected ¹⁹F NMR Signals
Caption: Predicted ¹⁹F NMR chemical shifts for this compound.
The Triflate Group (CF₃SO₃⁻)
The trifluoromethanesulfonate group is a highly reliable reporter in ¹⁹F NMR spectroscopy. The three equivalent fluorine atoms of the -CF₃ group in the triflate moiety typically give rise to a sharp singlet in the ¹⁹F NMR spectrum. Authoritative sources consistently report the chemical shift of the triflate anion in the range of -77 to -79 ppm (relative to CFCl₃).[4] This distinct signal is often well-separated from other resonances in fluorinated molecules, making it a useful internal reference or a marker for the presence of the triflate group.
The Perfluorooctyl Chain (CF₃(CF₂)₇-)
The ¹⁹F NMR spectrum of the 1H,1H-perfluorooctyl group is more complex due to the presence of multiple, chemically distinct fluorine environments. The chemical shift of each -CF₂- group is influenced by its proximity to the non-fluorinated -CH₂CH₂- linker and the terminal -CF₃ group.
Based on data for similar long-chain perfluoroalkyl compounds, the following chemical shift assignments can be anticipated:
-
Terminal CF₃ group: The terminal trifluoromethyl group is expected to resonate at approximately -81.6 ppm .[5]
-
Internal CF₂ groups: The difluoromethylene groups along the chain that are not directly adjacent to the ends will have similar chemical shifts, typically appearing in the range of -122 to -126 ppm .[5] Subtle differences in their chemical shifts may be observable in high-resolution spectra.
-
α-CF₂ group (adjacent to the CH₂ group): The -CF₂- group directly attached to the ethyl linker (-CF₂CH₂-) will experience a significant downfield shift due to the reduced shielding effect of the hydrocarbon portion. Its chemical shift is predicted to be around -114 ppm . This significant shift makes it a clear diagnostic signal for the linkage point in such molecules.
Comparative Analysis with Alternative Fluorinated Compounds
To provide a comprehensive understanding, the ¹⁹F NMR data of this compound is compared with that of other common C8-based fluorinated compounds: 1H,1H,2H,2H-perfluorooctyl iodide, perfluorooctanoic acid (PFOA), and 1H,1H-perfluorooctanol. These compounds are selected for their structural similarity and relevance in various research and industrial applications.
Table 1: Comparison of ¹⁹F NMR Chemical Shifts (ppm vs. CFCl₃) for C8 Fluorinated Compounds
| Fluorine Environment | This compound (Predicted) | 1H,1H,2H,2H-Perfluorooctyl Iodide | Perfluorooctanoic Acid (PFOA)[2] | 1H,1H-Perfluorooctanol |
| CF₃SO₃- | ~ -78.0 | - | - | - |
| CF₃- | ~ -81.6 | -81.1 | -81.9 | ~ -81.0 |
| -CF₂- (internal chain) | ~ -122 to -126 | -121.9, -122.9, -123.6, -126.5 | -119.0, -121.5, -122.0, -126.0 | ~ -122 to -126 |
| α-CF₂- (adjacent to functional group) | ~ -114.0 (next to -CH₂CH₂O-) | -114.6 (next to -CH₂CH₂I) | -118.0 (next to -COOH) | ~ -115.0 (next to -CH₂OH) |
Note: The chemical shifts for 1H,1H-perfluorooctanol are estimated based on general trends and data for similar fluorinated alcohols.
Key Observations and Causality:
-
Influence of the End Group: The chemical shift of the α-CF₂ group is highly sensitive to the nature of the adjacent functional group.[6] The electron-withdrawing triflate group in the title compound is expected to cause a significant downfield shift for the α-CF₂ resonance compared to the less electronegative iodide in 1H,1H,2H,2H-perfluorooctyl iodide. Similarly, the carboxylic acid group in PFOA also results in a distinct downfield shift for the adjacent CF₂ group.
-
Consistency of the Perfluoroalkyl Chain: The chemical shifts of the terminal -CF₃ group and the internal -CF₂- groups remain relatively consistent across the different compounds, demonstrating that the electronic effects of the end group diminish rapidly with distance along the perfluoroalkyl chain.
-
Diagnostic Value: The unique chemical shift of the α-CF₂ group serves as a diagnostic marker to identify the specific functionalization of the perfluoroalkyl chain. The presence of the triflate signal at ~ -78 ppm is an unambiguous indicator for this compound.
Experimental Protocols
General ¹⁹F NMR Acquisition Parameters:
A standardized protocol for acquiring high-quality ¹⁹F NMR spectra is essential for accurate chemical shift determination and comparison.
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary to encompass the entire range of ¹⁹F chemical shifts.
-
Reference: Use an external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard with a known chemical shift.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is recommended to ensure full relaxation of all fluorine nuclei.[1]
-
Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are sufficient for a moderately concentrated sample.
-
Workflow for ¹⁹F NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of ¹⁹F NMR data.
Trustworthiness and Self-Validation
The protocols and data presented in this guide are grounded in established NMR principles and supported by peer-reviewed literature. The inherent sensitivity and wide chemical shift dispersion of ¹⁹F NMR provide a self-validating system.[2] Inconsistent or unexpected chemical shifts can indicate the presence of impurities, degradation products, or unintended side reactions, prompting further investigation. For critical applications, two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can be employed to unequivocally confirm the connectivity between the fluorinated and non-fluorinated portions of the molecule, thereby validating the structural assignment.
Conclusion
This guide provides a detailed, albeit partially predictive, analysis of the ¹⁹F NMR chemical shifts for this compound. By comparing its expected spectral features with those of structurally related C8 fluorinated compounds, we have highlighted the diagnostic power of ¹⁹F NMR in identifying specific functional groups and understanding the electronic environment within these molecules. The provided experimental guidelines offer a robust framework for researchers to obtain high-quality and reliable ¹⁹F NMR data. As more experimental data for this specific compound becomes available, this guide will serve as a valuable foundation for further comparative studies in the ever-expanding field of fluorine chemistry.
References
- Moody, C. A., & Field, J. A. (2000). Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and ¹⁹F NMR. Analytical Chemistry, 72(22), 5485–5491.
-
University of Ottawa. (n.d.). Flourine-19 NMR. Retrieved from [Link]
- Macdonald, C. L. B., et al. (2007).
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved January 23, 2026, from [Link]
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- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Mass Spectrometric Fragmentation of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate and its Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the burgeoning field of metabolomics and drug development, the precise characterization of molecules is paramount. Per- and polyfluoroalkyl substances (PFAS) represent a class of compounds with unique physicochemical properties, making them valuable as derivatizing agents to enhance the volatility and ionization efficiency of polar analytes for mass spectrometric analysis. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 1H,1H-perfluorooctyl trifluoromethanesulfonate, a potent derivatizing agent for alcohols.
Due to the limited availability of direct experimental mass spectra for this compound in the scientific literature, this guide will present a predictive fragmentation analysis based on established principles of mass spectrometry and the observed fragmentation of structurally analogous perfluorinated compounds. We will then compare its anticipated performance with alternative derivatization strategies for perfluorinated alcohols, providing a comprehensive resource for researchers to make informed decisions in their analytical workflows.
Predicted Mass Spectrometric Fragmentation of this compound
This compound is designed to introduce a highly fluorinated tag to molecules containing hydroxyl groups, thereby improving their chromatographic separation and mass spectrometric detection. Understanding its fragmentation behavior is crucial for structural confirmation and for developing sensitive and specific analytical methods.
Electron Ionization (EI) Fragmentation Pathway
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
The fragmentation of this compound under EI is anticipated to be driven by the inherent instability of the initial molecular ion and the strength of the C-F and C-S bonds. The primary fragmentation events are likely to involve cleavage of the C-O and S-O bonds.
A plausible fragmentation pathway is initiated by the homolytic cleavage of the C-O bond, generating a perfluorooctyl radical and a trifluoromethanesulfonate cation, or vice versa. However, the high electronegativity of the fluorine atoms makes the formation of a positive charge on the perfluorinated chain less favorable. A more likely scenario involves the cleavage of the S-O bond.
Key Predicted EI Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 429 | [C8F17CH2]+ | Loss of ·OSO2CF3 |
| 133 | [CF3SO2]+ | Cleavage of the O-S bond |
| 69 | [CF3]+ | Fragmentation of the trifluoromethanesulfonyl group |
| Various | [CnF2n+1]+ | Sequential loss of CF2 units from the perfluorooctyl chain |
Below is a DOT script representation of the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation Pathway
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or adduct ions in positive ion mode, and deprotonated molecules [M-H]- or adduct ions in negative ion mode, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.
For this compound, negative ion mode ESI-MS/MS is expected to be particularly informative. The molecule lacks easily protonatable sites for positive ion mode, while the sulfonate group is readily deprotonated.
In negative ion mode, the precursor ion would be the trifluoromethanesulfonate anion [CF3SO3]- or the perfluorooctylsulfonate anion formed after in-source fragmentation. Collision-induced dissociation (CID) of the intact molecule is likely to result in the cleavage of the S-O bond, yielding the stable [C8F17CH2O]- anion.
Key Predicted ESI-MS/MS Fragments (Negative Ion Mode):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| 561 [M-H]- | 429 | [C8F17CH2O]- | HOSO2CF3 |
| 561 [M-H]- | 149 | [CF3SO3]- | C8F17CH2 |
The fragmentation of perfluoroalkyl sulfonates often involves complex rearrangements, including fluorine migration.[1]
Below is a DOT script representation of the predicted ESI-MS/MS fragmentation pathway in negative ion mode.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison with Alternative Derivatization Strategies
The primary application of this compound is the derivatization of alcohols to enhance their detection by GC-MS or LC-MS. Several other reagents can be used for this purpose, each with its own set of advantages and disadvantages in terms of reactivity, stability of the derivative, and, most importantly for this guide, its mass spectrometric fragmentation pattern.
Silylation Reagents
Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl group, typically trimethylsilyl (TMS).[2]
-
Advantages: Silylation reagents are highly reactive and the resulting TMS ethers are generally volatile and thermally stable.[3]
-
Disadvantages: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions.
-
Mass Spectrometry: The fragmentation of TMS derivatives of fluorinated alcohols is characterized by losses of fluorinated silyl groups.[4] This can provide clear diagnostic ions for identification. For example, a previously unreported [M–111]+ ion was consistently observed in compounds containing three methylene groups between the hydroxyl group and the first CF2 unit.[2]
Acylation Reagents
Acylation involves the introduction of an acyl group, often a perfluoroacyl group, to a hydroxyl functionality. Common reagents include pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA).[5]
-
Advantages: Perfluoroacyl derivatives are highly electron-capturing, making them ideal for sensitive detection by electron capture detection (ECD) in GC and negative chemical ionization (NCI) mass spectrometry.
-
Disadvantages: The reaction can produce acidic byproducts that may need to be removed before analysis.[5]
-
Mass Spectrometry: The fragmentation is often dominated by the loss of the perfluoroacyl group, providing a strong signal for the remaining part of the molecule.
Tosylation Reagents
Tosylation, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl), is another method to convert a hydroxyl group into a good leaving group, which can also be used for derivatization.[6]
-
Advantages: Tosylates are stable and the reaction is well-established.[6]
-
Disadvantages: The tosyl group is not as heavily fluorinated as the tag provided by this compound, potentially leading to lower sensitivity in certain applications.
-
Mass Spectrometry: Fragmentation of tosylates typically involves cleavage of the C-O bond, leading to the formation of a stable tosylate anion or a carbocation from the original alcohol.
Experimental Protocols
While specific experimental data for the target compound is not available, a general workflow for the analysis of derivatized perfluorinated alcohols by GC-MS and LC-MS/MS is provided below.
General Derivatization Protocol for Alcohols
-
Sample Preparation: Dissolve the alcohol-containing sample in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Reagent Addition: Add an excess of the derivatizing agent (e.g., this compound, a silylating agent, or an acylating agent) and a catalyst if required (e.g., pyridine for acylation).
-
Reaction: Incubate the mixture at a suitable temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).
-
Work-up: Quench the reaction if necessary and remove any byproducts. This may involve liquid-liquid extraction or solid-phase extraction.
-
Analysis: Dilute the final derivatized sample to an appropriate concentration for GC-MS or LC-MS/MS analysis.
GC-MS Analysis Workflow
Caption: A typical workflow for LC-MS/MS analysis of derivatized compounds.
Conclusion
The comparison with alternative derivatization strategies, such as silylation and acylation, underscores the trade-offs between different approaches. The choice of derivatizing agent will ultimately depend on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available instrumentation. This compound, with its highly fluorinated tag, offers the potential for excellent sensitivity, particularly in GC-MS applications. However, its reactivity and the stability of its derivatives would need to be experimentally validated against more established methods. This guide serves as a foundational resource for researchers venturing into the analysis of complex molecules derivatized with this and similar highly fluorinated reagents.
References
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Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. [Link]
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Strynar, M., Dagnino, S., McMahen, R., Liang, S., Lindstrom, A., Andersen, E., McMillan, L., Thurman, M., Ferrer, I., & Ball, C. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(19), 11622–11630. [Link]
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Zheng, Y., Erisman, E. P., Ji, W., Stein, S. E., & Wallace, W. E. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 36(9), 1970-1978. [Link]
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ResearchGate. (n.d.). Comparison of the ionisation constants for perfluorospecies from experiments and calculations. Retrieved from [Link]
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Wolszczak, P., & Płotka-Wasylka, J. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8833. [Link]
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Haug, L. S., Thomsen, C., & Becher, G. (2009). A sensitive method for determination of 8-2 fluorotelomer alcohol in human blood by gas chromatography-mass spectrometry. Journal of Chromatography B, 877(28), 3429-3434. [Link]
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McLean, J. A., Ridenour, C. S., & Russell, D. H. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 30(10), 2154–2163. [Link]
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Strynar, M. J., & Lindstrom, A. B. (2008). Identification of novel perfluoroalkyl ether carboxylic acids (PFECAs) and sulfonic acids (PFESAs) in natural waters using accurate mass time-of-flight mass spectrometry (TOFMS). Environmental science & technology, 42(15), 5542–5548. [Link]
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Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]
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Harada, K., Koizumi, A., & Ishikawa, T. (2021). Analysis of Perfluoroalkyl Carboxylates and Perfluoroalkyl Sulfonates in Environmental Water by In-Port Arylation Gas Chromatography-Electron Impact Ionization-Mass Spectrometry. Analytical Sciences, 37(2), 261-266. [Link]
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Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
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Lee, H., De-Juan, C., & Beltran, J. (2023). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Chemistry, 11, 1253685. [Link]
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Zheng, Y., Erisman, E. P., Ji, W., Stein, S. E., & Wallace, W. E. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Restek. (n.d.). GC Derivatization. Retrieved from [Link]
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DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]
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Dantus, M., & Lozovoy, V. V. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(4), 459-470. [Link]
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Zhang, K., Li, Y., & Cheng, J. (2022). A Review of Treatment Technologies for Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in Water. Water, 14(15), 2393. [Link]
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Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
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Wang, Y., et al. (2016). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1439, 66-74. [Link]
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Liu, R., & Ruan, T. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(1), 337–347. [Link]
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Dowd, S. (2022, May 3). Alternative Ionization Techniques for Analysis of Perfluoroalkyl Substances (PFAS) at Low Levels [Video]. YouTube. [Link]
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Ding, L., & Peijnenburg, W. J. G. M. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1447–1452. [Link]
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Washington, J. W., & Jenkins, T. M. (2025). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology, 59(22), 10735–10745. [Link]
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Hovhannisyan, A. A., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Pharmacia, 66(3), 125-131. [Link]
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Liyanage, O., & Laskin, J. (2023). Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. ChemRxiv. [Link]
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Wang, F., & Li, X. (2018). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 29(10), 2058-2065. [Link]
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Pagonis, C., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated PFAS by Chemical Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2145-2153. [Link]
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A Head-to-Head Battle of Reactivity: 1H,1H-Perfluorooctyl Trifluoromethanesulfonate vs. 1H,1H-Perfluorooctyl Iodide in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorinated compounds, the strategic introduction of perfluoroalkyl chains is a cornerstone of modern drug development and materials science. The choice of the activating group on the perfluoroalkylating agent is critical, directly influencing reaction efficiency, scope, and conditions. This guide provides an in-depth, objective comparison of the reactivity of two prominent perfluoroalkylating agents: 1H,1H-perfluorooctyl trifluoromethanesulfonate and 1H,1H-perfluorooctyl iodide. By examining their performance in nucleophilic substitution reactions, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: The Decisive Advantage of the Triflate Leaving Group
At the heart of the reactivity difference between these two reagents lies the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group compared to iodide. The triflate anion is highly stabilized through resonance and the strong electron-withdrawing effect of the trifluoromethyl group, making it an extremely weak base and, consequently, an excellent leaving group. This translates to significantly faster reaction rates in nucleophilic substitution reactions for this compound.
Comparative Analysis of Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective use in the laboratory.
| Property | This compound | 1H,1H-Perfluorooctyl Iodide |
| Molecular Formula | C₉H₅F₁₇O₃S | C₈H₅F₁₃I |
| Molecular Weight | 566.16 g/mol | 474.00 g/mol |
| Appearance | Colorless liquid (predicted) | Colorless to light pink liquid |
| Boiling Point | 212.6±40.0 °C (Predicted)[1] | 92 °C at 45 mmHg |
| Density | 1.756±0.06 g/cm³ (Predicted)[1] | 1.934 g/mL at 25 °C |
| Leaving Group | Trifluoromethanesulfonate (TfO⁻) | Iodide (I⁻) |
| Leaving Group pKa (of conjugate acid) | ~ -14 (Triflic acid) | ~ -10 (Hydroiodic acid) |
Reactivity in Nucleophilic Substitution: A Quantitative Perspective
The superior reactivity of the triflate derivative is starkly illustrated by kinetic studies on sterically analogous systems. A study investigating nucleophilic substitution on neopentyl derivatives, which mimic the steric hindrance of the 1H,1H-perfluorooctyl group, revealed a dramatic difference in reaction rates.
In a reaction with sodium azide in DMSO at 100 °C, the half-life for the reaction of neopentyl triflate was found to be significantly shorter than that of neopentyl iodide, indicating a much faster reaction rate.
| Substrate | Leaving Group | Relative Rate (Qualitative) | Half-life (t₁/₂) with NaN₃ in DMSO at 100°C |
| Neopentyl Triflate | Triflate | Very High | Significantly shorter than iodide |
| Neopentyl Iodide | Iodide | High | Longer than triflate |
This data is extrapolated from a study on neopentyl systems and serves to illustrate the expected relative reactivity.
This enhanced reactivity of the triflate allows for milder reaction conditions, often proceeding at lower temperatures and with a broader range of weaker nucleophiles. In contrast, reactions with the iodide may require higher temperatures or stronger, more reactive nucleophiles to achieve comparable yields and reaction times.
Mechanistic Underpinnings of Reactivity
The observed difference in reactivity is fundamentally governed by the stability of the leaving group and the strength of the carbon-leaving group bond.
The Role of the Leaving Group
A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The triflate anion is exceptionally stable due to:
-
Resonance Delocalization: The negative charge is delocalized over three oxygen atoms and the sulfur atom.
-
Inductive Effect: The highly electronegative fluorine atoms in the trifluoromethyl group pull electron density away from the sulfonate group, further stabilizing the negative charge.
The iodide ion, while a good leaving group due to its large size and polarizability, is a stronger base than the triflate anion, making it a comparatively less effective leaving group.
dot digraph "Leaving Group Stability" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.9em; padding-top: 5px; }
Carbon-Leaving Group Bond Strength
The rate of a nucleophilic substitution reaction is also influenced by the energy required to break the carbon-leaving group bond. The carbon-iodine (C-I) bond is generally weaker than the carbon-oxygen (C-O) bond in the triflate.
| Bond | Bond Dissociation Energy (Approximate) |
| C-I | ~213 kJ/mol |
| C-O (in esters) | ~336 kJ/mol |
While the C-O bond in the triflate is part of a more complex system, the general trend of a weaker C-I bond contributes to the reactivity of alkyl iodides. However, the overwhelming stability of the triflate anion as a leaving group is the dominant factor that accelerates the reaction rate for the triflate substrate. In the transition state of an Sₙ2 reaction, the leaving group has already started to depart, and its ability to accommodate the developing negative charge is paramount.
dot digraph "SN2_Reaction_Pathway" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two reagents, we present a detailed protocol for a competitive nucleophilic substitution reaction. This experiment is designed to be monitored by ¹⁹F NMR spectroscopy to quantify the relative consumption of the starting materials.
Synthesis of Starting Materials
1. Synthesis of 1H,1H-Perfluorooctyl Iodide
This compound is commercially available. However, a general synthetic route involves the free-radical addition of perfluorooctyl iodide to ethylene.
2. Synthesis of this compound
This compound can be synthesized from the corresponding alcohol, 1H,1H-perfluorooctan-1-ol, by reaction with triflic anhydride in the presence of a non-nucleophilic base.
-
Materials:
-
1H,1H-Perfluorooctan-1-ol
-
Triflic anhydride (Tf₂O)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve 1H,1H-perfluorooctan-1-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add dry pyridine (1.2 eq) dropwise.
-
Add triflic anhydride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography on silica gel if necessary.
-
Comparative Reactivity Study: Nucleophilic Substitution with Sodium Azide
This protocol outlines a competitive reaction where both the triflate and iodide are subjected to a nucleophile under identical conditions.
-
Materials:
-
This compound
-
1H,1H-Perfluorooctyl iodide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)
-
-
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), 1H,1H-perfluorooctyl iodide (1.0 eq), and the internal standard.
-
Add anhydrous DMF to dissolve the starting materials.
-
Take an initial ¹⁹F NMR spectrum (t=0) to determine the precise ratio of the starting materials relative to the internal standard.
-
Add sodium azide (1.5 eq) to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 50 °C) and stir vigorously.
-
At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw aliquots of the reaction mixture.
-
Quench the aliquots with water and extract with a suitable solvent (e.g., diethyl ether).
-
Analyze each aliquot by ¹⁹F NMR spectroscopy.
-
By comparing the integration of the characteristic signals of the starting materials to the internal standard at each time point, the rate of consumption of each substrate can be determined.
-
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Conclusion and Recommendations
The evidence overwhelmingly supports the superior reactivity of this compound over 1H,1H-perfluorooctyl iodide in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the exceptional stability of the triflate anion, making it a premier leaving group.
Researchers should consider the following when selecting a reagent:
-
For high-yielding, rapid reactions under mild conditions, and for reactions with weakly nucleophilic partners, this compound is the reagent of choice. Its higher cost may be offset by improved efficiency and broader applicability.
-
1H,1H-perfluorooctyl iodide remains a viable and more economical option for reactions with strong nucleophiles where harsher conditions are tolerable. Its lower reactivity can also be an advantage in situations where selectivity is required in the presence of other reactive functional groups.
By understanding the fundamental principles that govern the reactivity of these important synthetic building blocks, researchers can better design and execute their synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.
References
Sources
A Researcher's Guide to Perfluoroalkyl Sulfonates in Nucleophilic Substitution: A Kinetic Comparison
In the landscape of synthetic organic chemistry, the efficiency of nucleophilic substitution reactions often hinges on the proficiency of the leaving group. Among the arsenal available to chemists, perfluoroalkyl sulfonates (PFS) have carved out a niche as exceptionally potent leaving groups, often termed "super" leaving groups. Their remarkable reactivity stems from the profound electron-withdrawing nature of the perfluoroalkyl chain, which extensively stabilizes the resulting sulfonate anion. This guide offers an in-depth comparison of common PFS leaving groups, supported by kinetic data, and provides a robust experimental framework for researchers aiming to quantify and leverage their reactivity in drug development and complex molecule synthesis.
The Principle of "Super" Leaving Groups: Why Perfluoroalkyl Sulfonates Excel
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed after it departs from the substrate.[1][2] A more stable anion, being a weaker conjugate base, is a better leaving group.[2] Perfluoroalkyl sulfonates, such as the widely recognized triflate (CF₃SO₃⁻), epitomize this principle. The trifluoromethyl group exerts a powerful inductive effect, delocalizing the negative charge on the sulfonate oxygen atoms far more effectively than the methyl or tolyl groups in conventional mesylate or tosylate leaving groups.[3] This enhanced charge dispersal translates into a highly stable anion and, consequently, a leaving group that departs with exceptional facility, accelerating both Sₙ1 and Sₙ2 reaction rates.[2][4]
Longer-chain perfluoroalkyl sulfonates, like nonafluorobutanesulfonate (nonaflate), build upon this principle. The extended perfluoroalkyl chain (C₄F₉) provides an even greater inductive effect, suggesting potentially superior leaving group ability compared to triflate. This guide will delve into the kinetic evidence that supports this hierarchy.
Comparative Kinetic Analysis: Triflate vs. Nonaflate
Direct kinetic comparisons are the gold standard for quantifying leaving group ability. While comprehensive datasets across a wide range of reactions are dispersed throughout the literature, a clear trend emerges from available studies. Nonaflates have been identified as better leaving groups than the corresponding triflates in terms of both efficiency and reactivity in specific contexts, such as Palladium-catalyzed cross-coupling reactions.[5] In one study, 7-coumarinyl nonaflate demonstrated superior performance over the analogous triflate, which was prone to instability and side reactions.[5]
The choice of leaving group can significantly influence reaction outcomes, especially with unreactive substrates or when rapid reaction rates are desired.[3] The general order of reactivity places these "super" leaving groups well above conventional sulfonates.
Table 1: Quantitative Comparison of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid | pKₐ of Conjugate Acid (approx.) | Relative Sₙ2 Rate (Illustrative) |
| Nonaflate | -ONf | Nonafluorobutanesulfonic acid | < -13 | > 56,000 |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 [3] | 56,000 [3] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[3] | 0.70[3] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[3] | 1.00[3] |
Note: The relative rate for nonaflate is inferred from qualitative and specific comparative studies indicating its superiority to triflate.[5] A precise, universally accepted relative rate constant is not available in the compiled literature.
This hierarchy is a direct consequence of the stability of the sulfonate anion, which is governed by the electron-withdrawing power of the respective substituents.[3]
Causality in Experimental Design: Why Choices Matter
When designing kinetic studies for these highly reactive species, every parameter is critical.
-
Solvent Choice: For Sₙ1-type reactions (solvolysis), polar, coordinating solvents are essential to stabilize the forming carbocation intermediate.[4] The dielectric constant of the solvent is a key factor; higher values generally lead to faster Sₙ1 rates.[4] For Sₙ2 reactions, the choice is more nuanced, often requiring a solvent that can dissolve the reactants but does not overly solvate the nucleophile, thus preserving its reactivity.
-
Nucleophile Selection: The strength of the nucleophile is a critical determinant in Sₙ2 reactions. Highly reactive nucleophiles are often required for less reactive substrates. However, for kinetic studies, the nucleophile's concentration must be carefully controlled, and its properties should not introduce competing side reactions like elimination.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Precise temperature control (± 0.1 °C) is mandatory for reproducible kinetic data. This is typically achieved using a thermostated bath or a temperature-controlled spectrometer probe.
-
Monitoring Technique: The choice of analytical method dictates the precision of the kinetic data. In-situ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for monitoring the reaction directly within the reaction vessel, providing real-time concentration data for reactants and products.[6][7][8]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Kinetic Analysis of an Sₙ2 Reaction via ¹H NMR Spectroscopy
This protocol provides a self-validating framework for determining the rate constant of a nucleophilic substitution reaction using a perfluoroalkyl sulfonate substrate.
Objective: To determine the second-order rate constant for the reaction of an alkyl nonaflate with a nucleophile (e.g., an amine or halide).
Methodology:
-
Reagent Preparation & Purity Verification:
-
Synthesize or procure the alkyl nonaflate. The precursor, nonafluorobutanesulfonyl fluoride (NfF), is a stable and relatively inexpensive reagent.[9][10]
-
Verify the purity of the substrate, nucleophile, and solvent using NMR and/or GC-MS. Impurities can act as catalysts or inhibitors, skewing kinetic results.
-
Prepare stock solutions of the alkyl nonaflate and the nucleophile in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
-
Reaction Setup & Initiation:
-
In a clean, dry NMR tube, add a precise volume of the nucleophile stock solution and an internal standard (e.g., tetramethylsilane or another inert compound with a distinct NMR signal).
-
Place the NMR tube in the spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature (e.g., 25.0 °C).
-
Initiate the reaction by injecting a precise volume of the alkyl nonaflate stock solution directly into the NMR tube, followed by rapid mixing. Immediately begin data acquisition.[6]
-
-
Data Acquisition (Time-Course Monitoring):
-
Acquire a series of ¹H NMR spectra at fixed time intervals.[6][11] Modern spectrometers can be programmed to automatically acquire spectra over several hours.[8]
-
The time interval should be chosen based on the expected reaction half-life to ensure sufficient data points are collected throughout the course of the reaction. Use the fewest number of scans possible (ideally one) to get a "snapshot" of the reaction at each time point.[8]
-
-
Data Processing & Analysis:
-
Process the collected spectra (Fourier transform, phase, and baseline correction).
-
For each spectrum (time point), integrate the signal corresponding to a unique proton on the starting material and the product, relative to the constant integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot the natural logarithm of the reactant concentration, ln[Substrate], versus time. If the reaction is conducted under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), this plot should yield a straight line. The slope of this line is the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the excess nucleophile: k = k' / [Nucleophile].
-
-
Validation & Controls:
-
Repeat the experiment at different concentrations of the nucleophile to confirm the reaction order.
-
Run a control experiment without the nucleophile to ensure no significant background solvolysis occurs under the reaction conditions.
-
Visualizing the Process
Diagrams can clarify complex relationships and workflows, providing an at-a-glance understanding of the scientific principles and experimental procedures.
Diagram 1: Sₙ2 Reaction Mechanism
This diagram illustrates the concerted, single-step mechanism of an Sₙ2 reaction involving a perfluoroalkyl sulfonate leaving group.
Caption: Sₙ2 nucleophilic substitution with a perfluoroalkyl sulfonate (LG).
Diagram 2: Experimental Workflow for NMR Kinetic Study
This flowchart outlines the logical progression of the experimental protocol for determining reaction kinetics.
Caption: Step-by-step workflow for a kinetic study using NMR spectroscopy.
Conclusion for the Practitioner
For researchers in drug development and synthetic chemistry, the choice of leaving group is a critical decision that directly impacts yield, reaction time, and substrate scope. Perfluoroalkyl sulfonates, particularly nonaflates and triflates, offer unparalleled reactivity for challenging nucleophilic substitutions. Kinetic analysis confirms that the enhanced inductive effect of the longer perfluoroalkyl chain in nonaflates can offer a reactivity advantage over triflates in certain applications.[5] By employing rigorous, well-controlled kinetic methodologies such as the NMR-based protocol detailed here, scientists can quantitatively compare leaving groups, optimize reaction conditions, and ultimately accelerate the synthesis of complex molecular targets.
References
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Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. ResearchGate. [Link]
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Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health (NIH). [Link]
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Association Kinetics for Perfluorinated n-Alkyl Radicals. ChemRxiv. [Link]
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NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. ACS Publications. [Link]
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Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Sci-Hub. [Link]
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NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. ResearchGate. [Link]
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Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation. MDPI. [Link]
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Perfluorobutanesulfonyl fluoride. Wikipedia. [Link]
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Leaving Groups in Substitution and Elimination Reactions. YouTube. [Link]
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Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]
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Solution Kinetics of a SN2 Reaction. St. Norbert College. [Link]
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Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. National Institutes of Health (NIH). [Link]
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Leaving Groups. Chemistry LibreTexts. [Link]
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leaving group ability of triflate. Reddit. [Link]
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Perfluorobutanesulfonyl fluoride Definition. Fiveable. [Link]
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Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. ACS Publications. [Link]
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Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Royal Society of Chemistry. [Link]
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A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. [Link]
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A Senior Application Scientist's Guide to Sulfonate Leaving Groups: A Comparative Study of Triflates, Nonaflates, and Tosylates
In the landscape of modern organic synthesis, the strategic selection of a leaving group is paramount to the success of a chemical transformation. An ideal leaving group should depart readily, facilitating the desired reaction, while remaining stable under various conditions. Among the plethora of available options, sulfonate esters have emerged as exceptionally versatile and reliable leaving groups, pivotal in a wide array of reactions, from nucleophilic substitutions to transition-metal-catalyzed cross-couplings.
This guide provides an in-depth comparative analysis of three of the most powerful and commonly employed sulfonate leaving groups: trifluoromethanesulfonate (triflate), nonafluorobutanesulfonate (nonaflate), and p-toluenesulfonate (tosylate). We will delve into their intrinsic properties, relative reactivities, and practical applications, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Foundation of Reactivity: Understanding Leaving Group Ability
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is dictated by factors such as the ability to delocalize the negative charge through resonance and inductive effects. The sulfonate esters discussed herein excel in this regard due to the powerful electron-withdrawing nature of the sulfonyl group and the attached substituents.
The general order of leaving group ability among the three is:
Nonaflate ≈ Triflate >> Tosylate
This hierarchy is a direct reflection of the acidity of their corresponding conjugate acids. A lower pKa of the conjugate acid signifies a more stable anionic conjugate base, and thus a superior leaving group.
A Quantitative Comparison of Key Properties
To facilitate a direct comparison, the following table summarizes the key properties of triflate, nonaflate, and tosylate leaving groups.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (vs. Tosylate) |
| Trifluoromethanesulfonate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -14[1][2] | ~10⁴ - 10⁵ |
| Nonafluorobutanesulfonate | -ONf | C₄F₉SO₃⁻ | Nonafluorobutanesulfonic Acid (C₄F₉SO₃H) | ~ -15 | Comparable to or greater than Triflate |
| p-Toluenesulfonate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid (TsOH) | ~ -2.8[3][4] | 1 |
Key Observations:
-
Triflate and Nonaflate as "Super" Leaving Groups: The triflate and nonaflate groups stand out as exceptionally potent leaving groups. This is attributed to the intense inductive electron-withdrawing effect of the fluorine atoms, which effectively disperses the negative charge on the sulfonate anion, rendering it extremely stable.[5][6] Nonaflate, with its longer perfluoroalkyl chain, offers comparable, and in some cases superior, reactivity to triflate.
-
Tosylate as a Versatile Workhorse: While significantly less reactive than its perfluorinated counterparts, the tosylate group is an excellent and widely used leaving group.[7] Its stability, ease of preparation, and lower cost make it a practical choice for a broad range of applications where extreme reactivity is not a prerequisite. The aromatic ring in the tosylate anion provides resonance stabilization for the negative charge.[7]
Structural Comparison of Sulfonate Leaving Groups
The chemical structures of the triflate, nonaflate, and tosylate anions are depicted below, highlighting the key structural features that influence their stability and reactivity.
Caption: Chemical structures of triflate, nonaflate, and tosylate anions.
Practical Considerations: Synthesis and Stability
The choice of a sulfonate leaving group is also influenced by the ease of synthesis of the corresponding sulfonate ester and its stability under various reaction conditions.
Synthesis:
Aryl and alkyl sulfonates are typically prepared from the corresponding alcohols or phenols by reaction with the appropriate sulfonyl chloride or anhydride in the presence of a base.
-
Tosylates: Aryl tosylates are readily synthesized from phenols and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or an aqueous base.
-
Triflates: Aryl and alkyl triflates are commonly prepared from alcohols or phenols using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base such as pyridine or 2,6-lutidine.
-
Nonaflates: Aryl nonaflates can be synthesized from phenols and nonafluorobutanesulfonyl fluoride (NfF) or the corresponding anhydride. Nonaflates are often highlighted for their more efficient preparation from the relatively inexpensive nonafluorobutanesulfonyl fluoride.
Caption: Generalized workflow for the synthesis of sulfonate esters.
Stability:
-
Triflates: While powerful, triflates can be susceptible to hydrolysis, especially under basic conditions and at elevated temperatures. This instability can be a limiting factor in some applications. Aryl triflates are generally more stable than their alkyl counterparts.
-
Nonaflates: Nonaflates are reported to have higher hydrolytic stability compared to triflates, which is a significant practical advantage.
-
Tosylates: Tosylates are generally robust and stable compounds, compatible with a wide range of reaction conditions, contributing to their widespread use. Aromatic tosylates exhibit greater stability compared to aliphatic tosylates.
Application in a Cornerstone Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. Aryl and vinyl sulfonates are excellent electrophilic partners in this reaction, often serving as effective alternatives to aryl halides.
Comparative Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Sulfonates
This protocol outlines a general procedure for a comparative study of the reactivity of an aryl triflate, nonaflate, and tosylate in a Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the reaction times and yields for the coupling of 4-methoxyphenyl triflate, nonaflate, and tosylate with phenylboronic acid.
Materials:
-
4-Methoxyphenyl triflate
-
4-Methoxyphenyl nonaflate
-
4-Methoxyphenyl tosylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
Experimental Workflow:
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: In three separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the following:
-
Flask 1 (Triflate): 4-Methoxyphenyl triflate (1.0 mmol)
-
Flask 2 (Nonaflate): 4-Methoxyphenyl nonaflate (1.0 mmol)
-
Flask 3 (Tosylate): 4-Methoxyphenyl tosylate (1.0 mmol)
-
-
To each flask, add phenylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., argon) three times.
-
To each flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Initiation: To each flask, add the prepared catalyst solution (1 mL) via syringe.
-
Reaction Monitoring: Place the flasks in a preheated oil bath at 80 °C and stir vigorously. Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 15-minute intervals for the first hour, and then hourly until the starting material is consumed in the fastest reacting flask.
-
Work-up: Once the reactions are complete (or after a set time for comparison), cool the flasks to room temperature. Dilute the reaction mixtures with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel. Determine the isolated yield of the biaryl product for each reaction and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
Based on the established reactivity trends, the expected order of reaction completion and yield under identical conditions would be:
Nonaflate ≈ Triflate > Tosylate
The reactions with the aryl nonaflate and triflate are expected to proceed significantly faster and potentially give higher yields compared to the aryl tosylate. This experiment provides a direct, quantitative comparison of the performance of these three leaving groups in a widely used and synthetically important cross-coupling reaction.
Conclusion: Selecting the Optimal Sulfonate Leaving Group
The choice between triflate, nonaflate, and tosylate is a nuanced decision that depends on the specific requirements of the synthetic transformation.
-
For highly unreactive substrates or when rapid reaction rates are essential, triflates and nonaflates are the leaving groups of choice. Their exceptional reactivity can overcome the sluggishness of challenging coupling partners. The enhanced stability of nonaflates may offer an advantage in reactions requiring prolonged heating or basic conditions.
-
For routine transformations where moderate reactivity is sufficient, tosylates offer an excellent balance of reactivity, stability, and cost-effectiveness. Their robust nature and the ease of handling make them a reliable and practical option for a wide range of synthetic applications.
By understanding the fundamental principles governing the reactivity of these powerful sulfonate leaving groups and leveraging the comparative data and protocols presented in this guide, researchers can strategically design more efficient and successful synthetic routes, accelerating the pace of discovery in chemical research and drug development.
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Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. [Link]
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Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]
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So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
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ResearchGate. (2023). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]
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Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 29(22), e202203738. [Link]
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Sereda, G. A. (2019). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 9(11), 942. [Link]
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Kang, K., Huang, L., & Weix, D. J. (2020). Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 142(24), 10634–10640. [Link]
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Padmanilayam, M., & Kumar, A. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules, 23(4), 738. [Link]
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Reddit. (2023). leaving group ability of triflate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Zhang, Y., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 11(30), eado9738. [Link]
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Organic Chemistry Portal. (2020). Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. [Link]
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Chegg. (2023). Question: 10. (10 pts) Trifluoromethanesulfonic acid (Triflic Acid) has a pKa of. [Link]
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Navigating the Analytical Maze: A Comparative Guide to Quantifying Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS), the so-called "forever chemicals," represent a significant and growing challenge for environmental and health sciences. Their remarkable persistence, bioaccumulative potential, and links to adverse health effects necessitate robust and reliable analytical methods for their quantification in a multitude of matrices. This guide provides an in-depth comparison of the predominant analytical techniques used for PFAS analysis, offering insights into the rationale behind methodological choices and providing the data needed to inform your experimental design.
The Analytical Imperative: Why Choosing the Right Technique Matters
The vastness of the PFAS family, with over 4,000 identified compounds, presents a unique analytical challenge.[1] These compounds exhibit a wide range of chemical properties, from ionic to neutral and from volatile to non-volatile.[2][3] Consequently, no single analytical technique is universally applicable. The selection of an appropriate method hinges on several factors, including the specific PFAS analytes of interest, the sample matrix (e.g., drinking water, soil, biological tissues), the required sensitivity, and the regulatory framework.
This guide will navigate the complexities of PFAS analysis by focusing on the most widely adopted and validated techniques, providing a clear rationale for their application and a critical evaluation of their performance.
Core Analytical Techniques: A Head-to-Head Comparison
The cornerstone of modern PFAS analysis is chromatography coupled with mass spectrometry. This powerful combination allows for the separation of complex mixtures and the highly sensitive and selective detection of target analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the most common and widely accepted technique for the analysis of a broad range of PFAS, particularly the non-volatile and ionic species that are of greatest regulatory concern.[1][4][5] Its widespread adoption is a direct consequence of its exceptional sensitivity and selectivity.
The "Why" Behind LC-MS/MS Dominance:
-
Broad Applicability: Liquid chromatography is ideally suited for separating water-soluble, non-volatile compounds, which encompasses the majority of legacy and emerging PFAS of interest, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS).[2][4]
-
Enhanced Selectivity: The use of a tandem mass spectrometer (most commonly a triple quadrupole) provides an extra layer of selectivity.[4] This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion for a PFAS analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[4][6] This process significantly reduces background noise and matrix interferences, leading to more reliable quantification.
-
High Sensitivity: LC-MS/MS can achieve extremely low detection limits, often in the parts-per-trillion (ng/L) range, which is crucial for meeting the stringent regulatory limits set for PFAS in drinking water and other environmental matrices.[7]
Methodological Considerations for LC-MS/MS:
-
Chromatographic Separation: Reversed-phase chromatography using a C18 or a more specialized column, such as one designed specifically for PFAS analysis, is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an additive like ammonium acetate or formic acid to improve ionization efficiency.[6]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for PFAS analysis, as most PFAS of interest readily form negative ions.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche but Important Player
While LC-MS/MS dominates the field, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in the analysis of volatile and semi-volatile PFAS.[8][9] These include compounds like fluorotelomer alcohols (FTOHs), which are important precursors that can transform into more persistent perfluorinated carboxylic acids (PFCAs) in the environment.[3]
The "Why" for Employing GC-MS:
-
Analysis of Volatile Compounds: GC is inherently suited for the separation of compounds that can be readily vaporized without decomposition.[8] This makes it the ideal technique for analyzing volatile PFAS that are not amenable to LC-MS analysis.[10]
-
Complementary Information: Integrating GC-MS into a comprehensive PFAS monitoring program provides a more complete picture of the total PFAS contamination by capturing volatile precursors that might otherwise be missed.[10]
Methodological Considerations for GC-MS:
-
Derivatization: For some less volatile or polar PFAS, a derivatization step may be necessary to increase their volatility and thermal stability for GC analysis.[3]
-
High-Resolution Mass Spectrometry (GC-HRMS): The use of high-resolution mass spectrometers, such as a Quadrupole Time-of-Flight (Q-TOF), with GC can aid in the identification of unknown or emerging volatile PFAS by providing accurate mass measurements.[9]
High-Resolution Mass Spectrometry (HRMS): For Discovery and Confirmation
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for both targeted and non-targeted PFAS analysis.[8][11] Unlike triple quadrupole mass spectrometers that operate at nominal mass resolution, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy.
The "Why" for Utilizing HRMS:
-
Non-Targeted Analysis: HRMS is capable of identifying all known and unknown analytes in a sample.[11] This is particularly valuable for discovering new or emerging PFAS that are not included in standard targeted methods. The data from HRMS can be stored and retrospectively analyzed for newly identified compounds.[11]
-
Confirmation of Identity: The high mass accuracy of HRMS provides a high degree of confidence in the identification of detected compounds, reducing the likelihood of false positives.
Comparative Performance of Key Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques. It is important to note that specific performance metrics can vary depending on the specific instrumentation, method parameters, and the complexity of the sample matrix.
| Feature | LC-MS/MS | GC-MS | LC-HRMS |
| Primary Analytes | Non-volatile, ionic PFAS (e.g., PFOA, PFOS) | Volatile, neutral PFAS (e.g., FTOHs) | Broad range, including unknown/emerging PFAS |
| Sensitivity | Very High (ng/L to pg/L) | Moderate to High | High |
| Selectivity | Very High (with MRM) | Moderate to High | Very High (with accurate mass) |
| Throughput | High | Moderate | Moderate |
| Primary Application | Routine targeted quantification for regulatory compliance | Analysis of volatile precursors | Non-targeted screening, identification of unknowns |
Standardized Methodologies: The Role of the EPA
The U.S. Environmental Protection Agency (EPA) has developed and validated several standardized methods for the analysis of PFAS in various matrices. These methods provide a framework for ensuring data quality and comparability across different laboratories.
-
EPA Method 537.1: A widely used method for the determination of 18 PFAS in drinking water using solid-phase extraction (SPE) and LC-MS/MS.[1][12]
-
EPA Method 533: This method complements Method 537.1 by targeting 25 PFAS in drinking water, including a number of shorter-chain PFAS, using isotope dilution and LC-MS/MS.[1][12]
-
EPA Method 1633: A comprehensive draft method for the analysis of 40 PFAS compounds in a wide range of environmental matrices, including wastewater, surface water, groundwater, soil, and biosolids.[13][14]
-
EPA Method 8327: A method for the analysis of 24 PFAS in non-drinking water aqueous samples using LC-MS/MS.[15]
The choice of which EPA method to use depends on the specific project objectives, the sample matrix, and the target analyte list.[13]
Experimental Workflows: From Sample to Data
A successful PFAS analysis relies on a meticulously executed workflow, from sample collection to data interpretation. The following diagram illustrates a typical workflow for the analysis of PFAS in a water sample using LC-MS/MS.
Caption: A typical workflow for PFAS analysis in water samples.
Classification of Perfluorinated Compounds
To better understand the scope of PFAS analysis, it is helpful to visualize the major classes of these compounds.
Caption: Major classes of per- and polyfluoroalkyl substances.
Detailed Experimental Protocol: EPA Method 537.1
The following is a summarized, step-by-step protocol for the analysis of PFAS in drinking water based on EPA Method 537.1. For full details, the official EPA method document should be consulted.
1. Sample Collection and Preservation:
-
Collect samples in high-density polyethylene (HDPE) or polypropylene containers.[16][17]
-
Preserve samples by refrigerating at ≤ 6 °C.[17]
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by reagent water.[16]
-
Loading: Pass a known volume of the water sample through the conditioned cartridge to adsorb the PFAS.[16]
-
Washing: Wash the cartridge with a reagent water to remove potential interferences.[16]
-
Elution: Elute the retained PFAS from the cartridge using a small volume of methanol.[16]
3. Extract Concentration:
-
Concentrate the methanol eluate to a final volume of 1 mL using a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
Instrument Setup: Use a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm (or equivalent)
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate the target analytes.
-
-
Mass Spectrometric Conditions:
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two MRM transitions for each analyte for confirmation.
-
5. Quantification:
-
Quantify the analytes using the internal standard method. Prepare a calibration curve from standards containing known concentrations of the target analytes and their corresponding isotopically labeled internal standards.
Conclusion
The quantification of perfluorinated compounds is a complex but critical task for protecting human health and the environment. While LC-MS/MS has emerged as the gold standard for the analysis of most PFAS of concern, a comprehensive understanding of the analytical landscape, including the capabilities of GC-MS and HRMS, is essential for researchers and scientists in this field. By carefully selecting the appropriate analytical technique and adhering to validated methodologies, such as those published by the EPA, the scientific community can generate the high-quality data needed to address the global challenge of PFAS contamination.
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Oleszczuk, P., & Jońca, J. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. Annals of Agricultural and Environmental Medicine, 23(2), 221–229. Retrieved from [Link]
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Haley & Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [Link]
-
ALS Global. (2024, September 17). EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for PFAS in Drinking Water. Retrieved from [Link]
-
Jia, Z., et al. (2022). Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS). Trends in Environmental Analytical Chemistry, 34, e00165. Retrieved from [Link]
-
Agilent Technologies. (n.d.). US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]
-
Interstate Technology and Regulatory Council. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Hossain, M. A., et al. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Water, 14(13), 2043. Retrieved from [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 24). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2023, December 5). Accurate Mass Library for PFAS Analysis in Environmental Samples and Workflow for Identification of Pollutants in Drinking Water Using GC/Q-TOF. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE and a Comparative Analysis of Alternatives
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the realm of fluorination chemistry, 1H,1H-Perfluorooctyl Trifluoromethanesulfonate serves as a valuable, albeit specialized, reagent. Its efficacy, like any synthetic compound, is directly tied to its purity. This guide provides a comprehensive framework for validating the purity of synthesized this compound. Furthermore, it offers a comparative perspective on its performance against two common alternatives: nonafluorobutanesulfonyl fluoride and triflic anhydride.
The methodologies detailed herein are grounded in established analytical principles for organofluorine compounds. While specific spectral data for this compound is not widely available in the public domain, this guide equips researchers with the necessary protocols and interpretive knowledge to confidently assess the purity of their synthesized material.
The Criticality of Purity in Fluorination Chemistry
This compound belongs to the class of perfluoroalkyl sulfonates, which are potent electrophiles used to introduce the perfluorooctyl group into various molecules. Impurities in the synthesized reagent can lead to a cascade of undesirable outcomes, including:
-
Reduced reaction yields: Non-reactive impurities dilute the active reagent, leading to incomplete conversions.
-
Formation of byproducts: Reactive impurities can compete in the desired reaction, generating a complex mixture that complicates purification and reduces the yield of the target molecule.
-
Compromised product integrity: Impurities from the reagent can be incorporated into the final product, potentially altering its biological activity, physical properties, and toxicity profile.
Therefore, rigorous purity validation is not merely a quality control step but a fundamental prerequisite for reliable and reproducible research.
A Multi-Modal Approach to Purity Validation
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A robust validation strategy for this compound integrates spectroscopic and chromatographic methods to identify and quantify the target compound and potential impurities.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds. For fluorinated molecules, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a comprehensive structural fingerprint.
¹H NMR Spectroscopy: Probing the Non-Fluorinated Moiety
Causality behind Experimental Choices: ¹H NMR is essential for confirming the presence and integrity of the non-fluorinated CH₂ linker in the 1H,1H-perfluorooctyl group. The chemical shift and coupling pattern of these protons are highly sensitive to their electronic environment, providing crucial information about the structure and purity.
Expected ¹H NMR Spectrum of this compound:
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |
| O-CH ₂-CF₂ | ~4.8 - 5.2 | Triplet of triplets (tt) | JH-H ≈ 6-8 Hz, JH-F ≈ 12-15 Hz |
Note: Specific chemical shifts can vary depending on the solvent and instrument.
Self-Validating System: The presence of a clean triplet of triplets in the expected region, integrating to two protons, is a strong indicator of the correct structure. The absence of other signals in the aliphatic or aromatic regions suggests a high degree of purity with respect to proton-containing impurities.
¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe
Expertise & Experience: ¹⁹F NMR is indispensable for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[1] The spectrum provides a detailed map of the fluorine atoms in the molecule, allowing for the identification of the triflate group and the perfluorooctyl chain.[2]
Expected ¹⁹F NMR Spectrum of this compound:
| Fluorine Environment | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |
| CF₃SO₃ | ~ -73 to -78 | Singlet (s) |
| CF₂-CH₂ | ~ -113 to -116 | Triplet (t) |
| CF₂ | ~ -121 to -127 (multiple signals) | Multiplets (m) |
| CF₃ | ~ -81 | Triplet (t) |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃.
Trustworthiness: Each distinct fluorine environment should produce a signal with the correct integration value and multiplicity. Any unexpected signals may indicate the presence of isomeric impurities, degradation products, or residual fluorinated starting materials. For instance, the presence of triflic acid, a potential impurity, would be indicated by a singlet at approximately -77.3 ppm.[3]
¹³C NMR Spectroscopy: The Carbon Backbone
Authoritative Grounding: ¹³C NMR, often performed with proton and/or fluorine decoupling, confirms the carbon skeleton of the molecule. The large C-F coupling constants can provide additional structural information.
Expected ¹³C NMR Spectrum of this compound:
| Carbon Environment | Expected Chemical Shift (ppm) | Expected Multiplicity (coupled) |
| O-C H₂-CF₂ | ~ 60 - 65 | Triplet (t) |
| C F₂ chain | ~ 105 - 125 (multiple signals) | Complex multiplets |
| C F₃SO₃ | ~ 118 (quartet) | Quartet (q) |
Self-Validating System: A clean ¹³C NMR spectrum with the expected number of signals and multiplicities provides strong evidence for the correct carbon framework and the absence of carbon-containing impurities.
Section 2: Chromatographic Methods – Separation and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, allowing for their individual detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
Causality behind Experimental Choices: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[4] For this compound, it can be used to assess purity and identify volatile impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that are characteristic of the compound's structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile, non-polar solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is a suitable starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) to elute the compound and any potential impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 600).
-
Expected Fragmentation Pattern: While a specific library spectrum may not be available, the fragmentation of this compound is expected to be dominated by cleavage of the C-O and C-S bonds, as well as fragmentation of the perfluoroalkyl chain. Characteristic fragments would include ions corresponding to [CF₃]⁺, [SO₂CF₃]⁺, and fragments arising from the loss of CF₂ units from the perfluorooctyl chain.
Trustworthiness: The purity can be estimated from the relative area of the main peak in the total ion chromatogram (TIC). The presence of other peaks indicates impurities, which can be tentatively identified by their mass spectra.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities
Expertise & Experience: HPLC is particularly useful for detecting non-volatile or thermally labile impurities that may not be amenable to GC analysis.[5] Reversed-phase HPLC is a common starting point for fluorinated compounds.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
HPLC Conditions:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A UV detector (if the compound or impurities have a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
-
-
Data Analysis: Purity is assessed by the relative peak area of the main component.
Self-Validating System: The combination of GC-MS and HPLC provides a comprehensive purity profile, covering both volatile and non-volatile impurities.
Section 3: Comparative Analysis of Alternatives
The choice of a perfluoroalkanesulfonylating agent depends on factors such as reactivity, cost, stability, and the specific requirements of the reaction. Here, we compare this compound with two common alternatives.
Nonafluorobutanesulfonyl Fluoride (NfF)
Nonafluorobutanesulfonyl fluoride is a versatile and commercially available reagent for introducing the nonafluorobutylsulfonyl (nonaflate) group.[6]
Performance Comparison:
| Feature | This compound | Nonafluorobutanesulfonyl Fluoride (NfF) |
| Reactivity | Highly reactive electrophile. | Generally less reactive than triflic anhydride but still a potent electrophile. |
| Leaving Group | Triflate (CF₃SO₃⁻) - an excellent leaving group. | Fluoride (F⁻) is displaced, and the nonaflate becomes the leaving group in subsequent reactions. |
| Stability | Can be sensitive to moisture and strong nucleophiles. | More stable and less prone to hydrolysis than triflic anhydride.[6] |
| Applications | Introduction of the 1H,1H-perfluorooctyl group. | Synthesis of nonaflates, which are valuable intermediates in cross-coupling reactions.[6] |
| Cost | Generally more expensive due to the longer perfluoroalkyl chain. | More cost-effective than many other perfluoroalkanesulfonylating agents. |
Experimental Insight: In applications like the synthesis of aryl or vinyl sulfonates for cross-coupling reactions, nonaflates derived from NfF often exhibit comparable or even superior stability to their triflate counterparts, particularly in reactions prone to hydrolysis.[6]
Triflic Anhydride (Tf₂O)
Triflic anhydride is a highly reactive and widely used reagent for the synthesis of triflates.[5]
Performance Comparison:
| Feature | This compound | Triflic Anhydride (Tf₂O) |
| Reactivity | Highly reactive. | Extremely reactive, often considered one of the most powerful triflating agents.[5] |
| Functionality | Introduces a perfluorooctyl group via a triflate leaving group. | Directly converts alcohols, phenols, and other nucleophiles into triflates.[5] |
| Byproducts | The triflate anion is the primary byproduct. | Triflic acid is a byproduct of reactions with alcohols, requiring a base to neutralize. |
| Handling | Requires careful handling due to its reactivity and potential for hydrolysis. | Highly corrosive and moisture-sensitive, requiring stringent anhydrous conditions. |
| Cost | More specialized and generally more expensive. | Commercially available and relatively less expensive for introducing the triflate group. |
Experimental Insight: For the simple formation of a triflate leaving group, triflic anhydride is often the more direct and cost-effective choice. This compound is specifically employed when the goal is to introduce the perfluorooctyl moiety.
Visualization of Workflows
Purity Validation Workflow
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Comparative Reagent Selection Logic
Caption: Decision tree for selecting a suitable perfluoroalkanesulfonylating agent based on the desired chemical transformation.
References
-
Baraznenok, I. L.; Nenajdenko, V. G.; Balenkova, E. S. Chemical Transformations Induced by Triflic Anhydride. Tetrahedron2000 , 56 (20), 3077–3119. [Link]
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Gerig, J. T. Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance; John Wiley & Sons, Ltd, 2002. [Link]
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Hoegermeier, J.; Reissig, H.-U. Nonafluorobutanesulfonyl Fluoride: A Versatile Reagent for the Synthesis of Nonaflates. Angewandte Chemie International Edition2009 , 48 (43), 7930–7932. [Link]
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Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
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Fast and Accurate Quantitation of Perfluorinated Sources from Textiles using Gas Chromatography-Triple Quadrupole Mass Spectrometry. [Link]
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A Comparative Guide to Perfluoroalkylation in Cross-Coupling Reactions: Navigating the Reagent Landscape
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, into molecular architectures is a cornerstone of modern chemical synthesis. The unique electronic properties of these groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them indispensable tools in the design of novel therapeutics and materials. However, the efficient and selective formation of C-CF₃ and other C-Rբ bonds via cross-coupling reactions is a nuanced endeavor, highly dependent on the choice of the perfluoroalkylating agent.
This guide provides an in-depth, objective comparison of the performance of various classes of perfluoroalkylating agents in cross-coupling reactions. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data to guide your selection, and provide detailed, field-proven protocols for their application.
The Dichotomy of Perfluoroalkylation: A Mechanistic Overview
Perfluoroalkylating agents can be broadly categorized based on their mode of action: electrophilic, nucleophilic, and radical precursors. The choice of reagent dictates the optimal reaction conditions, compatible coupling partners, and the overall efficiency of the transformation.
Catalytic Cycles in Perfluoroalkylation
The convergence of perfluoroalkylating agents with transition metal catalysis, primarily palladium and copper, has revolutionized the synthesis of perfluoroalkylated compounds. The general catalytic cycles, while varying in specific details, share common fundamental steps.
Diagram: Generalized Palladium-Catalyzed Cross-Coupling for Perfluoroalkylation
Caption: A simplified representation of a Pd(0)/Pd(II) catalytic cycle for cross-coupling with perfluoroalkylating agents.
A Head-to-Head Comparison of Trifluoromethylating Agents
The trifluoromethyl group is the most frequently incorporated perfluoroalkyl moiety. Consequently, a diverse array of trifluoromethylating reagents has been developed. Below is a comparative analysis of the most prominent examples.
Electrophilic Trifluoromethylating Agents ("CF₃⁺" Synthons)
These reagents formally deliver a trifluoromethyl cation and are particularly effective for the trifluoromethylation of nucleophilic substrates.
| Reagent | Structure | Key Advantages | Common Applications & Performance |
| Togni's Reagents | Hypervalent Iodine | Bench-stable, broad functional group tolerance, commercially available.[1] | Trifluoromethylation of thiols, alcohols, and carbon nucleophiles like β-ketoesters and enamines.[2][3] Often used in copper-catalyzed reactions.[4] |
| Umemoto's Reagents | Sulfonium Salts | Highly reactive, effective for a wide range of nucleophiles.[1] | Trifluoromethylation of silyl enol ethers and β-ketoesters, often providing good to excellent yields.[5] Can be used in enantioselective transformations with chiral catalysts.[6] |
| Shibata's Reagent | Sulfoximine-based | Stable, crystalline solid, high reactivity. | Efficient for trifluoromethylation of carbon-centered nucleophiles.[1] |
In a direct comparison for the trifluoromethylation of β-ketoesters, a cyclopropyl-substituted S-(trifluoromethyl)benzothiophenium salt (an extended Umemoto-type reagent) was shown to give higher yields than both commercially available Umemoto and Togni reagents.[1] However, Togni's reagents often exhibit broader functional group compatibility.[2]
Nucleophilic Trifluoromethylating Agents ("CF₃⁻" Synthons)
These reagents are sources of the trifluoromethyl anion and are ideal for coupling with electrophilic partners.
| Reagent | Structure | Key Advantages | Common Applications & Performance |
| Ruppert-Prakash Reagent (TMSCF₃) | Trimethyl(trifluoromethyl)silane | Commercially available, versatile, widely used. | Requires a fluoride source for activation. Used in Pd- and Cu-catalyzed trifluoromethylation of aryl halides and triflates.[7][8][9] |
| Langlois Reagent (NaSO₂CF₃) | Sodium Trifluoromethanesulfinate | Inexpensive, stable, can act as a radical CF₃ precursor.[10][11] | Used in oxidative trifluoromethylation of arenes, boronic acids, and alkenes, often in the presence of an oxidant.[11] |
The Ruppert-Prakash reagent is a workhorse for nucleophilic trifluoromethylation, but its use necessitates anhydrous conditions due to the hygroscopic nature of the fluoride activators.[7] The Langlois reagent offers a cost-effective alternative and is particularly useful in radical-mediated processes.[10][11]
Radical Perfluoroalkyl Precursors
These reagents generate perfluoroalkyl radicals upon activation, typically through photoredox catalysis or with a radical initiator.
| Reagent | Structure | Key Advantages | Common Applications & Performance |
| Perfluoroalkyl Iodides (Rբ-I) | e.g., CF₃I, C₄F₉I | Readily available, tunable perfluoroalkyl chain length. | Used in photoredox-catalyzed perfluoroalkylation of alkenes and alkynes.[12][13] Can also be used in metal-free photochemical reactions.[14] |
Perfluoroalkyl iodides are highly effective in visible-light-mediated reactions, allowing for the formation of C-Rբ bonds under mild conditions with high regioselectivity.[12][13]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the application of different classes of perfluoroalkylating agents. The rationale behind key steps is provided to enhance understanding and aid in troubleshooting.
Protocol 1: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride with a Nucleophilic Reagent (Ruppert-Prakash)
This protocol is adapted from a procedure for the trifluoromethylation of aryl chlorides.[7]
Rationale: This method utilizes a palladium catalyst with a bulky phosphine ligand to facilitate the challenging oxidative addition of the aryl chloride and subsequent reductive elimination of the trifluoromethylated product. The use of a fluoride source is crucial to activate the silicon-based reagent. Anhydrous conditions are essential to prevent the hydrolysis of the trifluoromethylating agent.
Diagram: Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the Pd-catalyzed trifluoromethylation of aryl chlorides.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂)
-
Bulky phosphine ligand (e.g., RuPhos)
-
Spray-dried Potassium Fluoride (KF)
-
Aryl chloride
-
Triethylsilyl-trifluoromethylsilane (TESCF₃)
-
Anhydrous dioxane
Procedure:
-
Reaction Setup (in a nitrogen-filled glovebox): To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., 2 mol%), the ligand (e.g., 4 mol%), spray-dried KF (1.5 equivalents), and the aryl chloride (1.0 equivalent).
-
Reagent Addition: Add anhydrous dioxane to the flask, followed by the addition of TESCF₃ (1.5 equivalents).
-
Reaction: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 120-140 °C and stir vigorously for 6-20 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated arene.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Enamine with an Electrophilic Reagent (Togni's Reagent)
This protocol is based on the trifluoromethylation of enamines.[3]
Rationale: This one-pot reaction utilizes a copper catalyst to mediate the trifluoromethylation of an electron-rich enamine with Togni's reagent. The subsequent intramolecular azirination is promoted by an oxidant, providing a streamlined synthesis of trifluoromethylated azirines.
Diagram: Logical Flow for Protocol 2
Caption: Sequential steps for the one-pot trifluoromethylation and azirination of enamines.
Materials:
-
Enamine substrate
-
Togni's reagent I
-
Copper(I) iodide (CuI)
-
Iodosobenzene (PhIO)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Initial Reaction: To a reaction vessel, add the enamine (1.0 mmol), Togni's reagent I (1.2 mmol), and CuI (0.2 mmol) in DCE (10 mL).
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor the consumption of the enamine by TLC.
-
Oxidant Addition: Once the enamine is consumed, add PhIO (1.5 mmol) to the reaction mixture.
-
Second Reaction Stage: Continue stirring at 60 °C until the reaction is complete (monitor by TLC).
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the trifluoromethylated 2H-azirine.
Conclusion: Making an Informed Choice
The selection of a perfluoroalkylating agent is a critical decision that significantly impacts the success of a cross-coupling reaction. Electrophilic reagents like Togni's and Umemoto's are well-suited for nucleophilic substrates, while nucleophilic agents such as the Ruppert-Prakash and Langlois reagents are ideal for electrophilic coupling partners. For reactions involving alkenes and alkynes, radical precursors activated by photoredox catalysis offer a mild and efficient alternative.
By understanding the mechanistic nuances and considering the comparative performance data presented in this guide, researchers can make more informed decisions, leading to the successful and efficient synthesis of novel perfluoroalkylated molecules for a wide range of applications.
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Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]
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Li, Y., & Qing, F. L. (2013). Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 9, 2635-2640. [Link]
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Wang, L., & Wan, J. (2023). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. Molecules, 28(1), 384. [Link]
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Umemoto, T. (2001). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]
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Postigo, A. (2015). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 21(2), 562-589. [Link]
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Langlois, B. R., & Billard, T. (2013). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 9, 2481-2493. [Link]
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Li, C., & Zhu, J. (2017). Azidofluoroalkylation of Alkenes with Simple Fluoroalkyl Iodides Enabled by Photoredox Catalysis. PubMed. [Link]
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Li, Y., & Betley, T. A. (2019). C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. Harvard University. [Link]
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Postigo, A. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters, 19(6), 1504-1507. [Link]
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Togni, A. (2022). A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ChemRxiv. [Link]
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Masson, G., & Zhu, J. (2008). Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines. ResearchGate. [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, -1(1), 15-18. [Link]
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Wang, L., & Wan, J. (2023). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. ResearchGate. [Link]
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Shen, Q. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]
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Togni, A. (2022). A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ChemRxiv. [Link]
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Organic Chemistry Portal. (2024). C-H Functionalization: The Li/She Synthesis of Pepluacetal. [Link]
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Pitre, S. P. (2021). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Organic Letters, 24(1), 136-141. [Link]
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Ni, C., & Hu, J. (2018). Progress in copper-catalyzed trifluoromethylation. ResearchGate. [Link]
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Nebra, N. (2023). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of complex chemical compounds require not only procedural accuracy but also a deep understanding of their chemical nature and regulatory landscape. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate, a member of the per- and polyfluoroalkyl substances (PFAS) family.
The defining characteristic of PFAS compounds is the exceptional strength of the carbon-fluorine bond. This stability, while useful in many applications, renders these "forever chemicals" highly resistant to environmental degradation, leading to persistence and potential bioaccumulation. Therefore, their disposal is a matter of significant environmental concern and is subject to stringent guidelines.
Immediate Safety & Spill Response
Before initiating any disposal protocol, ensure that all immediate handling and emergency preparedness measures are in place. The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Always use the following when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and direct eye contact, which can cause serious irritation.[1] |
| Skin/Body Protection | Lab coat or other suitable protective clothing | To prevent contamination of personal clothing and skin.[1] |
| Respiratory | Use only in a well-ventilated area. If ventilation is inadequate, use appropriate respiratory protection. | To avoid inhalation of any mists or vapors, which may cause respiratory irritation.[1][2] |
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Stop the leak if it is safe to do so.[1]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a designated, appropriately labeled waste container for disposal. Minimize the generation of dust.[1]
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Notify your institution's Environmental Health & Safety (EHS) office immediately.
The Disposal Challenge: Understanding PFAS Waste
Standard chemical disposal methods are often ineffective for PFAS compounds. Their chemical stability means they are not readily biodegradable.[1] Under federal law, PFAS are not currently classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] However, this does not mean they can be disposed of as regular waste. The U.S. Environmental Protection Agency (EPA) has issued specific guidance due to their environmental persistence.[4][5]
State or local regulations may be more stringent, and it is imperative to comply with all applicable rules. The core principle of PFAS disposal is to use technologies that either destroy the compound or permanently contain it to prevent environmental release.
Step-by-Step Disposal Protocol
Disposing of this compound must be a documented, compliant process. Do not attempt to dispose of this material through standard laboratory waste streams.
Step 1: Segregation and Labeling
-
Isolate all waste containing this compound. This includes pure compound, contaminated labware (e.g., pipettes, vials), and contaminated PPE.
-
Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should read: "HAZARDOUS WASTE: Contains this compound (PFAS) " and include the CAS number (17352-09-9).
Step 2: Consult Your EHS Office
-
Contact your institution's Environmental Health & Safety (EHS) department. They are the primary resource for understanding your facility's specific procedures and for coordinating with licensed waste management contractors.
Step 3: Engage a Licensed Hazardous Waste Vendor
-
All PFAS waste must be handled by a professional waste disposal company with explicit experience and permits for managing and disposing of PFAS materials.
-
Provide the vendor with the Safety Data Sheet (SDS) and a full inventory of the waste.
Step 4: Select an EPA-Recommended Disposal Technology
-
In collaboration with your EHS office and the waste vendor, determine the most appropriate disposal method based on the EPA's "Interim Guidance on the Destruction and Disposal of PFAS".[4] The primary options are designed for maximum destruction or secure containment.
Step 5: Documentation
-
Retain all documentation related to the disposal process, including waste manifests and certificates of destruction provided by the vendor. This creates a "cradle-to-grave" record of the waste, ensuring regulatory compliance.
EPA-Endorsed Disposal Technologies
The EPA's guidance outlines three primary technologies for managing PFAS waste, each with varying levels of effectiveness and potential for environmental release.[4][5] The goal is to select the option with the lowest potential for release.[6]
| Disposal Technology | Description | Scientific Rationale & Considerations |
| Underground Injection | Liquid PFAS waste is injected into deep, permitted Class I industrial or hazardous waste wells. | Lowest potential for environmental release. [3] The geology of these deep wells is intended to permanently isolate the waste from groundwater. However, availability is limited. |
| Hazardous Waste Landfill (RCRA Subtitle C) | Solid PFAS waste is disposed of in specially designed landfills with double liners, leachate collection systems, and groundwater monitoring. | Designed for containment. Leachate protections are in place to control the release of PFAS.[6] When landfilling is the chosen method for high-concentration PFAS waste, a hazardous waste landfill is recommended.[6] |
| Thermal Destruction (Incineration) | The waste is destroyed at extremely high temperatures in a permitted hazardous waste combustor. | Aims for complete molecular destruction. The high temperatures are necessary to break the strong carbon-fluorine bonds. However, there are ongoing scientific questions about the potential for forming harmful products of incomplete combustion if not operated under optimal conditions.[3] |
As a temporary measure, interim storage in a controlled, safe, and contained manner may be an appropriate short-term option while awaiting disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Synquest Labs. 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet.
-
U.S. Food & Drug Administration (FDA). Per- and Polyfluoroalkyl Substances (PFAS).
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
-
Montrose Environmental Group. EPA's Updated Guidance on Destruction and Disposal of PFAS.
-
Baker Donelson. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
-
The Acta Group. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
-
Chemicalbook. This compound | 17352-09-9.
-
Synquest Labs. This compound Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
